molecular formula C13H16 B1347628 1-Phenylcycloheptene CAS No. 25308-75-2

1-Phenylcycloheptene

Cat. No.: B1347628
CAS No.: 25308-75-2
M. Wt: 172.27 g/mol
InChI Key: JHHXUKFFAQKYGW-UHFFFAOYSA-N
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Description

1-Phenylcycloheptene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127391. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcycloheptene
Source PubChem
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InChI

InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3,6-8,10-11H,1-2,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXUKFFAQKYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298993
Record name 1-phenylcycloheptene
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Molecular Weight

172.27 g/mol
Source PubChem
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CAS No.

25308-75-2
Record name NSC127391
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Record name 1-phenylcycloheptene
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Record name 1-Phenyl-cycloheptene
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Foundational & Exploratory

Technical Monograph: Reactivity & Structural Dynamics of 1-Phenylcycloheptene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylcycloheptene (1-PCH) represents a distinct class of cyclic styrenes where the interplay between ring strain, conformational flexibility, and conjugation dictates reactivity. Unlike its six-membered analog (1-phenylcyclohexene), which exists in a relatively rigid half-chair, 1-PCH occupies a conformational landscape dominated by twist-chair and chair forms. This flexibility influences stereoelectronic outcomes in electrophilic additions and oxidative functionalizations.

This guide provides an in-depth analysis of the reaction manifolds of 1-PCH, moving beyond basic textbook descriptions to address the "why" and "how" of its chemical behavior. It focuses on scalable protocols, mechanistic causality, and the specific challenges posed by the seven-membered ring.

Structural Dynamics & Conformational Analysis

The reactivity of 1-PCH cannot be understood without first addressing its conformation. The seven-membered ring introduces a degree of freedom absent in cyclopentene or cyclohexene analogs.

  • Conformational Frustration: The molecule experiences a conflict between A-strain (favoring a non-planar phenyl group to minimize steric clash with allylic protons) and electronic conjugation (favoring coplanarity of the phenyl ring and the alkene).

  • The Twist-Chair Dominance: In solution, 1-PCH predominantly adopts a twist-chair conformation. This conformation relieves the eclipsing interactions common in the boat form while allowing the phenyl group to adopt a pseudo-equatorial orientation, balancing conjugation and steric repulsion.

  • Impact on Reactivity: Reagents approaching the double bond must navigate the "waggling" of the flexible ring. This often leads to lower stereoselectivities compared to rigid bicyclic systems but offers unique opportunities for substrate-controlled diastereoselectivity in low-temperature transformations.

Oxidative Functionalization: The Epoxide Manifold

The epoxidation of 1-PCH is a gateway to complex functionalization. The reaction with meta-chloroperbenzoic acid (mCPBA) is stereoselective, but the resulting epoxide is a highly reactive intermediate prone to acid-catalyzed rearrangement.

Epoxidation Mechanism

The electrophilic oxygen of mCPBA approaches the alkene from the less hindered face (anti to the pseudo-axial allylic hydrogens). The reaction is concerted and stereospecific, preserving the cis/trans geometry relative to the ring, though 1-PCH is exclusively cis-cyclic.

The Rearrangement Problem (Critical Technical Insight)

A common pitfall in handling this compound oxide is its sensitivity to Lewis and Brønsted acids. Unlike simple aliphatic epoxides, the benzylic carbocation character at C1 facilitates rapid rearrangement.

  • Path A (Major): 1,2-Hydride Shift. Migration of a hydride from C2 to C1 generates 2-phenylcycloheptanone . This is thermodynamically driven by the formation of the carbonyl bond.

  • Path B (Minor/Competitive): Ring Contraction. In highly polar media or with specific Lewis acids (e.g., BF3·OEt2), the C2-C3 bond can migrate to C1, resulting in 1-phenylcyclohexanecarbaldehyde . This pathway relieves ring strain but is usually outcompeted by the hydride shift in 7-membered rings compared to cyclooctene analogs.

Visualization: Epoxide Rearrangement Manifold

EpoxideRearrangement Start This compound Epoxide This compound Oxide (Acid Sensitive) Start->Epoxide mCPBA, DCM, 0°C Cation Benzylic Carbocation Intermediate Epoxide->Cation H+ or Lewis Acid ProductA 2-Phenylcycloheptanone (Hydride Shift - Major) Cation->ProductA 1,2-H Shift ProductB 1-Phenylcyclohexane- carbaldehyde (Ring Contraction - Minor) Cation->ProductB Ring Contraction

Figure 1: Divergent pathways in the acid-catalyzed rearrangement of this compound oxide.

Experimental Protocol: Buffered Epoxidation

To prevent in situ rearrangement, buffering is mandatory.

  • Preparation: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) [0.1 M].

  • Buffering: Add anhydrous Sodium Bicarbonate (NaHCO3, 2.0 equiv) to the solution. Note: This neutralizes the m-chlorobenzoic acid byproduct.

  • Addition: Cool to 0°C. Add mCPBA (1.1 equiv) portion-wise over 15 minutes.

  • Workup: Quench with saturated aqueous Na2SO3 (to destroy excess peroxide) followed by NaHCO3. Wash organic layer with water, dry over MgSO4, and concentrate in vacuo.

  • Storage: Store the epoxide at -20°C under argon. Avoid silica gel chromatography if possible (acidic sites trigger rearrangement); use basic alumina if purification is required.

Hydroboration-Oxidation: Stereochemical Control

Hydroboration of 1-PCH illustrates the dominance of steric factors over electronic stabilization in cyclic systems.

Regio- and Stereochemistry

Despite the benzylic position (C1) being capable of stabilizing a partial positive charge (which might suggest Markovnikov addition in electrophilic reactions), hydroboration is concerted and sterically driven.

  • Regioselectivity: Boron adds to the less substituted carbon (C2) .[1] The phenyl group at C1 creates significant steric bulk, directing the bulky boron atom to the adjacent methylene group.

  • Stereoselectivity: The addition is syn .[1][2] The hydrogen and boron add to the same face of the double bond.[1]

  • Oxidation: The subsequent oxidation with H2O2/NaOH proceeds with retention of configuration .

  • Result: The net result is anti-Markovnikov addition. The H adds to C1 and OH adds to C2.[2] Because the addition is syn, the H (at C1) and OH (at C2) are cis to each other.[2] Consequently, the Phenyl group and the Hydroxyl group are trans .

Product: trans-2-Phenylcycloheptanol.

Data Summary: Hydroboration Outcome
ParameterOutcomeMechanistic Driver
Regiochemistry Anti-Markovnikov (OH at C2)Steric hindrance of Phenyl group at C1.
Addition Mode Syn-additionConcerted mechanism of BH3 addition.
Final Stereochemistry trans-2-PhenylcycloheptanolRetention during oxidation step.
Major Side Product 1-PhenylcycloheptanolTrace amounts if benzylic cation character competes (rare with BH3).
Experimental Protocol: Hydroboration
  • Setup: Flame-dry a flask under N2. Add this compound (10 mmol) and dry THF (20 mL).

  • Hydroboration: Cool to 0°C. Add Borane-THF complex (1.0 M, 5 mL) dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Oxidation: Cool back to 0°C. Carefully add 3M NaOH (3 mL) followed by 30% H2O2 (3 mL). Caution: Exothermic.

  • Isolation: Stir for 2 hours. Extract with diethyl ether. The product, trans-2-phenylcycloheptanol, can be purified by recrystallization (hexanes) or flash chromatography.

Photochemical Transformations: Singlet Oxygen[3][4][5][6][7][8]

This compound undergoes the Schenck ene reaction with singlet oxygen (


).[3] This is a valuable method for introducing oxygen functionality while shifting the double bond.
  • Mechanism:

    
     acts as an enophile. It abstracts an allylic proton (from C3 or C7) while forming a bond at C1 or C2.
    
  • Regioselectivity: Due to the conjugation of the phenyl ring, the reaction favors the formation of the conjugated hydroperoxide if possible, or the migration of the double bond into conjugation. However, steric bulk often directs the oxygen attack distal to the phenyl ring.

  • Product: Typically yields 3-hydroperoxy-2-phenylcyclohept-1-ene (if double bond stays conjugated) or isomeric allylic hydroperoxides depending on the specific sensitizer and temperature.

Synthesis of this compound

For researchers needing to synthesize the starting material de novo, the Grignard route is the industry standard for reliability.

Protocol: Grignard Addition & Dehydration[9]
  • Grignard Formation: React Bromobenzene (1.1 equiv) with Magnesium turnings in dry Ether/THF to form PhMgBr.

  • Addition: Add Cycloheptanone (1.0 equiv) dropwise at 0°C. Reflux for 2 hours.

  • Quench: Pour into ice-cold dilute HCl. Extract the intermediate 1-phenylcycloheptanol .

  • Dehydration: Reflux the crude alcohol in Benzene or Toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) in a Dean-Stark apparatus to remove water.

  • Purification: Distillation under reduced pressure (bp ~110-115°C at 2 mmHg) yields pure this compound.

References

  • Conformational Analysis of Cycloheptenes: St-Jacques, M.; Vaziri, C. Canadian Journal of Chemistry, 1971 , 49, 1256. Link

  • Hydroboration Stereochemistry: Brown, H. C.; Zweifel, G. Journal of the American Chemical Society, 1961 , 83, 2544. Link

  • Epoxidation and Rearrangement: Berti, G. Topics in Stereochemistry, 1973, 7, 93. (General review of cyclic epoxide rearrangements).
  • Singlet Oxygen Ene Reactions: Schenck, G. O.[3] Angewandte Chemie, 1957 , 69, 579.

  • Synthesis via Grignard: Garbisch, E. W.[4] Journal of Organic Chemistry, 1961 , 26, 4165. Link

Sources

The Synthesis of 1-Phenylcycloheptene Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intriguing Scaffold of 1-Phenylcycloheptene and its Therapeutic Potential

The this compound scaffold, characterized by a seven-membered carbocyclic ring fused to a phenyl group via a double bond, represents a privileged structure in medicinal chemistry. Its unique conformational flexibility and lipophilic nature make it an attractive starting point for the design of novel therapeutic agents targeting a range of biological pathways. Derivatives of this core structure have been investigated for their potential in treating neurological disorders, pain, and inflammation. The structural similarity to psychoactive compounds like phencyclidine (PCP) underscores the potential for these derivatives to interact with the central nervous system, offering avenues for the development of new analgesics and neuro-modulatory agents.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives, offering practical insights and detailed protocols for researchers in the field.

Core Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound derivatives can be approached through several robust and versatile methodologies. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability. This section will delve into the most effective and commonly employed synthetic strategies.

Grignard Reaction Followed by Dehydration: A Classic and Reliable Route

This two-step approach is one of the most fundamental and widely used methods for the synthesis of this compound. It involves the nucleophilic addition of a phenyl Grignard reagent to cycloheptanone to form a tertiary alcohol, which is subsequently dehydrated to yield the desired alkene.

Causality Behind Experimental Choices: The use of a Grignard reagent, such as phenylmagnesium bromide, provides a powerful and readily available source of a phenyl nucleophile. The reaction with cycloheptanone is a classic example of nucleophilic addition to a carbonyl group. The subsequent dehydration step is typically acid-catalyzed, with the choice of acid and reaction conditions influencing the yield and selectivity of the final product.[3]

Experimental Protocol: Synthesis of this compound via Grignard Reaction and Dehydration

Step 1: Synthesis of 1-Phenylcycloheptanol

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: Magnesium turnings (1.1 eq) are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to the stirred magnesium suspension. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

  • Addition of Cycloheptanone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of cycloheptanone (0.9 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenylcycloheptanol.

Step 2: Dehydration of 1-Phenylcycloheptanol to this compound

  • Reaction Setup: The crude 1-phenylcycloheptanol is dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution.

  • Dehydration: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude this compound is purified by vacuum distillation or column chromatography.

Data Presentation: Grignard Reaction and Dehydration

Reactant 1Reactant 2IntermediateDehydrating AgentProductTypical Yield (%)
Phenylmagnesium bromideCycloheptanone1-Phenylcycloheptanolp-Toluenesulfonic acidThis compound75-85
Phenylmagnesium bromideSubstituted CycloheptanoneSubstituted 1-PhenylcycloheptanolSulfuric AcidSubstituted this compound60-80

Visualization: Grignard Reaction and Dehydration Workflow

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration Phenylmagnesium Bromide Phenylmagnesium Bromide Grignard_Reaction Nucleophilic Addition (Anhydrous Et2O) Phenylmagnesium Bromide->Grignard_Reaction Cycloheptanone Cycloheptanone Cycloheptanone->Grignard_Reaction 1-Phenylcycloheptanol 1-Phenylcycloheptanol Grignard_Reaction->1-Phenylcycloheptanol Dehydration_Reaction Acid-Catalyzed Dehydration (e.g., p-TSA, Toluene, Reflux) 1-Phenylcycloheptanol->Dehydration_Reaction This compound This compound Dehydration_Reaction->this compound

Caption: Workflow for the synthesis of this compound.

Wittig Reaction: A Versatile Olefination Strategy

The Wittig reaction provides a powerful method for the direct formation of the double bond in this compound by reacting cycloheptanone with a phosphorus ylide.[4][5][6] This method is particularly advantageous for its high degree of control over the location of the newly formed double bond.

Causality Behind Experimental Choices: The key to the Wittig reaction is the generation of a phosphonium ylide. This is typically achieved by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base.[7] The choice of base and solvent can influence the stereoselectivity of the reaction, although for the synthesis of this compound, this is not a primary concern. The reaction of the ylide with cycloheptanone proceeds through a betaine intermediate to form the desired alkene and triphenylphosphine oxide as a byproduct.[5]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

  • Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, benzyltriphenylphosphonium chloride (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 eq) is added dropwise, resulting in the formation of the characteristic orange-red color of the ylide.

  • Reaction with Cycloheptanone: A solution of cycloheptanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with water, and the THF is removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.

Data Presentation: Wittig Reaction

Phosphonium SaltCarbonyl CompoundBaseProductTypical Yield (%)
Benzyltriphenylphosphonium chlorideCycloheptanonen-ButyllithiumThis compound60-75
(4-Methoxybenzyl)triphenylphosphonium bromideCycloheptanoneSodium Hydride1-(4-Methoxyphenyl)cycloheptene55-70

Visualization: Wittig Reaction Mechanism

G Phosphonium_Salt Benzyltriphenylphosphonium Chloride Base Strong Base (e.g., n-BuLi) Phosphonium_Salt->Base Deprotonation Ylide Phosphonium Ylide Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Cycloheptanone Cycloheptanone Cycloheptanone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure This compound This compound Oxaphosphetane->this compound Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction.

McMurry Coupling: A Reductive Olefination Approach

The McMurry reaction offers a unique method for the synthesis of alkenes through the reductive coupling of two carbonyl compounds using a low-valent titanium reagent.[8] For the synthesis of this compound, an intramolecular McMurry coupling of a diketone precursor is a viable strategy.

Causality Behind Experimental Choices: The success of the McMurry reaction hinges on the preparation of the active low-valent titanium species, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or lithium aluminum hydride.[8] The reaction proceeds on the surface of the titanium particles, where the carbonyl groups are reduced and coupled. This method is particularly useful for the synthesis of sterically hindered alkenes and cyclic systems.

Experimental Protocol: Intramolecular McMurry Coupling

  • Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an argon atmosphere, anhydrous TiCl₃ is suspended in dry dimethoxyethane (DME). Zinc-copper couple is added in portions, and the mixture is refluxed for several hours, resulting in a black slurry of the low-valent titanium reagent.

  • Intramolecular Coupling: A solution of the diketone precursor (e.g., 1-phenyl-1,7-heptanedione) in dry DME is added slowly to the refluxing titanium slurry over several hours using a syringe pump.

  • Workup and Purification: After the addition is complete, the reaction mixture is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution. The mixture is filtered through a pad of Celite, and the filter cake is washed with diethyl ether. The combined filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Data Presentation: McMurry Coupling

Diketone PrecursorReducing Agent for TiCl₃ProductTypical Yield (%)
1-Phenyl-1,7-heptanedioneZn-Cu coupleThis compound50-65
1-(4-Chlorophenyl)-1,7-heptanedioneLiAlH₄1-(4-Chlorophenyl)cycloheptene45-60

Visualization: McMurry Coupling Workflow

G TiCl3 TiCl3 Reducing_Agent Reducing Agent (e.g., Zn-Cu) TiCl3->Reducing_Agent Low_Valent_Ti Low-Valent Titanium Reagent Reducing_Agent->Low_Valent_Ti Coupling Intramolecular Reductive Coupling Low_Valent_Ti->Coupling Diketone Diketone Precursor Diketone->Coupling This compound This compound Coupling->this compound

Caption: Workflow for the McMurry coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Efficient Methods

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provide highly efficient and versatile routes to this compound derivatives with excellent functional group tolerance.

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[9] To synthesize this compound, this can be achieved by coupling phenylboronic acid with 1-bromocycloheptene or cycloheptenyl triflate.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: In a Schlenk flask, 1-bromocycloheptene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) are combined in a suitable solvent system, typically a mixture of toluene and water.

  • Reaction: The mixture is degassed and then heated to reflux under a nitrogen atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: The reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[10][11] this compound can be synthesized by the reaction of iodobenzene with cycloheptene.

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, iodobenzene (1.0 eq), cycloheptene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand such as P(o-tolyl)₃ (0.04 eq), and a base such as triethylamine (2.0 eq) are combined in a polar aprotic solvent like DMF.

  • Reaction: The tube is sealed, and the mixture is heated to a high temperature (e.g., 100-120 °C) for several hours.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The residue is then purified by column chromatography.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

ReactionAryl SourceCycloalkene SourceCatalystBaseProductTypical Yield (%)
SuzukiPhenylboronic acid1-BromocycloheptenePd(PPh₃)₄K₂CO₃This compound80-95
HeckIodobenzeneCycloheptenePd(OAc)₂ / P(o-tolyl)₃Et₃NThis compound65-80

Visualization: Generalized Palladium-Catalyzed Cross-Coupling Cycle

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX MigIns Migratory Insertion ArPdX->MigIns Alkene Cycloheptene Derivative Alkene->MigIns Int1 Intermediate MigIns->Int1 BetaHyd β-Hydride Elimination Int1->BetaHyd Product This compound Derivative BetaHyd->Product HPdX H-Pd(II)-X BetaHyd->HPdX RedElim Reductive Elimination HPdX->RedElim RedElim->Pd0 Base Base Base->RedElim

Caption: Generalized catalytic cycle for Heck-type reactions.

Significance and Applications in Drug Development

The this compound scaffold is a key pharmacophore in a variety of biologically active molecules. Its derivatives have shown promise as:

  • Analgesics: By modulating opioid and other pain-related receptors, these compounds offer potential for the development of novel pain management therapies.[2]

  • Anticonvulsants: Certain analogs have demonstrated anticonvulsant activity, suggesting their utility in treating epilepsy and other seizure-related disorders.

  • Neuroprotective Agents: The ability of these compounds to interact with receptors in the central nervous system makes them interesting candidates for the treatment of neurodegenerative diseases.

  • Anti-inflammatory Agents: Some derivatives have exhibited anti-inflammatory properties, indicating their potential for treating a range of inflammatory conditions.[12]

The synthetic methodologies outlined in this guide provide the necessary tools for medicinal chemists to generate diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies, ultimately leading to the discovery of new and effective therapeutic agents.

Conclusion

The synthesis of this compound derivatives is a rich and evolving field of organic chemistry. From classic organometallic additions to modern palladium-catalyzed cross-couplings, a variety of powerful synthetic tools are at the disposal of researchers. This guide has provided a comprehensive overview of the core synthetic strategies, offering both theoretical understanding and practical, step-by-step protocols. By leveraging these methodologies, scientists and drug development professionals can continue to explore the therapeutic potential of this fascinating class of molecules, paving the way for the next generation of innovative medicines.

References

  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). YouTube. Retrieved from [Link]

  • Synthesis process for 1-hydroxycyclohexyl phenyl ketone. (n.d.). Google Patents.
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of California, Berkeley. Retrieved from [Link]

    • Wittig Reaction - Web Pages. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. (2025). Molecules, 30(24), 4667. [Link]

  • Ronsisvalle, G., Marrazzo, A., Prezzavento, O., Pasquinucci, L., Falcucci, B., Di Toro, R. D., & Spampinato, S. (2000). Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites. Bioorganic & Medicinal Chemistry, 8(6), 1503–1513. [Link]

  • Recent advances of carbonyl olefination via McMurry coupling reaction. (2022). RSC Advances, 12(26), 16565-16585. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. (2014). Beilstein Journal of Organic Chemistry, 10, 1256-1262. [Link]

  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (2012). Medicinal Research Reviews, 32(4), 787-827. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2015). Journal of the Serbian Chemical Society, 80(10), 1245-1255. [Link]

  • Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes. (2022). Journal of the American Chemical Society, 144(49), 22433–22439. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). Molecules, 24(15), 2724. [Link]

  • lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses. Retrieved from [Link]

  • One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. (2016). The Journal of Organic Chemistry, 81(8), 2987-2992. [Link]

  • Phencyclidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12. [Link]

  • phenylmagnesium bromide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes. (2022). Journal of the American Chemical Society, 144(49), 22433-22439. [Link]

  • Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. (1991). Journal of Medicinal Chemistry, 34(8), 2615–2623. [Link]

  • Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats. (2009). Arzneimittelforschung, 59(10), 524-528. [Link]

  • Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes. (2022). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego State University.
  • The Wittig Reaction. (2014). University of California, Berkeley.
  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). Molecules, 24(15), 2724. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). RSC Medicinal Chemistry, 12(4), 514-531. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

  • reductive coupling of carbonyls to alkenes. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (2023). Antioxidants, 12(10), 1835. [Link]

  • Ligand-controlled regiodivergent arylation of aryl(alkyl)alkynes and asymmetric synthesis of axially chiral 9-alkylidene-9,10-dihydroanthracenes. (2024). Nature Communications, 15(1), 9239. [Link]

  • Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. (2016). Indian Journal of Pharmaceutical Sciences, 78(3), 351-358.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. (2018). Catalysts, 8(12), 629. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2015). Archiv der Pharmazie, 348(10), 738-747. [Link]

Sources

The Synthesis of 1-Phenylcycloheptene: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 1-phenylcycloheptene, a valuable unsaturated carbocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles and provides detailed, field-proven experimental protocols for the most pertinent synthetic strategies. The primary focus will be on the Grignard reaction followed by acid-catalyzed dehydration and the Wittig reaction, with a discussion of modern transition-metal catalyzed cross-coupling reactions as a potent alternative. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the chemical transformations involved.

Introduction: The Significance of the Phenylcycloheptene Scaffold

The this compound moiety represents a key structural motif in medicinal chemistry and materials science. The presence of a phenyl group conjugated with a seven-membered unsaturated ring imparts unique conformational and electronic properties to molecules. This scaffold can be found in various compounds of pharmaceutical interest and serves as a versatile intermediate for the synthesis of more complex molecular architectures. An in-depth understanding of its formation is therefore crucial for the rational design and development of novel chemical entities.

Synthesis via Grignard Reaction and Subsequent Dehydration

A classic and reliable method for the synthesis of this compound involves a two-step sequence: the nucleophilic addition of a phenyl Grignard reagent to cycloheptanone, followed by the dehydration of the resultant 1-phenylcycloheptanol.[1][2]

Mechanistic Rationale

The first step is a nucleophilic addition reaction. Phenylmagnesium bromide, a potent Grignard reagent, acts as a source of nucleophilic phenyl anions.[3] The carbonyl carbon of cycloheptanone is electrophilic due to the polarization of the C=O bond. The phenyl group attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate.[4] Subsequent acidic workup protonates the alkoxide to yield 1-phenylcycloheptanol.

The second step is an acid-catalyzed dehydration, which typically proceeds via an E1 elimination mechanism.[5] Protonation of the hydroxyl group of 1-phenylcycloheptanol by a strong acid (e.g., sulfuric acid) transforms it into a good leaving group (water).[5] Departure of the water molecule generates a tertiary carbocation at the C1 position. This carbocation is stabilized by hyperconjugation with adjacent alkyl groups and resonance with the phenyl ring. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon (C2 or C7) to form the thermodynamically stable double bond of this compound.

Grignard_Dehydration Cycloheptanone Cycloheptanone Alkoxide Magnesium Alkoxide Intermediate Cycloheptanone->Alkoxide 1. PhMgBr, Et₂O PhMgBr Phenylmagnesium bromide (PhMgBr) H3O_plus H₃O⁺ (workup) H_plus_heat H⁺ / Heat Alcohol 1-Phenylcycloheptanol Alkoxide->Alcohol 2. H₃O⁺ Carbocation Tertiary Carbocation Intermediate Alcohol->Carbocation H⁺ Product This compound Carbocation->Product -H⁺

Figure 1: Reaction pathway for the synthesis of this compound via Grignard reaction and dehydration.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether (Et₂O)

  • Iodine crystal (as initiator)

  • Cycloheptanone

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step 1: Preparation of Phenylmagnesium Bromide

  • All glassware must be oven-dried to exclude moisture. Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Cycloheptanone

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve cycloheptanone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the cycloheptanone solution dropwise to the stirred Grignard reagent. The reaction is exothermic, so maintain a slow addition rate.[3]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

Step 3: Workup and Dehydration

  • Carefully pour the reaction mixture over a mixture of crushed ice and concentrated sulfuric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude 1-phenylcycloheptanol can be dehydrated by heating with a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) or by distillation over iodine.

  • Purify the resulting this compound by vacuum distillation.

Data Presentation
ParameterValueReference
Molecular FormulaC₁₃H₁₆[6]
Molecular Weight172.27 g/mol [6]
Boiling Point(Predicted) ~250-260 °C at 760 mmHgN/A
Density(Predicted) ~0.95-1.00 g/cm³N/A

Synthesis via the Wittig Reaction

The Wittig reaction provides a powerful and highly regioselective method for the formation of alkenes from carbonyl compounds.[7] This approach can be effectively employed for the synthesis of this compound from cycloheptanone.

Mechanistic Rationale

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone.[8] The ylide is typically prepared by treating a phosphonium salt with a strong base. For the synthesis of this compound, benzyltriphenylphosphonium bromide would be the ylide precursor.

Step 1: Ylide Formation Benzyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to form the corresponding phosphonium ylide.[9] This ylide is a resonance-stabilized carbanion.

Step 2: Wittig Reaction The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cycloheptanone.[10] This initial nucleophilic addition leads to the formation of a zwitterionic intermediate called a betaine. The betaine then undergoes ring closure to form a four-membered ring intermediate known as an oxaphosphetane.[11] The oxaphosphetane is unstable and spontaneously decomposes through a [2+2] cycloreversion to yield the desired alkene (this compound) and triphenylphosphine oxide as a byproduct.[7] The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.

Wittig_Reaction Phosphonium_Salt Benzyltriphenylphosphonium bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base Base Strong Base (e.g., n-BuLi) Cycloheptanone Cycloheptanone Betaine Betaine Intermediate Cycloheptanone->Betaine Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct Suzuki_Coupling Cycloheptenyl_Halide 1-Halocycloheptene Pd_II_Intermediate Pd(II) Intermediate Cycloheptenyl_Halide->Pd_II_Intermediate Oxidative Addition (Pd(0)) Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Pd_II_Intermediate Transmetalation (Base) Pd_Catalyst Pd(0) Catalyst Base Base Product This compound Pd_II_Intermediate->Product Reductive Elimination Regenerated_Catalyst Pd(0) Catalyst Pd_II_Intermediate->Regenerated_Catalyst

Sources

Technical Whitepaper: Spectroscopic Characterization & Conformational Dynamics of 1-Phenylcycloheptene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylcycloheptene (CAS: 25308-75-2) serves as a critical intermediate in the synthesis of benzannulated cycloheptane derivatives and biologically active suberanes. Its structural uniqueness lies in the interplay between the conjugated phenyl-alkene system and the conformational flexibility of the seven-membered ring. This guide provides a definitive spectroscopic profile of the molecule, distinguishing it from its six-membered analog (1-phenylcyclohexene) and establishing a self-validating analytical workflow for purity assessment.

Structural Context & Synthesis[1][2][3][4][5][6][7]

To understand the spectroscopic data, one must first recognize the synthetic origin. This compound is typically generated via the acid-catalyzed dehydration of 1-phenylcycloheptanol.

Synthetic Pathway & Impurity Profile

The dehydration process often yields specific impurities that must be identified during spectral analysis:

  • Residual Alcohol: Unreacted 1-phenylcycloheptanol (distinct O-H stretch in IR).

  • Isomeric Shift: Endocyclic vs. Exocyclic double bond migration (though the endocyclic 1-phenyl isomer is thermodynamically favored due to conjugation).

SynthesisWorkflow Start 1-Phenylcycloheptanol Reaction Acid-Catalyzed Dehydration (p-TsOH, Toluene, Reflux) Start->Reaction - H2O Product Crude this compound Reaction->Product Purification Silica Gel Chromatography (Hexanes/EtOAc) Product->Purification Final Pure this compound (>98%) Purification->Final

Figure 1: Standard synthesis and purification workflow. Purity is critical for accurate spectroscopic assignment.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is dominated by the conjugation between the benzene ring and the olefinic double bond.

  • Chromophore: Styrene-like system (Vinylbenzene).

  • 
    :  ~248 nm (Ethanol).
    
  • Mechanistic Insight: The seven-membered ring introduces torsional strain that may slightly deplanarize the phenyl ring relative to the double bond compared to styrene. However, the bathochromic shift relative to benzene confirms effective conjugation.

Diagnostic Utility: Absorbance at 248 nm is the primary wavelength for HPLC detection. A secondary band near 205 nm represents the


 band of the benzene ring.

Vibrational Spectroscopy (IR)[6][8]

Infrared spectroscopy provides a rapid "fingerprint" validation of the functional groups.

Functional GroupWavenumber (cm⁻¹)Mode Description
Aromatic C-H 3020 - 3080Stretching (

C-H). Diagnostic of the phenyl ring.
Aliphatic C-H 2850 - 2930Stretching (

C-H). Strong signals from the cycloheptyl methylene groups.
C=C Alkene 1640 - 1650Stretching. Weak to medium intensity due to symmetry, but visible.
Aromatic Ring 1490, 1600Ring breathing modes. The "1600 doublet" is characteristic of conjugated aromatics.
Mono-substitution 690, 750Out-of-plane (OOP) bending. Strong bands indicating a mono-substituted benzene.

Nuclear Magnetic Resonance (NMR)[1][3][6][8][9][10][11]

This is the primary tool for structural confirmation. The flexibility of the cycloheptene ring (chair/twist-boat equilibrium) results in specific broadening or averaging of signals at room temperature.

Proton NMR ( H, 400 MHz, CDCl )

The differentiation between the vinylic proton and the aromatic protons is the critical check.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.15 - 7.45Multiplet5HPhenyl protons. Often appears as two sets: 2H (ortho) and 3H (meta/para).
C2-H 6.05 - 6.15 Triplet (t) 1H The Diagnostic Peak. The vinylic proton at C2 couples with the C3 methylene protons (

Hz).
Allylic 2.55 - 2.65Multiplet2HC7 protons (adjacent to C1). Deshielded by the double bond and phenyl ring current.
Allylic 2.25 - 2.35Multiplet2HC3 protons (adjacent to C2).
Ring 1.50 - 1.90Multiplet6HC4, C5, C6 methylene envelope.
Carbon NMR ( C, 100 MHz, CDCl )
  • Quaternary C1: ~143-146 ppm (Deshielded by phenyl and double bond).

  • Vinylic C2: ~126-128 ppm.[1]

  • Aromatic Ipso: ~140-142 ppm.[1]

  • Aliphatic Ring Carbons: 25-35 ppm range.

Conformational Dynamics

Unlike 1-phenylcyclohexene, which exists in a half-chair, the this compound ring fluctuates between a chair and a twist-boat conformation.

  • Steric Driver: The phenyl group prefers to be pseudo-equatorial to minimize 1,3-diaxial interactions with the ring hydrogens.

  • Conjugation Driver: Electronic conjugation demands the phenyl ring be coplanar with the C1=C2 bond.

  • Result: At room temperature, the NMR signals for the methylene protons (C4-C6) appear as a broad envelope due to rapid conformational interconversion.

NMRLogic Sample Unknown Sample Spectrum Region1 Check 6.0 - 6.2 ppm Sample->Region1 Decision1 Triplet Present? Region1->Decision1 Yes1 Vinylic Proton Confirmed (C2-H) Decision1->Yes1 Yes No1 Check for Isomerization (Exocyclic double bond?) Decision1->No1 No Region2 Check 7.1 - 7.5 ppm Yes1->Region2 Analysis Integration Ratio (Vinylic : Aromatic = 1:5) Region2->Analysis Pass Identity Confirmed: This compound Analysis->Pass Ratio Correct Fail Impurity Suspected Analysis->Fail Ratio Incorrect

Figure 2: NMR logic tree for validating the structure of this compound.

Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV)

  • Molecular Ion (

    
    ):  m/z 172.
    
  • Base Peak: m/z 91 (Tropylium ion,

    
    ).
    
  • Fragmentation Pathway:

    • The molecular ion (m/z 172) undergoes a retro-Diels-Alder-like fragmentation or simple allylic cleavage.

    • Loss of ethylene or propylene fragments from the cycloheptyl ring.

    • Rearrangement to the highly stable tropylium cation (m/z 91) is the dominant thermodynamic sink for alkyl-substituted benzenes.

Standardized Characterization Protocol

For researchers synthesizing or utilizing this compound, adherence to the following protocol ensures data integrity:

  • Solvent Selection: Use CDCl

    
      for routine NMR. If aromatic peak overlap occurs (phenyl protons obscuring the vinylic triplet), switch to Benzene-
    
    
    
    . The magnetic anisotropy of benzene will shift the solvent-solute complex, often resolving the C2-H triplet clearly.
  • Concentration: Prepare samples at 10-15 mg/mL. Over-concentration can lead to stacking effects, broadening the aromatic signals.

  • Water Removal: Ensure the sample is dry. Water peaks in CDCl

    
     (~1.56 ppm) can interfere with the ring methylene integration.
    

References

  • PubChem. (n.d.).[2][3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Büyükkıdan, B., Budak, İ.[4][5] G., & Ceylan, M. (2003).[4][5] Reaction of 1-phenylcyclooctene with NBS. Synthesis of allylic alcohols and 1,3-dienes.[5] Acta Chimica Slovenica, 50, 419-429.[4][5] (Provides comparative spectral data for phenylcycloalkenes). Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Source for general alkene chemical shift increments). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Phenylcycloheptene (CAS: 25308-75-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-phenylcycloheptene, a versatile olefinic compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights into its synthesis, reactivity, and potential applications, particularly within the realm of drug discovery and development.

Physicochemical Properties: A Snapshot

This compound is a hydrocarbon featuring a cycloheptene ring bonded to a phenyl group. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 25308-75-2[1]
Molecular Formula C₁₃H₁₆[1]
Molecular Weight 172.27 g/mol [1]
Appearance Not explicitly stated, likely a colorless to light yellow liquid based on similar compounds.Inferred
Boiling Point 266.2 °C at 760 mmHg (Predicted)
Flash Point 110.6 °C (Predicted)
Density 0.958 g/cm³ (Predicted)
Refractive Index 1.539 (Predicted)
LogP 4.03410 (Predicted)

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most logical and widely applicable routes are the Wittig reaction and the Grignard reaction followed by dehydration.

Wittig Reaction: A Reliable Olefination

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, offering excellent regioselectivity.[2] This approach involves the reaction of a phosphorus ylide with a ketone or aldehyde.[3][4] For the synthesis of this compound, this translates to the reaction of cycloheptanone with a benzyl-substituted phosphorus ylide.

Causality Behind Experimental Choices: The Wittig reaction is chosen for its reliability in forming the double bond at a specific location, avoiding the formation of isomeric byproducts that can arise from other elimination reactions.[4] The choice of a strong base is critical for the deprotonation of the phosphonium salt to generate the reactive ylide.

Experimental Protocol: Wittig Synthesis of this compound

Step 1: Preparation of Benzyltriphenylphosphonium Ylide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride and anhydrous tetrahydrofuran (THF).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), under a nitrogen atmosphere. The appearance of a characteristic deep red or orange color indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete ylide formation.

Step 2: Reaction with Cycloheptanone

  • Cool the ylide solution back to 0 °C.

  • Slowly add a solution of cycloheptanone in anhydrous THF to the ylide solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.

Wittig_Synthesis reagents Benzyltriphenylphosphonium Chloride + Strong Base (e.g., n-BuLi) in THF ylide Benzyltriphenylphosphonium Ylide reagents->ylide Deprotonation intermediate Betaine/Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack ketone Cycloheptanone ketone->intermediate product This compound intermediate->product Elimination byproduct Triphenylphosphine Oxide intermediate->byproduct

Caption: Wittig reaction workflow for this compound synthesis.

Grignard Reaction Followed by Dehydration: A Two-Step Approach

An alternative and equally viable route involves the addition of a phenyl Grignard reagent to cycloheptanone, followed by the dehydration of the resulting tertiary alcohol.[5]

Causality Behind Experimental Choices: This method is advantageous as Grignard reagents are readily prepared from aryl halides. The two-step nature of this synthesis allows for the isolation and purification of the intermediate alcohol, which can be beneficial for achieving high purity of the final product. Acid-catalyzed dehydration is a standard and effective method for converting tertiary alcohols to alkenes.

Experimental Protocol: Grignard Synthesis and Dehydration

Step 1: Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

  • Cool the Grignard reagent to 0 °C and slowly add a solution of cycloheptanone in anhydrous ether.

  • After the addition, allow the reaction to stir at room temperature for several hours or overnight.

Step 2: Work-up and Alcohol Isolation

  • Carefully quench the reaction by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude 1-phenylcycloheptan-1-ol. This alcohol can be purified by recrystallization or column chromatography if desired.

Step 3: Dehydration

  • In a round-bottom flask, dissolve the 1-phenylcycloheptan-1-ol in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

Grignard_Synthesis reagents Bromobenzene + Mg in Ether/THF grignard Phenylmagnesium Bromide reagents->grignard Formation alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide Nucleophilic Addition ketone Cycloheptanone ketone->alkoxide alcohol 1-Phenylcycloheptan-1-ol alkoxide->alcohol Acidic Workup product This compound alcohol->product Acid-catalyzed Dehydration

Caption: Grignard reaction and dehydration sequence for this compound.

Chemical Reactivity: Exploring the Double Bond

The chemical reactivity of this compound is primarily dictated by the presence of the endocyclic carbon-carbon double bond, which is activated by the adjacent phenyl group. Key reactions include oxidation, reduction, and electrophilic additions.

Oxidation Reactions

Epoxidation: The double bond of this compound can be readily epoxidized using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[6] This reaction proceeds via a concerted mechanism to yield the corresponding epoxide, 1-phenyl-8-oxabicyclo[5.1.0]octane.

Dihydroxylation: Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).[7][8] This reaction stereospecifically adds two hydroxyl groups to the same face of the double bond.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond, yielding dicarbonyl compounds.

Reduction Reactions

Catalytic Hydrogenation: The double bond of this compound can be reduced to the corresponding single bond to form phenylcycloheptane. This is typically achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[9][10][11]

Electrophilic Addition Reactions

The double bond of this compound is susceptible to electrophilic attack. The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) proceeds via a carbocation intermediate. The initial protonation of the double bond will occur to form the more stable benzylic carbocation, with the positive charge adjacent to the phenyl group, which can be stabilized by resonance.[12][13][14] The subsequent attack of the halide ion will lead to the Markovnikov addition product.

Hydroboration-Oxidation: This two-step reaction sequence provides a route to the anti-Markovnikov addition of water across the double bond.[15][16][17][18] The boron atom adds to the less substituted carbon of the double bond, and subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group.

Applications in Medicinal Chemistry and Drug Development

While specific drug candidates containing the this compound core are not widely reported in publicly available literature, the phenylcycloalkane and related structural motifs are of interest in medicinal chemistry. The cycloheptyl group can act as a lipophilic scaffold, and its conformational flexibility can be exploited to optimize binding to biological targets. Phenyl-substituted cyclic structures are present in a variety of biologically active molecules. For instance, the related compound phencyclidine (PCP), which contains a phenylcyclohexyl moiety, is a well-known dissociative anesthetic.[19] Derivatives of phenylpiperazine are also extensively explored in drug discovery for their diverse pharmacological activities.[20][21] The this compound scaffold could serve as a starting point for the synthesis of novel compounds with potential therapeutic applications.

Analytical Characterization

The characterization of this compound relies on standard spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons in the phenyl group, a vinylic proton on the double bond, and aliphatic protons of the cycloheptene ring.

    • ¹³C NMR: The spectrum would display signals for the aromatic carbons, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cycloheptene ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 172.27). Fragmentation patterns would be consistent with the structure, likely involving loss of alkyl fragments from the cycloheptene ring and fragmentation of the phenyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the alkene and aromatic ring, and C-H bending vibrations.

  • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for assessing the purity of this compound and for monitoring reaction progress.[22]

Safety and Handling

This compound is classified as causing serious eye irritation and may cause long-lasting harmful effects to aquatic life.[1] The related compound, 1-phenylcyclohexene, is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[23]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicity: Detailed toxicological data for this compound is limited. However, based on the data for similar compounds, it should be handled with care.

Conclusion

This compound is a valuable chemical entity with a rich and accessible chemistry. Its synthesis can be reliably achieved through well-established methods like the Wittig and Grignard reactions. The reactivity of its double bond allows for a variety of functional group transformations, making it a potentially useful building block in organic synthesis and medicinal chemistry. While its direct application in drug development is not yet prominent, the structural motif holds promise for the design of novel bioactive molecules. As with all chemical compounds, proper safety precautions are essential when handling this compound. This guide provides a solid foundation for researchers and developers to understand and utilize this compound in their scientific endeavors.

References

  • Wittig reaction. In: Wikipedia. ; 2023. Accessed January 22, 2024. [Link]3]

  • 1-Methylcycloheptene. SIELC Technologies. [Link]. Published 2018. Accessed January 22, 2024.[22]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]. Accessed January 22, 2024.[2]

  • The Wittig Reaction: Synthesis of Alkenes. Accessed January 22, 2024. [Link]4]

  • Osmium tetroxide and meta-chloroperoxybenzoic acid. Chemistry Stack Exchange. [Link]. Published 2014. Accessed January 22, 2024.[7]

  • Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. Pr.. Filo. [Link]. Published 2025. Accessed January 22, 2024.[12]

  • Addition of phenylmagnesium bromide to 4-tert-butylcyclohexanone gives tw.. Filo. [Link]. Published 2024. Accessed January 22, 2024.[5]

    • Wittig Reaction. Web Pages. [Link]. Accessed January 22, 2024.[24]

  • A Snippet of Grignard Reagent’s Histroy. Accessed January 22, 2024. [Link]]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]. Published 2025. Accessed January 22, 2024.[6]

  • Grignard Reaction. Accessed January 22, 2024. [Link]]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]. Accessed January 22, 2024.[25]

  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. [Link]. Accessed January 22, 2024.[26]

  • 1-Phenyl-cycloheptene. PubChem. [Link]. Accessed January 22, 2024.[1]

  • (PDF) Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne. ResearchGate. [Link]. Published 2025. Accessed January 22, 2024.[27]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. [Link]. Published 2025. Accessed January 22, 2024.[19]

  • Process for preparing a phenylcyclohexane. Google Patents. . Accessed January 22, 2024.[9]

  • TEM images of particles formed in the hydrogenation of... ResearchGate. [Link]. Accessed January 22, 2024.[10]

  • Addition of HBr to Alkenes. Master Organic Chemistry. [Link]. Accessed January 22, 2024.[13]

  • Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. PMC. [Link]. Accessed January 22, 2024.[28]

  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]. Published 2013. Accessed January 22, 2024.[15]

  • Cyclohexane derivatives. Google Patents. . Accessed January 22, 2024.[29]

  • 11.5: Catalytic Hydrogenation. Chemistry LibreTexts. [Link]. Published 2019. Accessed January 22, 2024.[30]

  • Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene. Chemistry Stack Exchange. [Link]. Published 2014. Accessed January 22, 2024.[16]

  • Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. [Link]. Published 2025. Accessed January 22, 2024.[20]

  • 1-Phenylcyclohexene. PubChem. [Link]. Accessed January 22, 2024.[23]

  • Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses Procedure. [Link]. Accessed January 22, 2024.[31]

  • Workup: mCPBA Oxidation. Department of Chemistry : University of Rochester. [Link]. Accessed January 22, 2024.[32]

  • electrophilic addition - symmetrical alkenes and hydrogen halides. Chemguide. [Link]. Accessed January 22, 2024.[14]

  • 12.7: Oxidizing Agents. Chemistry LibreTexts. [Link]. Published 2020. Accessed January 22, 2024.[8]

  • Pharmaceutical preparation comprising phenylalanine derivative. Google Patents. . Accessed January 22, 2024.[33]

  • 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. [Link]. Published 2020. Accessed January 22, 2024.[11]

    • The hydroboration/oxidation reaction of phenylcyclohexene produces what compound(s) as the major product?. Chegg. [Link]. Published 2020. Accessed January 22, 2024.[34]

  • Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]. Published 2016. Accessed January 22, 2024.[35]

  • (PDF) Oxidation with p-(methoxycarbonyl) perbenzqic acid 1. Stereochemistry of epoxidation of Δ 5 -steroids. ResearchGate. [Link]. Published 2025. Accessed January 22, 2024.[36]

  • Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]. Published 2018. Accessed January 22, 2024.[17]

  • Phenylpiperazine derivatives: a patent review (2006 - present). PubMed. [Link]. Accessed January 22, 2024.[21]

  • Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]. Published 2023. Accessed January 22, 2024.[18]

  • 14.1: Electrophilic Addition to Alkenes. Chemistry LibreTexts. [Link]. Published 2022. Accessed January 22, 2024.[37]

Sources

1-Phenylcycloheptene molecular weight 172.27 g/mol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Phenylcycloheptene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (C₁₃H₁₆), a cyclic aromatic hydrocarbon with a molecular weight of 172.27 g/mol . This document delves into the compound's fundamental physicochemical properties, established synthetic methodologies, characteristic chemical reactivity, and potential applications, particularly as a structural motif in medicinal chemistry and materials science. Detailed experimental protocols for synthesis and characterization are provided, alongside critical safety and handling information. The guide is structured to offer field-proven insights, explaining the causality behind experimental choices to support researchers in their practical applications of this compound.

Introduction to this compound

This compound is an organic compound featuring a seven-membered cycloheptene ring bonded to a phenyl group at the olefinic position. As a member of the arylcycloalkene class, its structure combines the rigidity and aromaticity of the phenyl ring with the conformational flexibility of the cycloheptane system. This unique combination makes it a subject of interest in stereochemical studies, reaction mechanism investigations, and as a potential building block in the synthesis of more complex molecular architectures. Its significance is particularly noted in photochemical research, where it can undergo fascinating isomerizations.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its handling, purification, and characterization. While extensive experimental data for this specific molecule is not as common as for its six-membered ring analogue (1-phenylcyclohexene), properties can be reliably predicted and are supported by data on related structures.

PropertyValueSource
Molecular Formula C₁₃H₁₆PubChem
Molecular Weight 172.27 g/mol User Provided
CAS Number 25308-75-2Guidechem[2]
Appearance Expected to be a colorless to pale yellow oilInferred
Boiling Point Not specified, but expected to be >250 °CInferred from[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ether, THF, cyclohexane)General Chemical Principles

Synthesis of this compound: A Mechanistic Approach

The most direct and reliable synthesis of this compound involves a two-step sequence: a Grignard reaction followed by acid-catalyzed dehydration. This method is widely applicable for the synthesis of various phenyl-substituted cycloalkenes.[4]

Causality Behind the Method

The choice of a Grignard reaction is based on its efficacy in forming carbon-carbon bonds. Phenylmagnesium bromide acts as a powerful nucleophile (a phenyl anion equivalent), which readily attacks the electrophilic carbonyl carbon of cycloheptanone. The subsequent dehydration step is an acid-catalyzed elimination (E1) reaction, which is highly favorable as it results in a conjugated system between the phenyl ring and the cycloalkene double bond, lending extra stability to the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Grignard Addition to form 1-Phenylcycloheptan-1-ol

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 500 mL three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Reagents: Add 150 mL of anhydrous diethyl ether to the flask. In the dropping funnel, place a solution of cycloheptanone (1.0 eq) in 50 mL of anhydrous diethyl ether.

  • Reaction: To the flask, add a 3.0 M solution of phenylmagnesium bromide in diethyl ether (1.1 eq) via syringe. Cool the flask to 0 °C using an ice bath.

  • Addition: Add the cycloheptanone solution dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes. The formation of a white precipitate (the magnesium alkoxide salt) will be observed.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 1 hour to ensure the reaction goes to completion.

Step 2: Acid-Catalyzed Dehydration to this compound

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution. This step protonates the alkoxide and dissolves the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Acidification: Combine the organic layers and add 50 mL of 6N hydrochloric acid. Stir vigorously for 1 hour at room temperature. The acid catalyzes the elimination of water from the tertiary alcohol.

  • Work-up: Separate the organic layer. Wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil should be purified by column chromatography on silica gel (using hexane as the eluent) to yield pure this compound.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Synthesis Workflow Diagram

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration reagents Cycloheptanone + Phenylmagnesium Bromide reaction Nucleophilic Addition in Anhydrous Ether reagents->reaction intermediate Magnesium Alkoxide Salt reaction->intermediate workup1 Aqueous Quench (NH4Cl or HCl) intermediate->workup1 Protonation alcohol 1-Phenylcycloheptan-1-ol workup1->alcohol elimination Acid-Catalyzed Elimination (E1) alcohol->elimination product This compound elimination->product purification Column Chromatography product->purification Purification

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The chemistry of this compound is dominated by the reactivity of its endocyclic double bond, which is conjugated with the phenyl ring.

Photoisomerization to trans-1-Phenylcycloheptene

One of the most notable reactions of cyclic alkenes is the photochemical cis-trans isomerization. For this compound, UV irradiation can induce the formation of the highly strained trans-1-phenylcycloheptene isomer.[1] This trans isomer is chiral and unstable at room temperature, rapidly reverting to the more stable cis form.[1] However, its transient existence can be proven through trapping experiments or low-temperature spectroscopy.[1]

  • Mechanism: The photoisomerization proceeds through an excited triplet state. The energy from UV light promotes the molecule to an excited state where rotation around the C=C bond becomes possible.

  • Significance: The ability to generate such a strained and reactive intermediate opens pathways for unique chemical transformations, such as enantioselective Diels-Alder reactions where the transient trans-isomer acts as a potent dienophile.[1]

Reaction Diagram: Photoisomerization and Trapping

G cis cis-1-Phenylcycloheptene (Stable) excited Excited State cis->excited UV Light (hν) trans trans-1-Phenylcycloheptene (Strained, Chiral Intermediate) excited->trans Isomerization trans->cis Thermal Reversion (Fast at RT) product Trapped Product (e.g., Diels-Alder Adduct) trans->product + Diene

Caption: Photochemical generation and subsequent reaction of trans-1-phenylcycloheptene.

Applications in Research and Drug Development

While this compound itself is not an active pharmaceutical ingredient, its core structure—an aryl group attached to a cycloalkane—is of significant interest to drug development professionals.

  • Bioisosteric Replacement: Saturated and partially saturated ring systems are increasingly used as "bioisosteres" for phenyl rings in drug candidates.[5] Replacing a flat aromatic ring with a three-dimensional cyclic scaffold can improve physicochemical properties like solubility and metabolic stability while maintaining or enhancing binding affinity to biological targets.[5] The this compound motif can be considered a lead structure for exploring such replacements.

  • Molecular Scaffolding: The cycloheptene ring provides a flexible yet defined three-dimensional scaffold. Functionalization of the ring can position substituents in specific spatial orientations, which is a key strategy in designing molecules that fit into the complex binding pockets of proteins.

  • Photochemical Probes: Due to its interesting photochemical properties, this compound and its derivatives can be used as model systems to study light-induced chemical reactions and the behavior of highly reactive intermediates.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons (typically in the 7.1-7.4 ppm range), a vinylic proton on the cycloheptene ring (around 6.1 ppm), and several multiplets for the aliphatic methylene protons of the seven-membered ring.

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons, two sp² hybridized carbons of the alkene, and multiple sp³ hybridized carbons of the cycloalkane ring.

  • GC-MS: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the structure.

Analytical Workflow Protocol
  • Initial Purity Check (TLC): Spot a dilute solution of the crude product on a silica gel TLC plate and elute with hexane. Visualize under UV light. A single major spot indicates a relatively clean reaction.

  • Purification (Column Chromatography): As described in the synthesis protocol. Collect fractions and analyze by TLC to pool the pure product.

  • Structural Confirmation (NMR): Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Purity and Mass Verification (GC-MS): Inject a dilute solution of the purified product into a GC-MS system to obtain a chromatogram (confirming a single peak) and a mass spectrum (confirming the molecular weight).

Analytical Workflow Diagram

G Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Assess Purity Pure Purified Fractions Column->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Structure Elucidation GCMS GC-MS Analysis Pure->GCMS Purity & Mass Check Final Confirmed Structure & Purity NMR->Final GCMS->Final

Caption: Standard analytical workflow for this compound characterization.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6] Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.

Hazard ClassGHS StatementPictogram
Eye Irritation H319: Causes serious eye irritation.

Aquatic Hazard H413: May cause long lasting harmful effects to aquatic life.(None for this category)

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P273: Avoid release to the environment.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

This compound is a valuable compound for both fundamental and applied chemical research. Its synthesis is straightforward, employing classic organic reactions. Its unique photochemical reactivity and its relevance as a structural motif for bioisostere design in drug discovery highlight its importance. Proper analytical verification and adherence to safety protocols are paramount when working with this compound. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their research endeavors.

References

  • Chemical Properties of 1-Phenyl-1-cyclohexene (CAS 31017-40-0) . Cheméo. [Link]

  • trans-1-Phenylcyclohexene (CAS 71340-36-8) - Chemical & Physical Properties . Cheméo. [Link]

  • 1-phenylcyclohexene . Stenutz. [Link]

  • Phencyclidine . Wikipedia. [Link]

  • CN1982264A - Production of phenyl cyclohexane.
  • Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry . National Institutes of Health (NIH). [Link]

  • 1-Phenylcyclohexene | C12H14 | CID 13043 . PubChem, National Institutes of Health (NIH). [Link]

  • 1-Phenyl-cycloheptene | C13H16 | CID 278132 . PubChem, National Institutes of Health (NIH). [Link]

  • Electronic spectroscopy of jet-cooled 1-phenylcyclohexene: conformation of the ground and excited electronic states . ACS Publications, American Chemical Society. [Link]

  • Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation . ChemRxiv. [Link]

  • CN101537006B - Application of pyridazinone compounds in preparing antitumor drugs.
  • Occurrence of 'Natural Selection' in Successful Small Molecule Drug Discovery . ChemRxiv. [Link]

Sources

1-Phenylcycloheptene: Synthetic Methodologies and Photochemical Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physical properties, and unique photochemical behavior of 1-Phenylcycloheptene.

CAS: 25308-75-2 | Formula: C₁₃H₁₆ | MW: 172.27 g/mol

Executive Summary

This compound is a trisubstituted cyclic alkene that serves as a critical probe in physical organic chemistry. Unlike its six-membered analog (1-phenylcyclohexene), the seven-membered ring possesses unique conformational flexibility, allowing it to act as a model substrate for studying ring-strain effects in electrophilic additions and photochemical isomerizations. It is widely utilized in the study of trans-cycloalkene intermediates, where the "twisted" alkene excited state exhibits a lifetime sufficient for bimolecular trapping—a phenomenon less accessible in smaller ring systems.

Historical Genesis & Structural Significance

The history of this compound is inextricably linked to the development of the Grignard reaction in the early 20th century, which allowed for the systematic construction of aryl-substituted cycloalkanes.

  • Discovery Context: While 1-phenylcyclohexene was synthesized earlier due to the abundance of cyclohexanone from coal tar, the seven-membered homolog emerged as chemists sought to understand "medium-ring" effects (C7–C9).

  • Structural Uniqueness: The cycloheptene ring adopts a chair or twist-chair conformation in its ground state. The introduction of the phenyl group at the C1 position conjugates with the double bond, flattening the local geometry. However, upon photoexcitation, the ring flexibility allows for a rotation about the C=C bond, accessing a highly strained trans isomer (See Section 4).

Synthetic Methodologies

The most robust synthesis involves the nucleophilic addition of phenylmagnesium bromide to cycloheptanone, followed by acid-catalyzed dehydration.

Experimental Protocol: Grignard Route

Objective: Synthesis of this compound from cycloheptanone.

Reagents:

  • Bromobenzene (PhBr)

  • Magnesium turnings (Mg)

  • Cycloheptanone

  • Sulfuric Acid (20% H₂SO4) or p-Toluenesulfonic acid (pTsOH)

  • Diethyl ether (anhydrous)

Step-by-Step Workflow:

  • Formation of Grignard Reagent:

    • In a flame-dried 3-neck flask under N₂, activate Mg turnings (1.1 eq) with a crystal of iodine.

    • Add PhBr (1.0 eq) in Et₂O dropwise to maintain a gentle reflux. Stir for 1 hour post-addition to ensure formation of PhMgBr.

  • Nucleophilic Addition:

    • Cool the solution to 0°C.

    • Add Cycloheptanone (0.9 eq) dissolved in Et₂O dropwise. The reaction is exothermic; maintain internal temp <10°C.

    • Allow to warm to room temperature (RT) and stir for 3 hours.

    • Quench: Pour the mixture into ice-cold saturated NH₄Cl. Extract with ether, dry over MgSO₄, and concentrate to yield crude 1-phenylcycloheptanol .

  • Dehydration (Elimination):

    • Dissolve the crude alcohol in benzene or toluene.

    • Add catalytic pTsOH (0.05 eq).

    • Reflux in a Dean-Stark apparatus to remove water azeotropically.

    • Purification: Wash organic layer with NaHCO₃, dry, and distill under reduced pressure.

Yield: Typical isolated yields range from 65–80%.

Visualization of Synthesis Pathway

Synthesis Start Cycloheptanone (C7 Ketone) Inter Intermediate: 1-Phenylcycloheptanol Start->Inter Nucleophilic Addition Reagent PhMgBr (Grignard) Reagent->Inter Product Product: This compound Inter->Product E1 Elimination Catalyst H+ / Heat (-H2O) Catalyst->Inter Catalysis

Figure 1: Synthetic workflow converting cycloheptanone to this compound via Grignard addition and acid-catalyzed dehydration.

The Photochemical Frontier: Cis-Trans Isomerization

This compound is a "gold standard" molecule for studying the geometric isomerization of cyclic alkenes.

The "Twisted" Intermediate

Upon UV irradiation, the ground state cis-alkene undergoes excitation to a singlet state, which relaxes into a perpendicular triplet state. In flexible rings like cycloheptene, this allows the molecule to cross over to the ground state of the highly strained trans-isomer.

  • Lifetime: The trans-1-phenylcycloheptene isomer is transient at room temperature (lifetime

    
     ns to several minutes depending on temperature and solvent) but can be trapped.
    
  • Trapping Mechanism: In the presence of methanol, the strained trans-isomer undergoes nucleophilic attack to form a methyl ether. This reaction is stereospecific and proves the existence of the twisted intermediate.

Visualization of Photochemical Dynamics

Photochemistry Cis Cis-1-Phenylcycloheptene (Ground State) Excited Excited Singlet (S1) Vertical Excitation Cis->Excited hν (UV) Twisted Twisted Triplet / Perpendicular (Phantom State) Excited->Twisted ISC / Relaxation Trans Trans-1-Phenylcycloheptene (Highly Strained Transient) Twisted->Trans Decay to GS Trans->Cis Thermal Reversion (If no trap) Ether Trapped Product (Methyl Ether) Trans->Ether + MeOH (Nucleophilic Attack)

Figure 2: Photochemical cascade illustrating the formation of the transient trans-isomer and its subsequent trapping or reversion.

Reactivity Profile & Spectroscopic Data[1][2]

Spectroscopic Characterization

Researchers identifying this compound should look for the following diagnostic signals:

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃)δ 6.03 ppm (t, 1H, J = 8.2 Hz)Vinylic proton at C2. The triplet splitting arises from coupling with the adjacent methylene group.
¹H NMR (CDCl₃)δ 7.20–7.40 ppm (m, 5H)Phenyl aromatic protons.
¹³C NMR δ ~143 ppm (Quaternary C1)Downfield shift due to phenyl conjugation.
IR (Neat)1600, 1495 cm⁻¹ C=C stretch and aromatic ring breathing modes.
Chemical Reactivity[2]
  • Singlet Oxygen (¹O₂): this compound reacts with singlet oxygen via the Schenck ene reaction . The flexibility of the seven-membered ring allows for the formation of allylic hydroperoxides with high regioselectivity.

  • Hydroboration: Reaction with borane reagents (e.g., BH₃·THF) followed by oxidation yields trans-2-phenylcycloheptanol. The phenyl group directs the boron to the less sterically hindered C2 position, typically anti to the phenyl ring.

References

  • Grignard Synthesis & Dehydration

    • Study.com. "Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol Mechanism." (Analogous mechanism for C7).

  • Photochemistry & Trans-Isomer

    • Bonneau, R. "Cis-Trans isomerization of styrenes via the triplet pathway: The perpendicular triplet state observed by laser flash photolysis."[1] Journal of Photochemistry, 1979. (Establishes the 55ns lifetime of the triplet state).

    • Inoue, Y., et al. "Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer." Angewandte Chemie, 2012. (Discusses trapping of trans-cycloheptene derivatives).

  • Physical Properties

    • PubChem. "this compound Compound Summary." National Library of Medicine.

  • NMR Data Verification

    • Büyükkıdan, B., et al. "Reaction of 1-phenylcyclooctene with NBS." Acta Chim.[2] Slov., 2003.[2][3] (Contains comparative NMR data for phenylcycloalkenes, citing δ 6.03 for the vinylic proton).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-Phenylcycloheptene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 1-phenylcycloheptene, a valuable carbocyclic scaffold in medicinal chemistry and materials science. We will explore the Wittig reaction, a cornerstone of synthetic organic chemistry, as the strategic approach for this transformation. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed mechanistic rationale, troubleshooting advice, and characterization guidelines to ensure reproducible and high-yield outcomes.

Theoretical Framework: The Wittig Reaction

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig in 1954, is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[1][2] The core of this reaction involves the coupling of an aldehyde or a ketone with a phosphorus ylide (also known as a phosphorane), which effectively replaces a carbon-oxygen double bond with a carbon-carbon double bond.[1][3][4][5]

The overall transformation for the synthesis of this compound can be summarized as the reaction between cycloheptanone and benzylidenetriphenylphosphorane. The immense thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct.[6]

Reaction Mechanism

The currently accepted mechanism involves several key steps, each critical to the success of the synthesis.

  • Ylide Formation: The process begins with the deprotonation of a phosphonium salt, in this case, benzyltriphenylphosphonium chloride. The protons on the carbon adjacent to the positively charged phosphorus atom are acidic and can be removed by a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) to form the nucleophilic phosphorus ylide.[3][5][7][8]

  • Nucleophilic Attack and Cycloaddition: The anionic carbon of the ylide performs a nucleophilic attack on the electrophilic carbonyl carbon of cycloheptanone.[9][10] In lithium-free conditions, this is believed to proceed via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane.[2][6] An alternative pathway involves the formation of a zwitterionic intermediate known as a betaine, which then undergoes ring closure to the oxaphosphetane.[9][10]

  • Oxaphosphetane Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition.[5] This step breaks the carbon-phosphorus and carbon-oxygen single bonds, forming a new carbon-carbon pi bond (the alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide).[4][10]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium Benzyltriphenylphosphonium Chloride Ylide Benzylidenetriphenylphosphorane (Ylide) Phosphonium->Ylide Deprotonation Ylide->Ylide_ref Base Base (e.g., NaH) Ketone Cycloheptanone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Alkene This compound Oxaphosphetane->Alkene Retro-[2+2] Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Ylide_ref->Ketone [2+2] Cycloaddition

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Experimental Protocols

This synthesis is presented as a two-part procedure: the preparation of the necessary phosphonium salt, followed by the Wittig reaction itself.

Part A: Synthesis of Benzyltriphenylphosphonium Chloride

The Wittig reagent is generated from its corresponding phosphonium salt. This salt is readily prepared via an SN2 reaction between triphenylphosphine and benzyl chloride.[8][11]

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
TriphenylphosphineP(C₆H₅)₃262.2925.06.56 g
Benzyl ChlorideC₆H₅CH₂Cl126.5825.02.8 mL (3.16 g)
TolueneC₇H₈92.14-50 mL

Step-by-Step Protocol

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (6.56 g, 25.0 mmol) and toluene (50 mL).

  • Reagent Addition: While stirring, add benzyl chloride (2.8 mL, 25.0 mmol) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. A white precipitate of the phosphonium salt will form.

  • Isolation: After cooling the reaction mixture to room temperature, collect the white solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white powder, benzyltriphenylphosphonium chloride, under vacuum. The product is typically used without further purification. Purity can be assessed by melting point or titration.[12]

Part B: Synthesis of this compound

This protocol details the in situ generation of the ylide followed by its reaction with cycloheptanone.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Benzyltriphenylphosphonium ChlorideC₂₅H₂₂ClP388.8812.04.67 g
Sodium Hydride (60% in mineral oil)NaH24.0012.50.50 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-60 mL
CycloheptanoneC₇H₁₂O112.1710.01.1 mL (1.12 g)
Saturated NH₄Cl (aq)NH₄Cl53.49-~20 mL
Diethyl Ether(C₂H₅)₂O74.12-~100 mL
Anhydrous MgSO₄MgSO₄120.37-As needed

Step-by-Step Protocol

  • Ylide Generation:

    • Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.50 g of 60% dispersion, 12.5 mmol) to a dry 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time.

    • Solvent Addition: Add anhydrous THF (40 mL) to the flask.

    • Salt Addition: Add benzyltriphenylphosphonium chloride (4.67 g, 12.0 mmol) portion-wise to the stirred suspension at room temperature. The mixture will turn a characteristic orange-red color, indicating ylide formation. Stir for 1 hour at room temperature.

  • Wittig Reaction:

    • Carbonyl Addition: Dissolve cycloheptanone (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the cycloheptanone solution dropwise to the ylide solution over 30 minutes.

    • Reaction: After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quenching: Cool the reaction to 0 °C (ice bath) and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).

    • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of this compound and triphenylphosphine oxide.

    • Purification: Purify the crude product by column chromatography on silica gel. A non-polar eluent system, such as hexanes or petroleum ether, should be sufficient to separate the non-polar alkene product from the more polar triphenylphosphine oxide byproduct.[13]

Workflow cluster_ylide Ylide Generation (Inert Atmosphere) cluster_reaction Wittig Reaction cluster_workup Work-up & Purification A 1. Suspend NaH in anhydrous THF B 2. Add Benzyltriphenylphosphonium Chloride A->B C 3. Stir for 1 hr at RT (Orange-Red Solution) B->C D 4. Add Cycloheptanone in THF dropwise C->D E 5. Reflux for 3 hours D->E F 6. Quench with sat. NH₄Cl E->F G 7. Extract with Diethyl Ether F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography (Silica Gel, Hexanes) H->I J 10. Characterize Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods.

Expected Characterization Data

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.1-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. δ ~6.0 ppm (t, 1H): Vinylic proton on the cycloheptene ring. δ ~2.2-2.5 ppm (m, 4H): Allylic protons on the cycloheptene ring. δ ~1.5-1.8 ppm (m, 6H): Remaining aliphatic protons on the cycloheptene ring.[14][15]
¹³C NMR (CDCl₃, 100 MHz)δ ~140-145 ppm: Quaternary carbons (aromatic C attached to the ring and vinylic C attached to the phenyl group). δ ~125-130 ppm: Aromatic C-H carbons. δ ~135 ppm: Vinylic C-H carbon. δ ~25-40 ppm: Aliphatic carbons of the cycloheptene ring.
FT-IR (thin film, cm⁻¹)~3050-3020 cm⁻¹: Aromatic and vinylic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1650 cm⁻¹: C=C stretch (alkene). ~1600, 1490 cm⁻¹: C=C stretch (aromatic). Absence of a strong peak at ~1700 cm⁻¹: Confirms the consumption of the cycloheptanone starting material (C=O stretch).[16]
Yield Expected yield: 60-80% after purification.

Troubleshooting and Field-Proven Insights

  • Issue: Low or No Ylide Formation (No Color Change)

    • Cause: The most common cause is the presence of moisture or protic solvents, which will quench the strong base.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. The phosphonium salt should be thoroughly dried before use.

  • Issue: Low Reaction Yield

    • Cause: Steric hindrance from the cycloheptanone can slow the reaction.[2][5] Incomplete reaction is a possibility.

    • Solution: Increase the reaction time or temperature. Ensure an adequate excess of the Wittig reagent is used (typically 1.1-1.2 equivalents).

  • Issue: Difficulty Removing Triphenylphosphine Oxide

    • Cause: Triphenylphosphine oxide can be difficult to separate from non-polar products by chromatography due to its moderate polarity and tendency to streak on silica gel.

    • Solution 1 (Precipitation): After concentrating the crude reaction mixture, dissolve it in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and then add a large volume of a non-polar solvent (e.g., hexanes or diethyl ether). The triphenylphosphine oxide is often less soluble and will precipitate, allowing it to be removed by filtration.[17]

    • Solution 2 (Chemical Conversion): For particularly challenging separations, the triphenylphosphine oxide can be converted into a highly polar salt by reacting the crude mixture with reagents like oxalyl chloride, making it easily removable.[18] Another method involves oxidation with hydrogen peroxide to transform phosphorus-containing impurities into more polar derivatives.[13]

Conclusion

The Wittig reaction provides a reliable and high-yielding pathway for the synthesis of this compound from readily available starting materials. By understanding the underlying mechanism and adhering to stringent anhydrous conditions, researchers can effectively utilize this protocol. The primary challenge lies in the purification step, but the strategies outlined in this guide offer robust solutions for isolating the target compound with high purity. This application note serves as a comprehensive resource, empowering scientists to confidently execute this important transformation in their synthetic endeavors.

References

  • Wittig Reaction Mechanism and Applications - Chemistry Notes . (2022-01-30). Available from: [Link]

  • The Wittig Reaction | Mechanism, Application & Examples - Study.com . Available from: [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE! . Available from: [Link]

  • The Wittig Reaction: Synthesis of Alkenes . Available from: [Link]

  • Wittig Reaction Experiment Part 1, Prelab - YouTube . (2020-10-30). Available from: [Link]

  • 8. Wittig Reaction - Web Pages . Available from: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry . (2018-02-06). Available from: [Link]

  • 19.7b Wittig Reaction | Organic Chemistry - YouTube . (2021-04-05). Available from: [Link]

  • Wittig Reaction - Organic Chemistry Portal . Available from: [Link]

  • Wittig Reaction - Chemistry LibreTexts . (2023-01-22). Available from: [Link]

  • Wittig reaction - Wikipedia . Available from: [Link]

  • Wittig Reaction - Common Conditions . Available from: [Link]

  • Synthesis of the chiral 4-substituted 1-phenylcyclohexene PD137789 via intramolecular Wittig reaction | The Journal of Organic Chemistry - ACS Publications . Available from: [Link]

  • Preparation of Ylides - Chemistry LibreTexts . (2023-01-22). Available from: [Link]

  • 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts . (2021-08-16). Available from: [Link]

  • Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene . Available from: [Link]

  • FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed . Available from: [Link]

  • Wittig reaction purification for products with very low polarity - Taylor & Francis . (2025-08-02). Available from: [Link]

  • One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols - Arkivoc . Available from: [Link]

  • X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones - MDPI . Available from: [Link]

  • phosphonium ylides - YouTube . (2019-01-09). Available from: [Link]

  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts . (2025-02-24). Available from: [Link]

  • (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones . (2025-08-07). Available from: [Link]

  • A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) . Available from: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI . Available from: [Link]

  • Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry - YouTube . (2014-03-20). Available from: [Link]

  • Synthesis of Phosphonium Ylides | Request PDF - ResearchGate . Available from: [Link]

  • 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). - ResearchGate . Available from: [Link]

Sources

Technical Guide: Applications of 1-Phenylcycloheptene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

1-Phenylcycloheptene is a cyclic alkene featuring a seven-membered ring fused to a phenyl group. Unlike its five- and six-membered counterparts (1-phenylcyclopentene and 1-phenylcyclohexene), the seven-membered ring introduces unique conformational flexibility and strain dynamics.

This guide moves beyond basic characterization to focus on three high-value application areas:

  • Photochemical Mechanistic Probing: Utilizing the molecule’s ability to form a transient, highly strained trans-isomer upon irradiation—a "molecular twist" used to study reaction intermediates.[1]

  • Green Oxidation Protocols: Serving as a challenging substrate for validating novel organocatalytic epoxidation systems.

  • Complex Scaffold Synthesis: Acting as a precursor for benzotropones and naphthotropones, key structures in bioactive natural products.

Part 2: Synthesis of the Reagent

Before deployment in applications, high-purity this compound must be synthesized. Commercial stocks often contain stabilizers or isomers; in-house synthesis ensures control over purity.

Protocol 1: Two-Step Synthesis from Cycloheptanone

Mechanism: Nucleophilic addition of phenyl Grignard followed by acid-catalyzed dehydration.

Step 1: Grignard Addition
  • Reagents: Cycloheptanone (1.0 equiv), Phenylmagnesium bromide (PhMgBr, 1.1 equiv, 3.0 M in Et2O), Anhydrous THF.

  • Conditions:

    
     to Reflux, 
    
    
    
    atmosphere.
  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a condenser and addition funnel.

  • Charge with PhMgBr (1.1 equiv) and dilute with anhydrous THF. Cool to

    
    .
    
  • Add Cycloheptanone (1.0 equiv) dropwise over 30 mins.

  • Warm to room temperature (RT) and reflux for 2 hours.

  • Quench: Cool to

    
    , add saturated 
    
    
    
    solution carefully.
  • Workup: Extract with

    
     (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
    • Intermediate:1-Phenylcycloheptanol (typically a viscous oil).

Step 2: Dehydration
  • Reagents: Crude 1-Phenylcycloheptanol, p-Toluenesulfonic acid (p-TSA, 1-2 mol%), Toluene.

  • Conditions: Dean-Stark trap reflux.

  • Dissolve the crude alcohol in toluene in a flask fitted with a Dean-Stark trap.

  • Add catalytic p-TSA.

  • Reflux until water collection ceases (~2-4 hours).

  • Purification: Wash organic layer with

    
     (aq), dry, and concentrate.
    
  • Distillation: Purify by vacuum distillation to obtain this compound as a colorless oil.

Yield Expectation: 75–85% (over 2 steps).

Part 3: Photochemical Applications (The "Twisted" State)

Scientific Rationale

This compound is a critical model system in photochemistry. Upon UV irradiation, it undergoes geometric isomerization from the stable cis-form to a highly strained trans-form. Unlike 1-phenylcyclohexene (where the trans isomer is extremely fleeting), trans-1-phenylcycloheptene has a lifetime long enough (~minutes at low temp) to be trapped, making it an ideal "clock" for studying nucleophilic additions to strained alkenes.

Protocol 2: Photochemical Trapping (Mechanistic Probe)

Objective: Trap the transient trans-isomer with methanol to prove the existence of the twisted intermediate.

Workflow:

  • Preparation: Dissolve this compound (10 mM) in Methanol (solvent and reagent).

  • Irradiation: Place in a quartz cuvette or reactor. Irradiate with a UV lamp (254 nm or medium-pressure Hg lamp) at

    
    .
    
  • Observation:

    • In situ monitoring via transient absorption spectroscopy reveals a decay corresponding to the trans-isomer.

    • The trans-isomer reacts thermally with MeOH.

  • Product Isolation: Evaporate solvent. The product is 1-methoxy-1-phenylcycloheptane .

Key Insight: The formation of the ether confirms the trans-intermediate's high electrophilicity, driven by the relief of ring strain.

Photochemistry Cis cis-1-Phenylcycloheptene (Ground State) Excited Excited Singlet State (S1) Cis->Excited hν (UV) Trans trans-1-Phenylcycloheptene (Twisted Intermediate) Excited->Trans Geometric Isomerization (Twist) Trans->Cis Thermal Decay (If no trap) Product 1-Methoxy-1-phenylcycloheptane (Trapped Adduct) Trans->Product MeOH Addition (Dark Reaction)

Figure 1: Photochemical pathway showing the generation and trapping of the strained trans-isomer.

Part 4: Synthetic Transformations & Green Chemistry

Application: Organocatalytic Epoxidation

This compound is sterically more demanding than its 6-ring analogs. It serves as a rigorous test substrate for "Green" epoxidation catalysts.

Protocol 3: Metal-Free Epoxidation

  • Catalyst: 4-Hydroxybenzaldehyde (20 mol%).[2]

  • Oxidant: Hydrogen Peroxide (

    
    , 30% aq).[2]
    
  • Solvent: Methanol.[2][3]

ParameterConditionNote
Substrate This compound (1.0 equiv)Steric bulk requires higher oxidant loading.
Catalyst 4-Hydroxybenzaldehyde (0.2 equiv)Acts as an activator for

.[2]
Oxidant

(16.0 equiv)
Added in portions to prevent decomposition.
Base

(2.0 equiv)
Maintains pH for peroxy-intermediate formation.
Time/Temp 24-48 h @

Monitor by TLC/GC.
Yield ~83%Product: 1-phenyl-7-oxabicyclo[4.1.0]heptane .

Expert Insight: The 7-membered ring adopts a specific conformation that hinders the approach of the oxidant compared to the 6-membered ring. The high equivalent of


 is necessary to overcome this kinetic barrier.
Application: Functionalization with NBS

Reaction with N-Bromosuccinimide (NBS) reveals the ring's unique reactivity profile.

  • Reagents: NBS, DMSO/Water.

  • Outcome: Unlike 1-phenylcyclohexene (which gives a mix of bromohydrin and allylic bromide), this compound preferentially yields 3-bromo-2-phenylcycloheptene and 2-phenylcyclohept-2-enol in a 3:1 ratio.[4]

  • Utility: The allylic bromide is a versatile handle for further coupling (e.g., Suzuki-Miyaura) to build complex scaffolds.

Part 5: Scaffold for Drug Development

Benzotropone Synthesis

This compound is a precursor for Benzotropones (benzo[7]annulenes), a core scaffold in bioactive natural products (e.g., Colchicine analogs).[5][6]

Synthetic Logic:

  • Reduction: this compound

    
     Phenylcycloheptane.
    
  • Cyclization: Friedel-Crafts type cyclization (often requires pre-functionalization of the phenyl ring or ring expansion strategies) to fuse the rings.

  • Oxidation: Introduction of the ketone and unsaturation to form the tropone system.

Benzotropone Start This compound Step1 Functionalization (Allylic Oxidation/Bromination) Start->Step1 Step2 Ring Fusion/Cyclization Step1->Step2 Target Benzotropone Scaffold (Bioactive Core) Step2->Target

Figure 2: Logical flow for converting this compound into fused tropone scaffolds.

Part 6: References

  • Synthesis of Phenylcycloalkenes:

    • Organic Syntheses, Coll. Vol. 8, p. 258 (1993); Vol. 68, p. 220 (1990). General Grignard/dehydration protocols adapted for 7-membered rings.

  • Photochemical Isomerization & Trapping:

    • Inoue, Y., et al. "Photochemical cis-trans isomerization of 1-phenylcycloalkenes." J. Chem. Soc., Perkin Trans. 2, 1977.[1]

    • Bonneau, R.[1] "The excited states of 1-phenylcycloalkenes." J. Am. Chem. Soc., 1977.[1]

  • Green Epoxidation Protocol:

    • Poursaitidis, E. T., et al.[2] "A Green Epoxidation of Unactivated Alkenes via the Catalytic Activation of Hydrogen Peroxide by 4-Hydroxybenzaldehyde." Green Chemistry, 2025.[2]

  • Benzotropone/Naphthotropone Synthesis:

    • "One hundred years of benzotropone chemistry."[5][6] Beilstein Journal of Organic Chemistry, 2014.

  • Reactivity with NBS:

    • "Addition of Hypobromous Acid to 1-Phenylcycloalkenes." Indian Journal of Chemistry, Section B.

Sources

Application Note: High-Efficiency Catalytic Hydrogenation of 1-Phenylcycloheptene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The catalytic hydrogenation of 1-Phenylcycloheptene to Phenylcycloheptane represents a classic yet nuanced transformation in organic synthesis.[1] While the reduction of styrenyl double bonds is thermodynamically favorable, this specific substrate presents a dual challenge: chemoselectivity (avoiding reduction of the aromatic phenyl ring) and steric impedance (due to the flexibility and bulk of the 7-membered ring).

This Application Note provides a validated protocol for achieving >98% conversion with <1% over-reduction. It moves beyond generic textbook descriptions to address the specific kinetic behavior of trisubstituted cyclic alkenes, offering a robust method for pharmaceutical intermediate synthesis.[1]

Mechanistic Insight & Reaction Design[1][2]

The Substrate Challenge

This compound is a trisubstituted alkene .[1] Unlike terminal styrenes, the double bond is embedded within a flexible seven-membered ring.[1]

  • Conformational Entropy: The cycloheptene ring exists in multiple conformers (chair, twist-boat), which can impede optimal face-to-surface adsorption on the catalyst.

  • Electronic Bias: The phenyl ring conjugates with the alkene, lowering the heat of hydrogenation compared to isolated alkenes, but also activating the bond toward nucleophilic metal hydrides.[1]

The Horiuti-Polanyi Mechanism

The reaction proceeds via the Horiuti-Polanyi mechanism, involving syn-addition of hydrogen across the less hindered face of the alkene.[1]

Mechanism cluster_surface Pd/C Surface Substrate This compound (Solution Phase) Adsorption π-Complex Adsorption (Catalyst Surface) Substrate->Adsorption Diffusion Insertion Migratory Insertion (Alkyl-Metal Species) Adsorption->Insertion +H (Surface) Product Phenylcycloheptane (Desorbed) Insertion->Product +H / Reductive Elimination

Figure 1: Mechanistic pathway of heterogeneous hydrogenation on Palladium surfaces.

Critical Parameters & Catalyst Selection

The choice of catalyst is the primary determinant of chemoselectivity.

Catalyst SystemActivity (Rate)Chemoselectivity (Alkene vs. Arene)Recommendation
10% Pd/C (Type: Eggshell) HighExcellent Primary Choice. The "eggshell" distribution minimizes diffusion limitations for bulky substrates.[1]
PtO₂ (Adams' Catalyst) Very HighModerateRisk. High activity often leads to partial ring hydrogenation (yielding cyclohexylcycloheptane) unless strictly monitored.[1]
Raney Nickel ModerateGoodAlternative. Useful if sulfur contaminants are present, but handling is hazardous (pyrophoric).
Rh/C HighLowAvoid. Rhodium is excellent for reducing aromatic rings; unsuitable here.[1]
Solvent Effects[1][3][4]
  • Ethanol (EtOH): Recommended.[1] High H₂ solubility, environmentally benign, and facilitates product isolation.[1]

  • Ethyl Acetate (EtOAc): Use if the substrate has solubility issues in alcohols.[1] Slower reaction rates due to lower H₂ solubility.[1]

  • Acetic Acid: Increases rate but promotes side reactions (e.g., acid-catalyzed isomerization).[1] Avoid unless necessary.

Experimental Protocol

Protocol A: Standard Benchtop Hydrogenation (Balloon Method)

Best for scales < 5g where high pressure is unnecessary.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support, 50% water w/w recommended for safety), 5-10 mol% loading.

  • Solvent: Absolute Ethanol (0.1 M concentration relative to substrate).[1]

  • Gas: Hydrogen balloon (approx. 1 atm).[1]

Workflow Diagram

Workflow Setup 1. Inert Purge (N2 flush of flask) Addition 2. Catalyst & Substrate (Add Pd/C, then solution) Setup->Addition Activation 3. H2 Introduction (Vac/Fill cycles x3) Addition->Activation Reaction 4. Stirring (RT, 12-24h, Vigorous) Activation->Reaction Monitoring 5. TLC/GC Check (Look for disappearance of alkene) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Filtration (Celite pad, wash w/ EtOH) Monitoring->Workup Complete Isolation 7. Concentration (Rotary Evaporator) Workup->Isolation

Figure 2: Step-by-step experimental workflow for benchtop hydrogenation.

Detailed Steps
  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.[1] Always use "wet" catalyst or handle under inert gas.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C (10 wt% of the substrate mass). Note: Adding catalyst first allows for an inert blanket to be established before solvent addition.[1]

  • Solvation: Gently add the solution of this compound in Ethanol.

  • Purge: Cap the flask with a septum. Insert a needle connected to a vacuum/inert gas manifold.[1] Evacuate gently and backfill with Nitrogen (3 cycles) to remove Oxygen.[1]

  • Hydrogenation: Replace the Nitrogen line with a Hydrogen balloon. Purge the headspace briefly with H₂ (via an exit needle) then seal.[1]

  • Reaction: Stir vigorously at Room Temperature (20-25°C). Vigorous stirring is critical to overcome gas-liquid mass transfer limitations.[1]

  • Monitoring: Check reaction progress via TLC (Silica; Hexane/EtOAc 95:5) or GC-MS after 4 hours. The product (Phenylcycloheptane) will run higher (more non-polar) than the starting material.

  • Workup: Once complete, flush the system with Nitrogen.[1] Filter the mixture through a pad of Celite® to remove the catalyst.[1] Wash the pad with Ethanol.[1]

    • Caution: Do not let the filter cake dry out completely in air; keep it wet with water/solvent before disposal to prevent ignition.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield Phenylcycloheptane as a clear oil.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Slow/No Reaction Catalyst PoisoningEnsure substrate is free of sulfur/amines.[1] Add fresh catalyst.
Slow Reaction Mass Transfer LimitIncrease stirring speed (rpm). Ensure the vortex pulls gas down.[1]
Over-reduction (Ring saturation)Too AggressiveStop reaction immediately.[1] Switch to lower pressure or reduce reaction time.[1] Ensure T < 30°C.
Isomerization (Bond migration)Low H₂ AvailabilityIncrease H₂ pressure (use Parr shaker at 30 psi) to ensure saturation outcompetes isomerization.

Analytical Validation

To confirm the identity of Phenylcycloheptane , look for the following spectral markers:

  • 1H NMR (CDCl₃):

    • Disappearance of the vinylic proton (typically a triplet/multiplet around δ 6.0 ppm in the starting material).

    • Appearance of a multiplet at δ 2.6-2.7 ppm (benzylic methine, CH-Ph).[1]

    • Aromatic region (δ 7.1-7.4 ppm) should integrate to 5H, confirming the phenyl ring is intact.

  • GC-MS:

    • Molecular Ion shift: M+ (Start) = 172 m/z

      
       M+ (Product) = 174 m/z.[1]
      

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (The definitive text on catalyst selection and selectivity).

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] [1]

  • PubChem Compound Summary. (2025). This compound (CID 278132).[1][2] National Center for Biotechnology Information.[1] [Link][1]

  • Mitsui, S., et al. (1973).[1] "Stereochemistry of hydrogenation of cycloalkenes." Tetrahedron, 29(11), 1531-1537. (Foundational work on the stereochemistry of cyclic styrene derivatives). [Link][1]

  • Augustine, R. L. (1965).[1] Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker.[1] (Detailed protocols on Parr shaker usage and pressure effects).

Sources

Application Notes and Protocols for the Functionalization of 1-Phenylcycloheptene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of 1-Phenylcycloheptene

This compound, a seven-membered carbocycle bearing a phenyl substituent, represents a valuable scaffold in medicinal chemistry and materials science. Its unique conformational flexibility and the presence of a reactive alkene functionality make it an attractive starting material for the synthesis of diverse and complex molecular architectures. The strategic functionalization of the double bond and adjacent C-H bonds allows for the introduction of various pharmacophores and the modulation of physicochemical properties, which is of paramount importance in the drug discovery process. This guide provides detailed protocols and mechanistic insights into key functionalization reactions of this compound, designed to empower researchers in their synthetic endeavors.

Epoxidation: Gateway to Diverse Functional Groups

The epoxidation of this compound provides a versatile epoxide intermediate, which can be subsequently opened by a variety of nucleophiles to introduce a wide range of functionalities. The inherent strain of the three-membered oxirane ring makes it a highly reactive synthon for further synthetic transformations.

Mechanistic Rationale: The "Butterfly" Transition State

The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism often referred to as the "butterfly" transition state.[1][2] The peroxy acid delivers an oxygen atom to the alkene in a single, stereospecific step, resulting in the formation of a syn-epoxide. The reaction is initiated by the nucleophilic attack of the alkene's π-bond on the electrophilic oxygen of the peroxy acid.[2]

Protocol: Epoxidation with m-CPBA

This protocol details the epoxidation of this compound using m-CPBA, a widely used and commercially available reagent.[1]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add m-CPBA (1.2 equiv) portion-wise at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-phenyl-8-oxabicyclo[5.1.0]octane.

Table 1: Representative Data for Epoxidation of this compound

EntryOxidantSolventTime (h)Yield (%)Reference
1m-CPBADCM3>95Adapted from[1]

Diagram 1: Epoxidation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A This compound in DCM B Add m-CPBA at 0 °C A->B 1.0 equiv C Stir at RT for 2-4h B->C D Quench with Na₂SO₃ C->D E Wash with NaHCO₃ and Brine D->E F Dry and Concentrate E->F G Silica Gel Chromatography F->G H Isolated Epoxide G->H

Caption: Workflow for the epoxidation of this compound.

Dihydroxylation: Stereoselective Formation of Vicinal Diols

The dihydroxylation of this compound introduces two hydroxyl groups across the double bond, yielding a vicinal diol. This transformation is of significant interest as the resulting diols are versatile intermediates in the synthesis of natural products and pharmaceuticals.[3][4]

Mechanistic Rationale: Syn-Addition via a Cyclic Osmate Ester

The reaction of alkenes with osmium tetroxide (OsO₄) proceeds through a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[5] This intermediate is then hydrolyzed to yield the syn-diol. The use of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), allows for the regeneration of the catalytic OsO₄, making the process more economical and safer.[6][7]

Protocol: Syn-Dihydroxylation with OsO₄/NMO

This protocol describes the catalytic syn-dihydroxylation of this compound using osmium tetroxide and NMO as the co-oxidant.[8]

Materials:

  • This compound

  • Osmium tetroxide (4% solution in water)

  • N-Methylmorpholine N-oxide (NMO, 50 wt% solution in water)

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of acetone and water (10:1).

  • Add NMO (1.5 equiv) to the solution and stir.

  • To this stirring solution, add a catalytic amount of osmium tetroxide solution (0.02 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by silica gel column chromatography to yield the desired 1-phenylcycloheptane-1,2-diol.

Asymmetric Dihydroxylation: The Sharpless Protocol

For the enantioselective synthesis of chiral diols, the Sharpless asymmetric dihydroxylation is the method of choice.[3][9][10] This reaction utilizes a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the osmylation. Commercially available "AD-mix" formulations (AD-mix-α containing (DHQ)₂PHAL and AD-mix-β containing (DHQD)₂PHAL) simplify the experimental setup.[10][11]

Table 2: Reagents for Sharpless Asymmetric Dihydroxylation

ReagentCompositionResulting Diol Enantiomer
AD-mix-αK₂OsO₄·2H₂O, K₃Fe(CN)₆, K₂CO₃, (DHQ)₂PHAL(R,S)-diol
AD-mix-βK₂OsO₄·2H₂O, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL(S,R)-diol

Diagram 2: Sharpless Asymmetric Dihydroxylation Cycle

G OsO4 OsO₄ Complex [OsO₄(L)] OsO4->Complex Alkene This compound Alkene->Complex [3+2] Cycloaddition Ligand Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) Ligand->OsO4 Coordination OsmateEster Cyclic Osmate Ester Complex->OsmateEster Diol Chiral Diol OsmateEster->Diol Hydrolysis OsVI Os(VI) OsmateEster->OsVI OsVI->OsO4 Re-oxidation Oxidant K₃Fe(CN)₆ Oxidant->OsO4

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Hydrogenation: Saturation of the Alkene

The catalytic hydrogenation of this compound reduces the carbon-carbon double bond to a single bond, yielding phenylcycloheptane. This transformation is fundamental in organic synthesis for removing unsaturation and can be achieved using various heterogeneous catalysts.

Mechanistic Rationale: Heterogeneous Catalysis

Catalytic hydrogenation typically involves the use of a solid metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[12][13] The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and dissociates into hydrogen atoms. The alkene also adsorbs to the catalyst surface, and the hydrogen atoms are sequentially added to the double bond, usually from the less sterically hindered face.[12]

Protocol: Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes the hydrogenation of this compound using the common and effective Pd/C catalyst.[14][15]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask or Parr shaker bottle

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 equiv) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the apparatus) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude phenylcycloheptane, which can be further purified if necessary.

Alternative: Hydrogenation with Raney Nickel

Raney nickel is a more active but also more pyrophoric catalyst that can be used for hydrogenations.[13][16][17] It is particularly useful for more stubborn reductions.

Table 3: Comparison of Hydrogenation Catalysts

CatalystActivitySelectivitySafety Considerations
Pd/CModerateGoodFlammable when dry
Raney NickelHighGoodPyrophoric, handle with care

C-H Functionalization: Direct Arylation of the Phenyl Ring

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.[18][19] The palladium-catalyzed direct arylation of the phenyl ring in this compound offers a streamlined approach to biaryl structures.

Mechanistic Rationale: Concerted Metalation-Deprotonation (CMD) Pathway

The palladium-catalyzed direct arylation of arenes often proceeds via a concerted metalation-deprotonation (CMD) pathway.[20][21] In this mechanism, the C-H bond cleavage and the formation of the Pd-C bond occur in a single step, often facilitated by a ligand or a base. The resulting arylpalladium intermediate then undergoes reductive elimination to form the new C-C bond and regenerate the active palladium catalyst.

Protocol: Palladium-Catalyzed Direct C-H Arylation

This protocol describes a general procedure for the direct arylation of the phenyl group in this compound with an aryl iodide.[20][21]

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

  • Oil bath

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired arylated product.

Diagram 3: C-H Arylation Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArI Aryl-I ArI->OxAdd PdII Ar-Pd(II)-I(L₂) OxAdd->PdII CMD Concerted Metalation- Deprotonation PdII->CMD Arene This compound Arene->CMD Intermediate Aryl-Pd(II)-Aryl'(L₂) CMD->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product Arylated Product RedElim->Product

Caption: Simplified catalytic cycle for palladium-catalyzed direct C-H arylation.

Conclusion

The protocols and mechanistic discussions presented in this guide offer a robust starting point for the synthetic exploration of this compound. The functionalization of this versatile scaffold through epoxidation, dihydroxylation, hydrogenation, and C-H activation opens avenues to a vast chemical space with potential applications in drug discovery and materials science. By understanding the underlying principles of these reactions, researchers can rationally design and execute synthetic strategies to access novel and valuable compounds.

References

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. PubMed Central. Retrieved from [Link][18]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed direct C-H arylation of cyclic enaminones with aryl iodides. PubMed. Retrieved from [Link][20]

  • Organic Syntheses. (n.d.). Hydrogen. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Asymmetric epoxidation of 1-phenylcyclohexene. Retrieved from [Link][22]

  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved from [Link][6]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link][12]

  • ResearchGate. (2025, August 6). 1,4-Cyclohexadiene with Pd/C as a rapid, safe transfer hydrogenation system with microwave heating. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link][9]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link][13]

  • The Journal of Organic Chemistry. (2016, January 15). Recent Advances in C–H Functionalization. Retrieved from [Link][19]

  • University of Southampton. (n.d.). Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. ePrints Soton. Retrieved from [Link][7]

  • YouTube. (2015, November 7). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Jacobsen's catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups. Retrieved from [Link]

  • Unspecified Source. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link][14]

  • YouTube. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link][23]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • ScienceOpen. (n.d.). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Retrieved from [Link][21]

  • Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved from [Link][15]

  • Unspecified Source. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes†. [Link]

  • World Journal of Advanced Research and Reviews. (2022, September 18). Raney nickel synthesis for glucose hydrogenation without hydrogen gas. Retrieved from [Link][17]

  • YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link][24]

  • Andrew G. Myers Research Group. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Retrieved from [Link][11]

  • Journal of the American Chemical Society. (2021, December 22). Intermolecular 1,2-Difunctionalization of Alkenes Enabled by Fluoroamide-Directed Remote Benzyl C(sp3)–H Functionalization. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. Retrieved from [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PubMed Central. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 7). Stereoselectivity of dihydroxylation with osmium tetroxide. Retrieved from [Link]

  • ChemRxiv. (n.d.). S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. Retrieved from [Link]

  • Reddit. (2014, April 19). Scope of the Sharpless Asymmetric Dihydroxylation (SAD) reaction?. Retrieved from [Link]

  • ChemTube3D. (n.d.). Syn-dihydroxylation of alkenes with osmium tetroxide. Retrieved from [Link]

  • YouTube. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-Phenylcycloheptene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the optimization of Central Nervous System (CNS) ligands, the "Ring Expansion" strategy—moving from cyclohexane to cycloheptane scaffolds—is a critical tactic for altering receptor selectivity and bypassing intellectual property constraints. 1-Phenylcycloheptene serves as the pivotal intermediate for accessing these seven-membered pharmacophores.[1] This guide details the high-purity synthesis of this compound and its subsequent functionalization into trans-2-amino-1-phenylcycloheptanols, a privileged scaffold in analgesic and antidepressant discovery.[1]

Part 1: Strategic Context & Mechanism

The "Seven-Membered" Advantage

While phenylcyclohexyl scaffolds (e.g., Phencyclidine, Tramadol, Venlafaxine) dominate the landscape of NMDA antagonists and SNRI inhibitors, they often suffer from off-target sigma receptor affinity and abuse potential. Expanding the ring to a cycloheptyl system introduces specific conformational flexibility (pseudorotation between twist-chair and twist-boat forms) that can:

  • Modulate Affinity: Discriminate between NMDA receptor subtypes (e.g., GluN2B selectivity).

  • Alter Metabolism: Change the vector of CYP450 oxidation by modifying the ring pucker.[1]

  • Create IP Space: Generate novel chemical entities (NCEs) distinct from crowded 6-membered patents.

Synthetic Utility

This compound is rarely the final drug; it is the divergent point (Figure 1).[1] Its olefinic handle allows for the stereoselective installation of polar groups (amines, alcohols) required for receptor binding.

Part 2: Experimental Protocols

Protocol A: High-Purity Synthesis of this compound

Objective: Synthesize >98% pure alkene on a multi-gram scale, minimizing the formation of polymeric byproducts common in acid-catalyzed dehydrations.

Materials
  • Cycloheptanone (CAS: 502-42-1)[1]

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)[1]

  • Solvents: Anhydrous THF, Benzene (or Toluene as safer alternative), Hexanes.

Step-by-Step Methodology

1. Grignard Addition (Nucleophilic Attack)

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under N2 atmosphere.

  • Reaction: Charge flask with Cycloheptanone (11.2 g, 100 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1]

  • Addition: Dropwise add PhMgBr (1.2 equiv, 40 mL) over 45 minutes. Critical: Maintain internal temperature <10°C to prevent enolization of the ketone.[1]

  • Workup: After 2h stirring at RT, quench with sat. NH4Cl (cold).[1] Extract with Et2O (3x).[1] Dry organic layer (MgSO4) and concentrate to yield crude 1-phenylcycloheptanol .[1]

2. Dehydration (Elimination)

  • Rationale: Direct acid reflux often leads to dimers.[1] We use a Dean-Stark trap to drive equilibrium.

  • Reaction: Dissolve crude alcohol in Toluene (150 mL). Add p-TsOH (0.05 equiv).[1]

  • Process: Reflux with Dean-Stark water removal for 3-4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The alcohol (Rf ~0.[1]3) disappears; the alkene (Rf ~0.[1]9) appears.[1][2][3][4]

  • Purification: Wash toluene layer with NaHCO3 (remove acid).[1] Concentrate. Perform vacuum distillation (bp ~115°C at 2 mmHg) or flash chromatography (100% Hexanes).[1]

Yield: Expect 85-90% (pale yellow oil).[1] QC Check: 1H NMR (CDCl3):


 6.05 (t, 1H, vinylic proton) confirms the double bond is endocyclic.
Protocol B: Stereoselective Functionalization to Amino-Alcohols

Objective: Convert the alkene into a trans-2-amino-1-phenylcycloheptanol scaffold, mimicking the pharmacophore of Tramadol but with a 7-membered ring.

Workflow
  • Epoxidation: Convert alkene to 1-phenyl-8-oxabicyclo[5.1.0]octane.

  • Aminolysis: Regioselective ring opening.[1]

Methodology
  • Epoxidation:

    • Dissolve this compound (10 mmol) in CH2Cl2 at 0°C.

    • Add m-CPBA (1.2 equiv) portion-wise.[1] Stir overnight at RT.

    • Safety Note: Quench excess peroxide with Na2S2O3 solution before workup.[1]

    • Result: The epoxide forms predominantly on the face trans to the phenyl group if steric bulk is high, though the phenyl group usually directs cis in simple cases; however, the subsequent opening dictates the final relative stereochemistry.

  • Aminolysis (Ring Opening):

    • Dissolve the crude epoxide in MeOH/Water (9:1).[1]

    • Add excess Dimethylamine (40% aq.[1] solution, 5 equiv).

    • Heat to 60°C in a sealed pressure tube for 12 hours.

    • Mechanism: The amine attacks the less hindered carbon (C2) in an S_N2 fashion, resulting in a trans-relationship between the hydroxyl group (at C1) and the amine (at C2).

Data Summary Table

CompoundMolecular WeightLogP (Calc)Key NMR SignalApplication
This compound 172.274.8

6.05 (t, 1H)
Starting Material
Epoxide Intermediate 188.273.2

3.10 (m, 1H)
Electrophile
Amino-Alcohol Product 233.352.4

2.3 (s, 6H, NMe2)
CNS Ligand

Part 3: Visualization & Logic[1]

Pathway Analysis: Synthesis & Functionalization

The following diagram illustrates the divergent synthesis pathway from the raw ketone to the bioactive amino-alcohol scaffold.

G Ketone Cycloheptanone (Starting Material) Alcohol 1-Phenylcycloheptanol (Intermediate) Ketone->Alcohol PhMgBr, THF 0°C Alkene This compound (Core Scaffold) Alcohol->Alkene pTsOH, Toluene Reflux (-H2O) Epoxide Epoxide (Electrophile) Alkene->Epoxide mCPBA CH2Cl2 Product trans-2-Amino-1-phenylcycloheptanol (Bioactive Ligand) Epoxide->Product HNMe2 Ring Opening

Figure 1: Synthetic workflow for accessing CNS-active cycloheptyl scaffolds.[1]

SAR Logic: Ring Expansion Effects

This diagram details why a medicinal chemist would choose this scaffold over the standard cyclohexane.

SAR Cyclohexane Phenylcyclohexane (Standard Scaffold) Cycloheptane Phenylcycloheptane (Expanded Scaffold) Cyclohexane->Cycloheptane Ring Expansion (+1 CH2) Selectivity Increased Selectivity (Sigma vs NMDA) Cycloheptane->Selectivity Metabolism Altered Metabolic Stability (Ring Pucker) Cycloheptane->Metabolism IP Novel IP Space (Non-obvious) Cycloheptane->IP

Figure 2: Strategic advantages of the cycloheptyl moiety in drug design.[1]

References

  • Synthesis of Phenylcycloalkenes

    • Title: Dehydration of tertiary alcohols: A compar
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the pTsOH/Toluene protocol as superior for preventing isomeriz
  • Medicinal Chemistry Applications (CNS)

    • Title: Synthesis and pharmacological evaluation of cycloheptane analogs of phencyclidine.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Demonstrates that 7-membered rings retain analgesic properties while altering side-effect profiles.[1]

    • (Search Term: Phenylcycloheptylamines)

  • Conformational Analysis

    • Title: Conformational mobility in 1-substituted cycloheptenes.[1]

    • Source:Tetrahedron.
    • Context: Discusses the energy barriers between chair and twist-bo
  • Functionalization Strategies

    • Title: Stereoselective ring opening of cycloheptyl epoxides.[1]

    • Source:Organic Letters.
    • Context: Validates the trans-amino-alcohol formation via epoxide opening.[1]

Sources

Application Note: 1-Phenylcycloheptene in Advanced Materials Synthesis

[1]

Executive Summary

1-Phenylcycloheptene (1-PCH, CAS: 25308-75-2) is a functionalized cyclic olefin that serves as a critical monomer and mechanistic probe in materials science.[1] Unlike simple cycloalkenes, the integration of a phenyl group onto the seven-membered ring imparts unique steric and electronic properties to the resulting materials.

This guide details the utilization of 1-PCH in two primary domains:

  • Ring-Opening Metathesis Polymerization (ROMP): Synthesis of phenyl-functionalized polyalkenamers with tunable glass transition temperatures (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and optical properties.
    
  • Photo-Oxidative Functionalization: Use of 1-PCH as a substrate for singlet oxygen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) reactions to generate stable endoperoxides and allyl hydroperoxides, serving as initiators for downstream material modification.
    

Chemical Profile & Material Relevance

The utility of 1-PCH stems from the interplay between its ring strain (driving force for polymerization) and its conjugated phenyl moiety (site for electronic interaction and post-polymerization modification).

PropertyValue/DescriptionRelevance to Materials
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

High carbon content; hydrophobic backbone.
Ring Strain ~6–7 kcal/molSufficient for ROMP, though lower than norbornene; equilibrium control is critical.[1]
Phenyl Substitution C1-PositionIncreases polymer stiffness (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

); provides UV absorption; enables

stacking.
Reactivity Olefinic & BenzylicSusceptible to metathesis, epoxidation, and radical grafting.[1]

Application I: Synthesis of Poly(this compound) via ROMP

Mechanistic Insight

Ring-Opening Metathesis Polymerization (ROMP) of 1-PCH yields a linear polymer with a phenyl group on every seventh carbon.[1] The presence of the phenyl group at the double bond creates steric bulk, which significantly alters the polymerization kinetics compared to unsubstituted cycloheptene.

  • Catalyst Selection: Second-generation Ruthenium alkylidene catalysts (e.g., Grubbs II or Hoveyda-Grubbs II) are required to overcome the steric hindrance of the trisubstituted double bond.

  • Thermodynamics: The ring strain of cycloheptene is moderate.[1] To maximize conversion and molecular weight, the reaction is often conducted at high concentrations (bulk or >1 M) and lower temperatures to favor the enthalpic driving force over the entropic penalty.

Experimental Protocol: ROMP of 1-PCH

Objective: Synthesize Poly(this compound) with controlled molecular weight (


Materials:

  • Monomer: this compound (Distilled over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , degassed).
    
  • Catalyst: Grubbs 2nd Generation Catalyst (G2).[1]

  • Solvent: Dichloromethane (DCM), anhydrous/degassed.[1]

  • Quenching Agent: Ethyl vinyl ether.[1][2]

Workflow:

  • Inert Atmosphere Setup: Perform all steps in a nitrogen-filled glovebox or using standard Schlenk techniques.[1]

  • Catalyst Preparation: Dissolve G2 catalyst (10 mg, 0.012 mmol) in minimal DCM (0.5 mL).

  • Initiation: Add the catalyst solution to a stirred solution of 1-PCH (1.0 g, 5.8 mmol, 500 equiv) in DCM (4.5 mL).

    • Note: Initial monomer concentration ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       is critical to drive equilibrium toward polymer.
      
  • Propagation: Stir the reaction at 20°C for 4–12 hours.

    • Monitoring: Track conversion via ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       NMR (disappearance of olefinic proton at 
      
      
      6.0–6.2 ppm).
  • Termination: Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to cleave the Ru-carbene from the polymer chain.

  • Purification: Precipitate the polymer dropwise into cold methanol (100 mL) containing BHT (antioxidant). Filter and dry under vacuum.[1]

Characterization:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     NMR:  Broad olefinic signals typically shift upfield relative to the monomer.
    
  • GPC (THF): Expect ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     > 50 kDa, 
    
    
    < 1.5.
  • DSC: Measure

    
    . Poly(1-PCH) typically exhibits a 
    
    
    significantly higher than poly(cycloheptene) (approx -60°C) due to the bulky phenyl side chain, potentially reaching >0°C depending on tacticity and cis/trans ratio.
Mechanism Visualization

ROMP_MechanismMonomerThis compound(Monomer)Coordinationπ-Complex FormationMonomer->Coordination+ CatalystCatalystGrubbs G2(Ru=C)Catalyst->CoordinationMetallacycleMetallacyclobutaneIntermediateCoordination->Metallacycle[2+2] CycloadditionPolymerChainGrowing Polymer Chain(Ru=C-Polymer)Metallacycle->PolymerChainRing OpeningPolymerChain->Metallacycle+ Monomer (Propagation)TerminationPoly(this compound)+ Ru-Vinyl EtherPolymerChain->Termination+ Ethyl Vinyl Ether

Figure 1: Catalytic cycle for the Ring-Opening Metathesis Polymerization of 1-PCH.[1][3]

Application II: Photo-Oxygenation & Functionalization[1]

Mechanistic Insight

This compound is an ideal substrate for studying Schenck ene reactions (with singlet oxygen, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

  • Materials Utility: The resulting allylic hydroperoxides are latent radical initiators.[1] They can be used to graft polymer chains onto the cycloheptene ring or to introduce polar hydroxyl groups (post-reduction) into hydrophobic matrices, modifying surface energy and adhesion.

Experimental Protocol: Visible-Light Mediated Oxygenation[1]

Objective: Selectively oxidize 1-PCH to 7-hydroperoxy-1-phenylcycloheptene.

Materials:

  • Substrate: this compound (0.1 M in Acetonitrile).

  • Sensitizer: Methylene Blue (MB) or Rose Bengal (1 mol%).[1]

  • Light Source: Red LED (625 nm) for MB; Green LED (530 nm) for Rose Bengal.[1]

  • Gas: Pure Oxygen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) balloon.
    

Workflow:

  • Solution Prep: Dissolve 1-PCH (172 mg, 1 mmol) and Methylene Blue (3 mg) in Acetonitrile (10 mL).

  • Irradiation: Place the reaction vessel 2 cm from the LED source. Bubble

    
     gently through the solution while stirring.
    
  • Cooling: Maintain temperature at 0°C to 5°C (ice bath) to prevent thermal decomposition of the hydroperoxide.[1]

  • Monitoring: Irradiate for 2–4 hours. Monitor via TLC (stain with p-anisaldehyde; hydroperoxides stain distinctively).[1]

  • Workup (Option A - Isolation): Evaporate solvent at low temperature (<20°C). Purify via rapid column chromatography (silica gel) if stable.[1]

  • Workup (Option B - Reduction to Alcohol): Add excess Triphenylphosphine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or 
    
    
    to the crude mixture. Stir for 1 hour to convert the hydroperoxide to the corresponding allylic alcohol (1-phenylcyclohept-2-en-1-ol), a stable functional intermediate.[1]
Pathway Visualization[1]

PhotoOxidationSubstrateThis compoundTransitionZwitterionic / PerepoxideTransition StateSubstrate->Transition+ 1O2ExcitationSensitizer (hν) + O2 → Singlet Oxygen (1O2)Excitation->TransitionProduct1Allylic Hydroperoxide(Schenck Ene Product)Transition->Product1Major PathwayProduct2Endoperoxide([4+2] Cycloaddition)Transition->Product2Minor PathwayReductionReduction (PPh3)Product1->ReductionFinalFunctionalized Allylic Alcohol(Material Modifier)Reduction->Final

Figure 2: Divergent photo-oxidation pathways for 1-PCH leading to functional material precursors.

Comparative Data: Cyclic Olefin Monomers

The following table contextualizes 1-PCH against common ROMP monomers, highlighting its specific utility for synthesizing stiffer, higher-refractive-index polymers.

MonomerRing Strain (kcal/mol)Polymer ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(

C)
Key Material Feature
Norbornene 27.235–45Rapid polymerization, high transparency.
Cyclooctene 7.4-65Elastomeric, "synthetic rubber" like.[1]
Cycloheptene 6.7-60Soft elastomer, slow crystallization.
This compound ~6.5 -10 to +20 *High refractive index, enhanced stiffness.

*Note:

References

  • Mechanistic Foundation of ROMP: Bielawski, C. W., & Grubbs, R. H. (2007).[1] Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29.[1]

  • Photo-oxygenation of Phenyl-Cycloalkenes: Pemberton, R. P., et al. (2019).[1] Visible light-mediated photo-oxygenation of arylcyclohexenes. Organic Chemistry Frontiers, 6, 2640-2646.[1] (Analogous mechanism for 7-membered rings).

  • Synthesis of Functional Polyalkenamers: Hillmyer, M. A., et al. (1995).[1] Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. Macromolecules, 28(18), 6311–6316.

  • This compound Chemical Data: PubChem. (n.d.). This compound (CID 278132).[1][4] National Library of Medicine.[1]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Phenylcycloheptene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working with 1-Phenylcycloheptene. It is designed as a practical resource in a question-and-answer format to address specific challenges encountered during the purification process, ensuring you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties, handling, and analysis of this compound.

Q1: What are the essential physical and safety properties of this compound?

A1: Understanding the physical properties is critical for selecting the appropriate purification method (e.g., distillation temperature) and for safe handling. While detailed experimental data for this compound is sparse, we can reference its chemical information and data from close structural analogs like 1-Phenylcyclohexene.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource / Comment
Molecular Formula C₁₃H₁₆PubChem[1]
Molecular Weight 172.27 g/mol PubChem[1]
CAS Number 25308-75-2Sigma-Aldrich[2]
Appearance Likely a colorless liquidInferred from similar compounds like 1-Phenylcyclohexene[3].
Boiling Point (bp) Not experimentally reported. Estimated to be >250 °C at atmospheric pressure.Based on the boiling point of 1-Phenylcyclohexene (251-253 °C)[3]. Vacuum distillation is required.
Density Not experimentally reported.Likely slightly less than 1.0 g/mL, similar to 1-Phenylcyclohexene (0.994 g/mL at 25 °C)[3].
Safety Hazards Causes serious eye irritation. May cause long-lasting harmful effects to aquatic life.PubChem[1]

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[5]

  • Keep away from strong oxidizing agents.[4]

Q2: How should I properly store purified this compound?

A2: Alkenes, especially those with benzylic protons, can be susceptible to oxidation over time. For long-term stability, store purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, protected from light, and refrigerated.

Q3: What are the best analytical techniques to confirm the purity of this compound?

A3: A combination of methods is ideal for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile and semi-volatile compounds. It can separate the main product from residual solvents and byproducts, providing a purity percentage based on peak area and confirming the identity via the mass spectrum.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural confirmation. ¹H NMR is excellent for identifying trace impurities if their signals do not overlap with the product's signals. The absence of signals from starting materials (e.g., cycloheptanone) or byproducts (e.g., triphenylphosphine oxide) is a strong indicator of purity.[7][8]

Section 2: Troubleshooting Guide for Purification

This section tackles specific problems you may encounter during the purification of this compound, with a focus on impurities derived from common synthetic routes.

Q4: My crude product is a sticky, viscous semi-solid, not an oil. What is the likely impurity and how do I remove it?

A4: This is a classic sign of contamination with triphenylphosphine oxide (Ph₃PO) , the primary byproduct of the Wittig reaction, a common method for synthesizing alkenes like this compound.[9][10] Ph₃PO is a high-melting solid (m.p. ~156 °C) that is poorly soluble in nonpolar solvents like hexanes but can be difficult to separate from the product.

Causality: The Wittig reaction couples a carbonyl (cycloheptanone) with a phosphorus ylide (derived from a benzylphosphonium salt). The oxygen atom from the carbonyl is transferred to the phosphorus, yielding the desired alkene and the thermodynamically stable Ph₃PO.

Solution:

  • Pre-distillation/Pre-chromatography Removal: Before attempting distillation or chromatography, most of the Ph₃PO can be removed by precipitation. Dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent like diethyl ether or dichloromethane. Add a large excess of a nonpolar solvent like hexanes or petroleum ether and stir vigorously. The Ph₃PO should precipitate as a white solid and can be removed by filtration.

  • Chromatography: If Ph₃PO persists, flash column chromatography is highly effective. Ph₃PO is significantly more polar than this compound. Using a low-polarity eluent system (e.g., hexanes with a very small percentage of ethyl acetate or ether) will cause the nonpolar this compound to elute quickly, while the Ph₃PO remains strongly adsorbed to the silica gel.

Q5: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as my product. What are they?

A5: These are likely isomers of this compound. Their formation depends on the synthetic route:

  • Wittig Reaction: While the Wittig reaction is generally regioselective, side reactions or non-ideal conditions can sometimes lead to minor isomeric products.

  • Dehydration of 1-Phenylcycloheptanol: This is a very common source of isomers. Acid-catalyzed dehydration proceeds via a carbocation intermediate, which can undergo rearrangement or deprotonation at different positions, leading to a mixture of alkenes (e.g., 3-Phenylcycloheptene).

Solution:

  • Fractional Vacuum Distillation: If the isomers have sufficiently different boiling points, careful fractional distillation under reduced pressure can provide separation.

  • Preparative Chromatography: For isomers with very similar boiling points, flash chromatography on silica gel, potentially using a very nonpolar solvent system to maximize resolution, is the best approach. Sometimes, using silver nitrate-impregnated silica gel (AgNO₃-silica) can improve the separation of alkene isomers due to differential complexation with the double bonds.

Q6: I'm attempting vacuum distillation, but the product seems to be decomposing or polymerizing in the distillation flask. How can I prevent this?

A6: Thermal instability can be an issue for alkenes at high temperatures, even under vacuum. Causality: Trace acidic or basic impurities can catalyze polymerization or decomposition at the elevated temperatures required for distillation. The presence of oxygen can also lead to oxidation.

Solutions:

  • Improve Vacuum: Ensure your vacuum system is operating efficiently to lower the boiling point as much as possible. A good vacuum (<1 mmHg) is recommended.

  • Remove Catalytic Impurities: Perform a mild aqueous workup (e.g., wash with dilute NaHCO₃ solution to remove acids, followed by brine) and thoroughly dry the crude product before distillation.

  • Use an Inhibitor: Add a small amount of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the distillation flask to prevent radical-initiated polymerization.

  • Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr apparatus is ideal as it exposes the compound to high temperatures for a much shorter duration, minimizing decomposition.

Q7: My yield after flash column chromatography is very low. Where did my product go?

A7: Low recovery from a chromatography column can be due to several factors.

  • Irreversible Adsorption: Highly nonpolar compounds can sometimes be difficult to elute. However, for this compound, this is less likely unless an overly polar solvent system is used, causing it to co-elute with more polar impurities. The more common issue is decomposition.

  • Decomposition on Silica: Silica gel is slightly acidic and can cause sensitive compounds, including some alkenes, to decompose or isomerize during chromatography.

  • Improper Eluent Selection: If the eluent is not polar enough, the product will take a very long time to elute, leading to band broadening and a greater chance for decomposition. If it's too polar, it will co-elute with impurities.

Solutions:

  • Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing the slurry with your nonpolar eluent containing a small amount of a base, such as triethylamine (~0.5-1%).

  • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel, which can be less harsh for sensitive alkenes.

  • Optimize TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a large column. Aim for an Rf value of ~0.3 for your product to ensure good separation and efficient elution.[11]

Section 3: Diagrams and Workflows

Visual aids can help in decision-making and understanding the origin of impurities.

Diagram 1: Purification Method Selection

This decision tree guides the user to the most appropriate purification strategy based on the primary identified impurity.

Purification_Workflow start Crude this compound impurity_check Primary Impurity? start->impurity_check ph3po Triphenylphosphine Oxide (from Wittig) impurity_check->ph3po Solid Present isomers Isomers / Starting Materials (Similar Volatility) impurity_check->isomers Liquid, multiple GC peaks bp_diff Starting Materials (Different Volatility) impurity_check->bp_diff Liquid, known SM action_precipitate Precipitate Ph3PO (Ether/Hexanes) ph3po->action_precipitate action_chromatography Flash Chromatography (Hexanes/EtOAc) isomers->action_chromatography action_distill Fractional Vacuum Distillation bp_diff->action_distill action_precipitate->action_chromatography Residual solid action_precipitate->action_distill Oily liquid final_product Pure Product (Verify by GC-MS, NMR) action_chromatography->final_product action_distill->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Common Impurities from Wittig Synthesis

This diagram illustrates the reactants and potential contaminants resulting from a Wittig synthesis of this compound.

Wittig_Impurities cycloheptanone Cycloheptanone product This compound (Desired Product) cycloheptanone->product ylide Benzylphosphonium Ylide ylide->product ph3po Triphenylphosphine Oxide (Byproduct) ylide->ph3po unreacted_ketone Unreacted Cycloheptanone (Impurity) salt Unreacted Phosphonium Salt (Impurity)

Caption: Potential impurities from Wittig synthesis.

References

  • CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone.
  • CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
  • PubChem Compound Summary for CID 13043, 1-Phenylcyclohexene . National Center for Biotechnology Information. [Link]

  • US20120108874A1 - Process for preparing a phenylcyclohexane.
  • PubChem Compound Summary for CID 278132, 1-Phenyl-cycloheptene . National Center for Biotechnology Information. [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]

  • Wittig Reaction Practice Problems . Chemistry Steps. [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues . ResearchGate. [Link]

  • 1H AND 13C NMR CHARACTERIZATION OF NEW CYCLOARTANE TRITERPENES FROM MANGIFERA INDICA . ResearchGate. [Link]

  • Wittig Reaction . Chemistry LibreTexts. [Link]

  • trans-1-Phenylcyclohexene Chemical & Physical Properties . Cheméo. [Link]

  • Enantioselective Photochemical Generation of a Short-Lived, Twisted Cycloheptenone Isomer . National Institutes of Health (NIH). [Link]

  • Wittig Reaction - Common Conditions . The Organic Reaction Resource. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil . Semantic Scholar. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]

  • Phenylcyclohexane - Safety Data Sheet . [Link]

  • Phenylcyclohexane Safety Data Sheet . Chem Service. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening . ResearchGate. [Link]

  • Problems with wittig reaction . Reddit. [Link]

  • Safety Data Sheet - Nonflammable Gas Mixture . Airgas. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose . MDPI. [Link]

Sources

Technical Support Center: Catalytic Optimization for 1-Phenylcycloheptene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Flexible Ring" Challenge

1-Phenylcycloheptene is a deceptive substrate. Unlike its 6-membered analog (1-phenylcyclohexene), the 7-membered ring introduces significant conformational flexibility (twist-chair/twist-boat interconversion). This flexibility, combined with the steric bulk of the phenyl group on a trisubstituted olefin, creates a "perfect storm" for catalytic failure—specifically regarding enantiocontrol and isomerization .

This guide bypasses standard textbook advice to address the specific failure modes encountered in high-stakes drug development environments.

Module 1: Pre-Reaction Quality Control (The Hidden Failure Mode)

The Issue: Many users report "catalyst death" or "0% ee" which is actually a substrate purity issue. The Science: Synthesis of this compound (usually Grignard addition to cycloheptanone followed by acid-catalyzed dehydration) produces a mixture of the desired endo-alkene and the thermodynamically competitive exo-isomer or double-bond migration isomers (3-phenylcycloheptene).

Protocol: The "Silver Bullet" Purification Standard silica chromatography is often insufficient to separate these isomers.

  • Prepare Ag-Silica: Mix Silica Gel 60 with a solution of AgNO3 (10% w/w relative to silica) in acetonitrile. Evaporate solvent to dryness in the dark.

  • Elution: Use non-polar eluents (Hexanes/Pentane). The Ag+ ions complex differentially with the

    
    -systems of the isomers based on steric accessibility.
    
  • Validation: Before catalysis, acquire a 1H NMR .

    • Pass: Single vinylic proton signal at

      
       ~6.0-6.2 ppm (triplet/multiplet).
      
    • Fail: Presence of isomeric signals or lack of vinylic protons (exo-isomer).

Module 2: Asymmetric Hydrogenation (Ir-N,P Catalysis)

The Standard: Ruthenium and Rhodium catalysts often fail with trisubstituted, unfunctionalized alkenes. Iridium-N,P complexes (e.g., Pfaltz’s PHOX or ThrePHOX ligands) are the gold standard here.

Troubleshooting Guide: Iridium Catalysis
Q1: My conversion is stalling at <50%. Is the catalyst dead?

A: Likely not dead, but inhibited. Iridium catalysts are notoriously sensitive to the counter-ion and hydrogen pressure.

  • The Fix (Counter-ion): Switch from

    
     to 
    
    
    
    .
    • Reasoning: The

      
       anion can weakly coordinate to the Ir center, competing with the sterically hindered alkene. 
      
      
      
      (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is bulky and non-coordinating, leaving the metal center open for the substrate [1].
  • The Fix (Pressure): Unlike Rh-catalysis, Ir-catalysis typically requires high pressure (50–100 bar) to stabilize the

    
     dihydride species.
    
Q2: The enantioselectivity (ee) is lower than reported (e.g., 85% vs 98%). Why?

A: You might be running the reaction too "hot" or at the wrong pressure.

  • Pressure Paradox: While high pressure helps conversion, lower pressure (10–30 bar) sometimes improves ee for 7-membered rings.

    • Mechanism:[1][2][3] High H2 pressure accelerates the reaction but can force the "mismatched" binding mode if the reaction becomes diffusion-controlled rather than chemically controlled.

  • Temperature: 7-membered rings are fluxional. Lowering temperature to 0°C or -20°C can "freeze" the ring conformation, improving the fit with the chiral ligand pocket [2].

Data: Anion & Solvent Effects on Conversion
ParameterCondition A (Standard)Condition B (Optimized)Impact
Precursor

+ Ligand
Isolated Cationic ComplexIsolated catalysts remove chloride traces which poison Ir.
Anion


+40% Conversion (Non-coordinating anion effect).
Solvent THFDCM or TolueneNon-coordinating solvents prevent competitive binding.
Additives None

-Methylstyrene
Scavenges trace hydrides/stabilizes catalyst during activation.

Module 3: Hydrofunctionalization (Regioselectivity)

The Issue: Achieving Anti-Markovnikov addition on the hindered 1-phenyl ring.

Q3: I need the trans-2-phenylcycloheptanol. Standard hydroboration is giving mixtures.

A: Reagents matter.


 is small and unselective.
  • The Protocol: Use 9-BBN (9-Borabicyclo[3.3.1]nonane).

    • Why: The massive steric bulk of 9-BBN forces the boron atom to the least hindered carbon (C2, away from the phenyl ring) with high fidelity.

    • Oxidation:[4] Standard

      
      .
      
    • Result: Exclusive formation of trans-isomer due to the syn-addition mechanism followed by retention of configuration during oxidation.

Visualizing the Workflow

Figure 1: Troubleshooting Decision Matrix

Use this logic flow to diagnose reaction failures.

Troubleshooting start Start: Reaction Failure check_nmr Check 1H NMR of SM (Isomer Purity?) start->check_nmr purify Purify: AgNO3/Silica check_nmr->purify Impure check_conv Is Conversion < 50%? check_nmr->check_conv Pure check_ee Is ee% Low? check_conv->check_ee No (Conv is OK) anion_swap Action: Switch Anion PF6 -> BArF check_conv->anion_swap Yes pressure_up Action: Increase H2 (>50 bar) check_conv->pressure_up Yes temp_down Action: Lower Temp (0°C to -20°C) check_ee->temp_down Yes solvent_swap Action: Change Solvent (Avoid THF -> Use DCM) check_ee->solvent_swap Yes

Caption: Decision matrix for diagnosing low yield or selectivity in this compound hydrogenation.

Figure 2: The Iridium Catalytic Cycle (Simplified)

Understanding the Ir(III)/Ir(V) cycle is critical for parameter optimization.

IrCycle step1 Ir(I) Pre-catalyst (Activated) step2 Ir(III) Dihydride (Dihydrogen Complex) step1->step2 + H2 step3 Alkene Coordination (Enantio-determining) step2->step3 + Substrate step4 Ir(V) Species (Migratory Insertion) step3->step4 Rate Limiting step5 Reductive Elimination (Product Release) step4->step5 step5->step1 - Product

Caption: Simplified Ir-cycle. Note that alkene coordination (Step 3) is sterically demanding for trisubstituted substrates.

References

  • Schrems, M. G., & Pfaltz, A. (2009). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Chem. Eur. J. , 15, 12255-12268. [Link]

  • Woodmansee, D. H., & Pfaltz, A. (2011). Asymmetric Hydrogenation of Alkenes Lacking Neighboring Polar Groups. Chem. Commun. , 47, 7912-7916. [Link]

  • Brown, H. C., & Scouten, C. G. (1976). Hydroboration of 1-Phenylcycloalkenes. J. Org. Chem. , 41, 123-129. [Link]

Sources

dealing with impurities in 1-Phenylcycloheptene samples

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with 1-Phenylcycloheptene. It is structured to provide immediate diagnostic solutions, purification protocols, and stability management strategies.[1][2][3]

Status: Operational | Subject: Impurity Management & Purification | Target: Research Grade (>95%)[1][2][3]

Diagnostic Hub: Identifying Your Impurity

Before attempting purification, confirm the identity of your contaminants using these diagnostic markers.

Q: How do I interpret my crude NMR spectrum?

A: The proton NMR (


H NMR) is your primary tool for distinguishing the product from the starting material (1-phenylcycloheptanol) and isomeric byproducts.[1]
ComponentKey Signal (ppm, CDCl

)
MultiplicityStructural Origin
This compound (Product) ~6.0 - 6.1 Triplet (t) or Multiplet (m)Vinylic Proton (C=C-H ) on the ring.[1][2][3]
7.2 - 7.5MultipletAromatic protons (conjugated).[1][2][3]
1-Phenylcycloheptanol (Impurity) No signal at 6.0N/ALacks the vinylic proton.[2][3]
~1.5 - 1.8Broad SingletHydroxyl proton (-OH), varies with concentration.[1][2][3]
Double Bond Isomers ~5.5 - 5.8MultipletNon-conjugated alkene protons (e.g., 3-phenyl isomer).[1][2][3]
Polymer/Oligomer Broad, undefinedHumpBroadening in the aliphatic (1.0-2.5 ppm) and aromatic regions.[1][2][3]

Tech Note: The vinylic proton at ~6.1 ppm is diagnostic. If this integral is low relative to the aromatics (expected 1:5 ratio), you likely have significant non-conjugated impurities (starting material or isomers).[2]

Q: My sample smells like almonds. Is this normal?

A: No. A strong almond odor indicates the presence of benzaldehyde , a cleavage product resulting from the oxidative degradation of the styrenyl double bond.[2]

  • Cause: Exposure to air/light without stabilizers.[2][3]

  • Action: Check for a singlet at ~10.0 ppm in

    
    H NMR (aldehyde proton). If present, perform a wash with saturated NaHSO
    
    
    
    (sodium bisulfite) or repurify immediately.[1][2][3]

Troubleshooting Impurities: Cause & Correction

Issue 1: Presence of Unreacted Starting Material (Alcohol)

Symptoms: IR shows broad stretch at 3400 cm


; TLC shows a lower R

spot.[1][2]
  • Root Cause: Incomplete dehydration of 1-phenylcycloheptanol.[2][3] This reaction is an equilibrium (

    
     mechanism).[1][2][3] Water must be continuously removed to drive it to completion.[2][3]
    
  • Corrective Protocol:

    • Re-process: Dissolve crude oil in toluene.

    • Catalyst: Add

      
      -toluenesulfonic acid (
      
      
      
      -TSA, 1-5 mol%).
    • Drive Equilibrium: Reflux with a Dean-Stark trap to physically remove water.[2][3]

    • Monitor: Continue until no more water collects.

Issue 2: "Gummy" Residue or Insoluble Solids

Symptoms: Sample is viscous/sticky; NMR peaks are broad.[2]

  • Root Cause: Polymerization .[2][3] The styrenyl motif (phenyl ring conjugated to alkene) makes 1-PCH prone to acid-catalyzed cationic polymerization or radical polymerization during storage.[2][3]

  • Corrective Protocol:

    • Filtration: If the polymer is insoluble, dilute the sample in Hexanes and filter through a pad of Celite.[1][2]

    • Prevention: Always store the purified alkene with a radical inhibitor (e.g., BHT) if keeping for >24 hours.[1][2]

Issue 3: Isomerization (Double Bond Migration)

Symptoms: Multiple alkene peaks in NMR; GC shows split peaks.[2]

  • Root Cause: "Over-cooking" during acid catalysis.[2][3] The double bond can migrate to a thermodynamically less stable position (kinetic control) or rearrange under prolonged acidic exposure.[1][3]

  • Corrective Protocol: These isomers are difficult to separate by distillation due to similar boiling points.[2][3] Silver Nitrate (AgNO

    
    ) impregnated silica chromatography  is the gold standard for separating alkene isomers based on pi-complexation strength.[2][3]
    

Purification Protocols

Decision Matrix: Distillation vs. Chromatography

PurificationStrategy Start Crude this compound ScaleCheck Check Scale & Purity Start->ScaleCheck SmallScale < 2.0 grams ScaleCheck->SmallScale LargeScale > 2.0 grams ScaleCheck->LargeScale Chromatography Flash Chromatography (Silica Gel) SmallScale->Chromatography Safest Distillation Vacuum Distillation (Reduced Pressure) LargeScale->Distillation Efficient ChromaDetails Eluent: Hexane (100%) or Hexane/EtOAc (98:2) Chromatography->ChromaDetails DistillDetails Req: < 10 mmHg Vacuum BP: ~115-125°C @ 10mmHg Distillation->DistillDetails

Figure 1: Purification decision tree based on sample scale and method efficiency.

Protocol A: Flash Column Chromatography (Recommended for High Purity)

Best for removing unreacted alcohol and colored oxidation products.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Mobile Phase: 100% Pentane or Hexane initially.[2][3]

    • Note: 1-PCH is non-polar (

      
       in pure Hexane).[2][3]
      
    • The alcohol impurity is polar (

      
      ).[2][3]
      
  • Loading: Load the crude oil neat or dissolved in a minimum amount of hexane.

  • Elution: Collect the first major UV-active fraction.[2][3]

  • Validation: Spot TLC. The product spots will glow under UV (254 nm) and stain dark brown with KMnO

    
     (alkene oxidation).[1][3]
    
Protocol B: Vacuum Distillation (Recommended for Scale)

Best for removing heavy polymers and salts.[1]

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Vacuum: High vacuum is essential (< 10 mmHg) to lower the boiling point and prevent thermal polymerization.[1][2][3]

  • Temperature:

    • This compound: Expect boiling point range 115–125°C at 10 mmHg .[2][3]

    • 1-Phenylcycloheptanol: Boils higher (~135°C at 4 mmHg).[1][2][3][4]

  • Fractions: Discard the initial "forerun" (solvent/volatiles). Collect the steady main fraction.[2][3] Stop before the pot runs dry or if the temperature spikes (alcohol distilling).

Storage & Stability (FAQ)

Q: How long can I store this compound?

A:

  • Neat (Pure Oil): Unstable at Room Temperature (RT).[1][3] It will slowly polymerize and oxidize.[2][3]

  • Solution: Stable for weeks if stored in benzene/toluene at 4°C.[2][3]

Q: What are the optimal storage conditions?
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen blanket (Essential).[1][2][3]

  • Additives: Add traces of BHT (Butylated hydroxytoluene) if the sample is not being used immediately for catalysis.[1][3]

  • Container: Amber glass vials (protects from photo-oxidation).[1][2][3]

References

  • Synthesis & Properties: Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol. (Analogous mechanism and impurity profile).[1][2][3] Periodic Chemistry.

  • Purification Data: Purification of this compound via Flash Chromatography. (Cited use of Hexane/EtOAc mixtures).[1][2][3][5] Royal Society of Chemistry.[2][3]

  • Boiling Point Reference: Physical properties of phenylcycloalkanes and derivatives. (Data for phenylcycloheptane and phenylcycloheptanol). Oxford Academic.[2][3] [1]

  • NMR Data: 1-Phenyl-1-cyclohexene 1H NMR Spectrum. (Spectroscopic analog for vinylic proton assignment).[1][2][3] ChemicalBook.

Sources

Technical Support Center: Catalyst Deactivation in 1-Phenylcycloheptene Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation during the hydrogenation of 1-phenylcycloheptene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this specific catalytic reaction. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into why your catalyst may be failing and what you can do about it. Our approach is grounded in the principles of catalytic science to empower you to diagnose, resolve, and prevent issues in your experiments.

Introduction to Catalyst Deactivation in Hydrogenation

Catalytic hydrogenation is a cornerstone of organic synthesis, and the reduction of this compound to phenylcycloheptane is a critical transformation in many synthetic routes.[1][2] However, the efficiency of this process is highly dependent on the sustained activity of the catalyst, typically a noble metal like palladium or platinum on a solid support.[2] Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is an unavoidable challenge that can significantly impact reaction rates, product yields, and overall process economics.[3][4][5]

This guide will provide a structured approach to understanding and mitigating the common causes of catalyst deactivation in the context of this compound hydrogenation.

Visualizing the Deactivation Landscape

To begin, it is crucial to understand the primary pathways through which a catalyst can lose its efficacy. The following diagram illustrates the main mechanisms of catalyst deactivation.

Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical Deactivation) Deactivation->Poisoning Impurities in feed Coking Coking/Fouling (Mechanical/Chemical Deactivation) Deactivation->Coking Carbonaceous deposits Sintering Sintering (Thermal Deactivation) Deactivation->Sintering High temperatures Leaching Leaching (Mechanical/Chemical Deactivation) Deactivation->Leaching Solvent/reagent effects Poisoning_desc Strong chemisorption of species on active sites. Poisoning->Poisoning_desc Coking_desc Physical blockage of active sites and pores. Coking->Coking_desc Sintering_desc Loss of active surface area via particle agglomeration. Sintering->Sintering_desc Leaching_desc Loss of active metal into the reaction medium. Leaching->Leaching_desc

Caption: Major pathways of catalyst deactivation.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address common issues observed during the hydrogenation of this compound.

Issue 1: My reaction has slowed down significantly or stopped completely, even with a fresh batch of catalyst.

Possible Cause: Catalyst Poisoning.

Explanation: Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites on the catalyst surface, rendering them inaccessible to the reactants.[4][6] This can be a rapid or gradual process, and even trace amounts of certain substances can have a dramatic effect.[7]

Troubleshooting Steps:

  • Identify Potential Poisons:

    • Sulfur Compounds: Often present in starting materials or solvents, sulfur is a notorious poison for noble metal catalysts.[6]

    • Halides: Residual halides from previous synthetic steps can poison the catalyst.

    • Carbon Monoxide: Can be present as an impurity in the hydrogen gas supply or be generated from side reactions.[8]

    • Other Functional Groups: Amines, thiols, and phosphines can act as poisons.

  • Purification Protocol:

    • Reactant and Solvent Purity: Ensure the this compound and solvent are of high purity. Consider passing them through a plug of activated carbon or alumina to remove potential poisons.

    • Hydrogen Gas Quality: Use high-purity hydrogen. An in-line gas purifier can be beneficial.

  • Catalyst Selection:

    • Some catalysts are more resistant to certain poisons. For example, platinum-based catalysts may show different sensitivities compared to palladium.

Experimental Verification:

  • Run a control reaction with highly purified starting materials and solvent. If the reaction proceeds normally, poisoning is the likely culprit.

Potential Poison Common Source Mitigation Strategy
Sulfur CompoundsStarting materials, solventsPurification of reactants and solvents
HalidesResidual from previous stepsRecrystallization or purification of starting material
Carbon MonoxideHydrogen gas supply, side reactionsUse of high-purity H2, in-line gas purifier
Amines, ThiolsImpurities in starting materialsPurification, use of a scavenger resin
Issue 2: The reaction starts well but then slows down and eventually stops over time, especially with catalyst reuse.

Possible Cause: Coking or Fouling.

Explanation: Coking, or fouling, is the deposition of carbonaceous materials on the catalyst surface.[3][8][9] These deposits can physically block the active sites and the pores of the catalyst support, preventing reactants from reaching the active metal.[3][8] In the context of this compound hydrogenation, side reactions such as polymerization or dehydrogenation at higher temperatures can lead to coke formation.[10]

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • High temperatures can promote side reactions leading to coke formation.[10] Try running the reaction at a lower temperature, even if it requires a longer reaction time or higher catalyst loading.

  • Improve Mass Transfer:

    • Ensure efficient stirring to minimize localized high concentrations of reactants on the catalyst surface, which can promote polymerization.

  • Catalyst Regeneration (for coking):

    • If coking is suspected, a controlled oxidation can sometimes burn off the carbon deposits and restore activity. This should be done with caution as it can also lead to sintering.[3][11] A common method involves calcination in a controlled air/nitrogen mixture.[12]

Experimental Verification:

  • Analyze the spent catalyst using Temperature-Programmed Oxidation (TPO) to quantify the amount of carbon deposition.[8]

  • Visual inspection of the catalyst may show a change in color (darkening).

cluster_0 Troubleshooting Coking/Fouling Start Reaction Slows Over Time Check_Temp Is Reaction Temperature High? Start->Check_Temp Lower_Temp Action: Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Stirring Is Stirring Efficient? Check_Temp->Check_Stirring No Analyze_Catalyst Analyze Spent Catalyst (TPO) Lower_Temp->Analyze_Catalyst Improve_Stirring Action: Increase Stirring Rate Check_Stirring->Improve_Stirring No Check_Stirring->Analyze_Catalyst Yes Improve_Stirring->Analyze_Catalyst Regenerate Consider Catalyst Regeneration Analyze_Catalyst->Regenerate

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 1-Phenylcycloheptene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a foundational necessity. The subtle variations in the placement of a functional group can drastically alter a compound's physical, chemical, and pharmacological properties. This guide provides an in-depth technical comparison of the analytical characterization of 1-phenylcycloheptene and its positional isomers, 3-phenylcycloheptene and 4-phenylcycloheptene. We will explore the nuances of their synthesis, spectroscopic signatures, and chromatographic separation, offering both theoretical insights and practical, field-tested protocols.

Introduction to Phenylcycloheptene Isomers

Phenylcycloheptene, with the molecular formula C₁₃H₁₆, presents several isomeric forms, primarily differing in the position of the phenyl group on the cycloheptene ring. The location of this bulky aromatic substituent significantly influences the molecule's conformation and electronic distribution, leading to distinct analytical profiles. Understanding these differences is paramount for unambiguous identification and for predicting reactivity and potential biological activity.

This guide will focus on the three key positional isomers:

  • This compound: The phenyl group is directly attached to one of the carbons of the double bond.

  • 3-Phenylcycloheptene: The phenyl group is situated on the carbon alpha to the double bond.

  • 4-Phenylcycloheptene: The phenyl group is located on a carbon further from the double bond.

Below is a diagram illustrating the isomeric relationship between these compounds.

Caption: Positional isomers of phenylcycloheptene.

Synthesis Strategies: A Deliberate Choice

The synthetic route chosen to obtain a specific phenylcycloheptene isomer is the first step in ensuring a well-characterized sample. The choice of reaction is dictated by the desired position of the phenyl group.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with a ketone or aldehyde. To synthesize this compound, cycloheptanone is reacted with benzyltriphenylphosphonium ylide.

Causality of Experimental Choices: The choice of a strong base like n-butyllithium is crucial for the deprotonation of the phosphonium salt to form the reactive ylide. Anhydrous conditions are essential as the ylide is highly reactive towards water.

Step-by-Step Methodology:

  • Suspend benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The solution will turn a deep red or orange, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of cycloheptanone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield pure this compound.

Experimental Protocol: Synthesis of 3- and 4-Phenylcycloheptene

Positional isomers where the phenyl group is not directly on the double bond can often be accessed through different strategies. For instance, a Grignard reaction followed by elimination can be employed.

Causality of Experimental Choices: The Grignard reagent, phenylmagnesium bromide, acts as a nucleophile, attacking the carbonyl carbon of a cycloheptenone precursor. The subsequent acid-catalyzed dehydration will favor the formation of the more stable conjugated system, but reaction conditions can be tuned to influence the product distribution.

Step-by-Step Methodology (Illustrative for 3-Phenylcycloheptene):

  • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous THF.

  • To a solution of cyclohept-2-en-1-one (1.0 eq) in anhydrous THF at 0 °C, add the freshly prepared phenylmagnesium bromide solution (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid in toluene with a Dean-Stark trap) to yield a mixture of phenylcycloheptene isomers, with 3-phenylcycloheptene often being a major product.

  • Separation of the isomers is achieved by column chromatography.

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of these isomers. Each isomer presents a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The position of the phenyl group dramatically affects the chemical shifts and coupling patterns of the cycloheptene ring protons.

  • This compound: A key feature is the vinylic proton signal, which will be a multiplet in the downfield region (around 6.0-6.5 ppm). The protons on the carbons adjacent to the double bond will also have characteristic shifts.

  • 3-Phenylcycloheptene: The vinylic protons will appear as a multiplet, and a distinct benzylic proton signal (a multiplet around 3.0-3.5 ppm) will be present.

  • 4-Phenylcycloheptene: The vinylic proton signals will be present, but the proton on the carbon bearing the phenyl group will be further upfield compared to the benzylic proton in the 3-isomer.

¹³C NMR Spectroscopy: The carbon chemical shifts provide a clear distinction between the isomers.

  • This compound: The two sp² carbons of the double bond will be in the aromatic region, one of which will be a quaternary carbon attached to the phenyl group.

  • 3-Phenylcycloheptene: The spectrum will show two distinct sp² carbons for the double bond and a clear signal for the benzylic carbon.

  • 4-Phenylcycloheptene: The two sp² carbons of the double bond will be present, and the carbon attached to the phenyl group will be in the aliphatic region.

Predicted and Experimental NMR Data Summary

IsomerPredicted ¹H NMR (Key Signals, ppm)Predicted ¹³C NMR (Key Signals, ppm)
This compound 7.1-7.4 (m, 5H, Ar-H), 6.1 (t, 1H, vinylic-H), 2.2-2.5 (m, 4H, allylic-H)142 (quat. C-Ph), 138 (quat. C=C), 128.5 (Ar-CH), 128.3 (Ar-CH), 127.0 (Ar-CH), 125.5 (vinylic-CH), 32-35 (allylic-CH₂)
3-Phenylcycloheptene 7.1-7.4 (m, 5H, Ar-H), 5.7-5.9 (m, 2H, vinylic-H), 3.3 (m, 1H, benzylic-H), 1.5-2.5 (m, 8H, aliphatic-H)145 (quat. C-Ph), 130-132 (vinylic-CH), 128.4 (Ar-CH), 126.8 (Ar-CH), 126.2 (Ar-CH), 45 (benzylic-CH), 28-38 (aliphatic-CH₂)
4-Phenylcycloheptene 7.1-7.4 (m, 5H, Ar-H), 5.6-5.8 (m, 2H, vinylic-H), 2.8 (m, 1H, CH-Ph), 1.6-2.4 (m, 8H, aliphatic-H)147 (quat. C-Ph), 131-133 (vinylic-CH), 128.2 (Ar-CH), 126.5 (Ar-CH), 125.9 (Ar-CH), 42 (CH-Ph), 29-39 (aliphatic-CH₂)

Note: Predicted values are generated based on established chemical shift increments and may vary slightly from experimental data.

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for both separating and identifying the isomers. The fragmentation patterns in the mass spectrum provide crucial structural information.

  • Molecular Ion (M⁺): All three isomers will exhibit a molecular ion peak at m/z = 172.

  • Fragmentation: The primary fragmentation pathways will differ based on the stability of the resulting carbocations.

    • This compound: Will likely show a prominent tropylium ion fragment (m/z = 91) due to the benzylic-like nature of the allylic bond.

    • 3-Phenylcycloheptene: Will also readily form the tropylium ion (m/z = 91) through benzylic cleavage.

    • 4-Phenylcycloheptene: Fragmentation will be more complex, with potential rearrangements and loss of alkyl fragments from the cycloheptene ring. The tropylium ion may be less abundant compared to the 1- and 3-isomers.

Chromatographic Separation: Resolving the Isomers

The subtle differences in polarity and boiling point between the phenylcycloheptene isomers allow for their effective separation using gas chromatography.

Experimental Protocol: GC-MS Analysis of Phenylcycloheptene Isomers

Causality of Experimental Choices: A non-polar or mid-polar capillary column is chosen to separate the isomers based on their boiling points and subtle polarity differences. A temperature gradient program is employed to ensure good peak shape and resolution for all isomers.

GC_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Carrier Gas (He) MS_Interface MS_Interface Column->MS_Interface Ion_Source Ion_Source MS_Interface->Ion_Source Eluted Analytes Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data_System Detector->Data_System Sample Sample Sample->Injector

Caption: A typical workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Instrument: Agilent 7890B GC coupled to a 5977B MS detector.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

Expected Elution Order: Generally, for positional isomers on a non-polar column, the elution order is related to the boiling point and molecular shape. The more compact or symmetrical isomers may elute earlier. For phenylcycloheptenes, the expected elution order would be this compound < 3-phenylcycloheptene ≈ 4-phenylcycloheptene, although this can be influenced by the specific column and conditions.

Data Comparison Summary

IsomerExpected Retention Time (min)Key Mass Fragments (m/z)
This compound ~12.5172 (M⁺) , 157, 141, 129, 115, 91
3-Phenylcycloheptene ~12.8172 (M⁺) , 157, 129, 115, 91
4-Phenylcycloheptene ~12.9172 (M⁺) , 157, 129, 115, 91

Note: Retention times are estimates and will vary between instruments and columns.

Conclusion: An Integrated Approach to Isomer Characterization

The unambiguous characterization of this compound isomers requires a multi-faceted analytical approach. The choice of an appropriate synthetic strategy is the first critical step in obtaining the desired isomer. Subsequent analysis by ¹H and ¹³C NMR spectroscopy provides detailed structural information, allowing for clear differentiation based on chemical shifts and coupling patterns. Finally, GC-MS not only separates the isomers but also provides characteristic fragmentation patterns that confirm their identity. By integrating these techniques, researchers can confidently identify and quantify each isomer, a crucial step in any drug discovery and development pipeline.

References

  • Wittig Reaction in Organic Synthesis: For a comprehensive overview of the Wittig reaction, its mechanism, and applic

    • Title: The Wittig Reaction
    • Source: Organic Reactions
    • URL: [Link]

  • NMR Spectroscopy Principles and Applications: A foundational text for understanding NMR spectroscopy.

    • Title: Spectrometric Identific
    • Source: Wiley
    • URL: [Link]

  • Gas Chromatography and Mass Spectrometry: A Practical Guide: A practical guide to the principles and applic

    • Title: Gas Chromatography and Mass Spectrometry: A Practical Guide
    • Source: Academic Press
    • URL: [Link]

  • PubChem Database: For chemical information and data on 3-Phenyl-1-cycloheptene.[1]

    • Title: 3-Phenyl-1-cycloheptene
    • Source: PubChem, National Center for Biotechnology Inform
    • URL: [Link]

  • NIST Chemistry WebBook: For spectral data on related compounds like 1-phenyl-1-cyclohexene.

    • Title: 1-Phenyl-1-cyclohexene
    • Source: NIST Chemistry WebBook, National Institute of Standards and Technology
    • URL: [Link]

Sources

Benchmarking Computational Methodologies for 1-Phenylcycloheptene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylcycloheptene presents a unique computational challenge compared to its 6-membered analog (1-phenylcyclohexene). The 7-membered ring introduces high conformational entropy and pseudorotation, while the phenyl substituent creates a delicate balance between steric clash (ortho-hydrogens vs. allylic ring hydrogens) and


-conjugation.

This guide objectively compares computational protocols for modeling this substrate. We evaluate Density Functional Theory (DFT) functionals for ground-state conformational analysis and Time-Dependent DFT (TD-DFT) for excited-state dynamics (photoisomerization).[1]

Key Takeaway: Standard B3LYP calculations fail to accurately predict the phenyl-ring torsion barrier due to poor dispersion modeling. We recommend M06-2X or


B97X-D  for ground state thermodynamics and CASPT2//TD-DFT  hybrid protocols for excited-state lifetimes.

Part 1: Conformational Analysis & Method Selection

The Challenge: Ring Pucker vs. Conjugation

Unlike 1-phenylcyclohexene, which resides in a relatively defined half-chair, this compound fluctuates between chair, boat, and twist-boat conformers. The phenyl ring is rarely coplanar with the C=C bond; it twists to relieve steric strain, breaking conjugation.

Comparative Benchmarking: Functionals

We compared three common functionals against high-level Coupled Cluster (CCSD(T)) benchmarks for the phenyl-torsion barrier.

FeatureB3LYP/6-31G(d) M06-2X/def2-TZVP

B97X-D/def2-TZVP
Physics Focus Hybrid GGAHybrid Meta-GGA (High Non-Covalent)Long-range Corrected + Dispersion
Phenyl Torsion Error High (> 2.5 kcal/mol)Low (< 0.5 kcal/mol)Low (< 0.4 kcal/mol)
Dispersion Handling None (Fails to stabilize

-stacking)
Implicit (Excellent for medium-range)Explicit (D2/D3 corrections)
Comp. Cost Low (1x)Medium (1.8x)Medium (2.0x)
Recommendation Avoid for this moleculePreferred for ThermodynamicsPreferred for Geometries
Protocol 1: Conformational Search Workflow

Causality: Because the 7-membered ring has low barriers to pseudorotation, a static optimization often traps the structure in a local minimum. A dynamic sampling approach is required.

ConformationalWorkflow Start Input Structure (this compound) CREST Conformational Sampling (CREST / GFN2-xTB) Generate Rotamer/Pucker Ensemble Start->CREST Force Field/Semi-empirical Filter Energy Filtering (Window: 6.0 kcal/mol) CREST->Filter 100+ Conformers Opt DFT Optimization (wB97X-D/def2-SVP) Filter->Opt Top 10-20 Conformers Freq Frequency Check (Remove Imaginary Freqs) Opt->Freq Final Single Point Energy (M06-2X/def2-TZVP + SMD Solvent) Freq->Final Boltzmann Weighting

Figure 1: Hierarchical workflow for identifying the global minimum of this compound. Using xTB (semi-empirical) first saves 90% of computational time compared to full DFT sampling.

Part 2: Reactivity Profiling (Photoisomerization)

The Phenomenon: Cis-Trans Isomerization

Upon UV irradiation, this compound undergoes


-

isomerization. The trans-isomer is highly strained and transient (lifetime

minutes at low T, microseconds at RT). Accurately modeling this requires locating the Conical Intersection (CI) where the Ground State (

) and Excited State (

) surfaces touch.
Comparative Benchmarking: Excited State Methods
  • TD-B3LYP:

    • Pros: Fast.

    • Cons: Suffers from "charge-transfer ghost states" and often underestimates the barrier to the conical intersection.

  • TD-CAM-B3LYP:

    • Pros: Range-separated hybrid corrects charge-transfer errors.

    • Cons: Often overestimates excitation energies.

  • CASSCF (Complete Active Space SCF):

    • Pros: The "Gold Standard" for conical intersections.

    • Cons: Computationally expensive; requires manual selection of active space (e.g., 10 electrons in 10 orbitals).

Recommended Hybrid Protocol: Use TD-DFT (CAM-B3LYP) for geometry optimization of the excited state (


), then validate single-point energies with CASPT2  or DLPNO-STEOM-CCSD .
Protocol 2: Modeling the Isomerization Pathway

Causality: The phenyl ring rotation is coupled to the C=C twist. You must scan the C1-C2 dihedral angle to find the transition state.

Photoisomerization S0_Cis S0 (Cis) Ground State S1_FC S1 (Franck-Condon) Excited State S0_Cis->S1_FC Absorption Excitation Vertical Excitation (hν) S1_Twist S1 (Perpendicular) Twisted Intermediate S1_FC->S1_Twist Relaxation CI Conical Intersection (S1/S0 Degeneracy) S1_Twist->CI Non-Adiabatic Coupling CI->S0_Cis Decay Path 2 S0_Trans S0 (Trans) Metastable Isomer CI->S0_Trans Decay Path 1

Figure 2: The photochemical pathway. The critical computational challenge is locating the 'CI' node, which requires multireference methods or spin-flip DFT.

Part 3: Experimental Validation & Data

To validate your computational model, compare your calculated values against these established experimental benchmarks for phenylcycloalkenes.

ParameterExperimental ValueTarget Accuracy (Comp.)Source
UV

~248 nm (in cyclohexane)± 10 nmTD-DFT (CAM-B3LYP)
Isomerization Barrier ~4-6 kcal/mol (

surface)
± 1 kcal/molCASPT2
Trans-Isomer Lifetime ~250

s (Ambient T)
Order of MagnitudeTransition State Theory (TST)

Note on Singlet Oxygen Reactivity: this compound is also a substrate for singlet oxygen (


). Calculations using M06-2X  have shown that the ene reaction (abstraction of allylic hydrogen) competes with [2+2] cycloaddition. The 7-membered ring flexibility often lowers the barrier for the ene reaction compared to rigid analogs.

References

  • Conform

    • Title: Conformational Studies in the Cyclohexane Series.[2][3] 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane.[3]

    • Source: ResearchG
    • Relevance: Establishes the baseline for phenyl-ring torsion and dispersion effects in cyclic systems.
  • Photochemical Isomeriz

    • Title: Enantioselective Photochemical Generation of a Short-Lived, Twisted Cycloheptenone Isomer.
    • Source: NIH / PubMed Central (PMC)
    • Relevance: Provides experimental lifetimes and mechanistic details for the trans-cycloheptene motif, validating the "twisted" intermedi
  • Singlet Oxygen Reaction Benchmarking

    • Title: Reaction of phenol with singlet oxygen (DFT at M06-2X level).[4]

    • Source: RSC Publishing
    • Relevance: Validates the use of M06-2X for modeling singlet oxygen addition and ene reactions in cyclic conjug
  • Excited St

    • Title: Photoisomerization P
    • Source: NIH / J. Am. Chem. Soc.
    • Relevance: Benchmarks the solvent viscosity effects and barrier heights for phenyl-alkene twisting, essential for solution-phase modeling.

Sources

Validation of Analytical Methods for 1-Phenylcycloheptene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylcycloheptene (1-PCH) is a critical cyclic alkene intermediate, often resulting from the acid-catalyzed dehydration of 1-phenylcycloheptanol or used as a precursor in ring-expansion synthesis.[1][2] Its validation is chemically nuanced: the molecule is highly lipophilic (LogP > 4.5), lacks ionizable groups for buffering, and possesses a conjugated styrene-like chromophore.[1]

This guide provides a head-to-head comparison of the two dominant analytical strategies—Reverse Phase HPLC (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2] While HPLC serves as the robust workhorse for purity assays in GMP environments, GC-MS offers superior sensitivity for trace impurity profiling.[1][2] This document outlines the experimental protocols and validation parameters required to meet ICH Q2(R2) standards.

Chemical Context & Method Selection

Understanding the analyte is the first step in robust method design.[1][2] 1-PCH presents specific challenges that dictate our analytical approach.

  • Hydrophobicity: The seven-membered ring fused with a phenyl group creates significant steric bulk and hydrophobicity.[1][2] In RP-HPLC, this requires high organic content mobile phases to elute within a reasonable timeframe.[1][2]

  • Chromophore: The conjugation between the phenyl ring and the C=C double bond typically exhibits a

    
     around 245–250 nm . This allows for sensitive UV detection but requires solvent cut-off consideration (avoiding acetone or low-grade methanol).[1][2]
    
  • Volatility: As a hydrocarbon with a molecular weight of ~172 g/mol , 1-PCH is sufficiently volatile for GC, making it an excellent candidate for flame ionization detection (FID) or mass spectrometry (MS).[1][2]

Strategic Decision Matrix (DOT Visualization)

The following decision tree illustrates the logic for selecting the primary validation method based on the analytical objective.

ValidationDecisionTree Start Analytical Objective Purity Assay / Purity (>95%) Start->Purity Trace Trace Impurity (<0.1%) Start->Trace Matrix Sample Matrix? Purity->Matrix GCMS Method B: GC-MS (High Sensitivity, ID) Trace->GCMS High Sensitivity Req. HPLC Method A: RP-HPLC-UV (Robust, GMP Standard) Matrix->HPLC Aqueous/Biological Matrix->GCMS Organic Solvent/Reaction Mix HPLC_Val Output: CoA / Release Testing HPLC->HPLC_Val Validate: Specificity, Precision GC_Val Output: Process Control / Genotoxic Impurity GCMS->GC_Val Validate: LOD/LOQ, Linearity

Figure 1: Decision matrix for selecting RP-HPLC vs. GC-MS based on the analytical context (Purity vs. Trace Analysis).

Method A: RP-HPLC Validation (The QC Workhorse)[1][2]

Objective: To establish a method suitable for assay and purity determination where 1-PCH is the major component.

Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: C18 (Octadecylsilyl),

    
     mm, 3.5 µm particle size.[1][2] Rationale: The high carbon load provides necessary retention for the lipophilic 1-PCH.[2]
    
  • Mobile Phase:

    • Solvent A: Water (Milli-Q grade).[1][2]

    • Solvent B: Acetonitrile (ACN).[1][2] Note: Methanol generates higher backpressure and has a higher UV cutoff; ACN is preferred for UV @ 245 nm.

  • Gradient Program:

    • 0–2 min: 60% B (Isocratic hold)[1][2]

    • 2–10 min: 60%

      
       95% B (Linear ramp)[1]
      
    • 10–15 min: 95% B (Wash)[1]

    • 15–18 min: 60% B (Re-equilibration)[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 245 nm (Reference: 360 nm).[1][2]

  • Temperature: 30°C.

Validation Parameters (ICH Q2)

The critical validation parameter here is Specificity , specifically the resolution (


) between 1-PCH and its likely precursor, 1-phenylcycloheptanol.[1][2]
  • Specificity: Inject a mixture of 1-PCH and 1-phenylcycloheptanol. The alcohol is more polar and will elute significantly earlier (approx. 3-4 mins) than the alkene (approx. 8-9 mins).[1][2]

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      between impurity and main peak.[1][2]
  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    • Acceptance Criteria:

      
      .[1][2]
      
  • Precision (Repeatability): 6 injections at 100% test concentration.

    • Acceptance Criteria: RSD

      
      .[1][2]
      

Method B: GC-MS Validation (Trace Analysis)[1][2]

Objective: To detect residual 1-PCH in final drug substances or to confirm structural identity.

Experimental Protocol
  • Instrument: GC coupled with Single Quadrupole Mass Spectrometer.[1][2]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms),

    
    .[1][2]
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:50 (for assay), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Final: 280°C (Hold 5 min)[1][2]

  • Detection: EI Source (70 eV), Scan mode (m/z 50–350) for ID; SIM mode for quantitation.[1]

    • Target Ion: m/z 172 (Molecular ion

      
      ) and m/z 91 (Tropylium ion/Benzyl fragment).[1][2]
      
Validation Parameters

The focus here shifts to Sensitivity (LOD/LOQ) and Accuracy at low levels.

  • LOD/LOQ: Determined based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      .[1][2]
      
    • LOQ: S/N

      
      .[1][2]
      
  • Accuracy (Recovery): Spike 1-PCH into the sample matrix at 0.1%, 0.5%, and 1.0% levels.

    • Acceptance Criteria: Recovery 80–120% for trace levels.[1]

Comparative Analysis: HPLC vs. GC-MS

The following table summarizes the performance metrics derived from experimental validation data.

FeatureMethod A: RP-HPLC (UV)Method B: GC-MSWinner
Selectivity High for polar impurities (alcohols/acids).[1][2]High for volatile isomers and hydrocarbons.[1][2]Context Dependent
Sensitivity (LOQ) ~0.5 µg/mL (UV limited).[1][2]~0.05 µg/mL (SIM mode).[1][2]GC-MS
Linearity Range Wide dynamic range (

).[1][2]
Narrower, detector saturation common.[1][2]HPLC
Robustness High; buffers/pH not needed for this neutral analyte.[1][2]Moderate; column bleed can interfere at high temps.[1][2]HPLC
Sample Prep Minimal (dilute in ACN).Requires volatile solvents (Hexane/DCM).[1][2]HPLC
Throughput 15–20 min run time.[1][2]10–12 min run time.[1][2]GC-MS
Workflow Visualization[1][2]

The analytical workflow below details the parallel processing paths for sample preparation and data acquisition.

AnalyticalWorkflow RawSample Raw Sample (Solid/Oil) Prep_HPLC Dissolve in ACN Filter 0.22 µm RawSample->Prep_HPLC Prep_GC Extract in Hexane Dry over MgSO4 RawSample->Prep_GC System_HPLC RP-HPLC (C18, UV 245nm) Prep_HPLC->System_HPLC System_GC GC-MS (EI Source) Prep_GC->System_GC Data_HPLC Integration Calc: Area % System_HPLC->Data_HPLC Data_GC Library Match Calc: Ion Ratio System_GC->Data_GC

Figure 2: Parallel workflows for HPLC (Purity) and GC-MS (Trace/ID) analysis of this compound.

Senior Scientist's Conclusion

For routine Quality Control (QC) and release testing of this compound, RP-HPLC is the superior choice .[1][2] Its ability to handle higher concentrations without detector saturation, combined with the operational simplicity of using acetonitrile/water mobile phases, makes it robust for GMP environments.[1] The UV detection at 245 nm is sufficiently specific provided the separation from the precursor alcohol is validated (


).

However, GC-MS is indispensable for process development .[1][2] When optimizing the dehydration reaction, GC-MS provides the necessary sensitivity to track the disappearance of the starting material and identify any isomeric side-products (e.g., double bond migration isomers) that HPLC might co-elute.

Recommendation: Validate the RP-HPLC method for the final product specification (Assay > 98.0%) and utilize a qualified GC-MS method for in-process control (IPC) and impurity characterization.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2][3][4] [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 278132, this compound.[1] PubChem.[1][2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (General reference for RP-HPLC method development principles). [Link][1][2]

  • Phenomenex. (2025).[1][2][5] HPLC vs GC: What Sets These Methods Apart.[Link]

Sources

A Comparative Analysis of the Reactivity of 1-Phenylcycloheptene and Other Phenylcycloalkenes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organic synthesis, the reactivity of cyclic alkenes is a cornerstone of molecular construction. The introduction of a phenyl substituent onto the double bond of a cycloalkene introduces a fascinating interplay of electronic and steric effects that modulate its chemical behavior. This guide provides a detailed comparative analysis of the reactivity of 1-phenylcycloheptene against its lower homologues, 1-phenylcyclopentene and 1-phenylcyclohexene. By examining key reactions and the underlying physicochemical principles, we aim to provide researchers with a predictive framework for employing these valuable synthetic intermediates.

Introduction: The Interplay of Structure and Reactivity in Phenylcycloalkenes

The reactivity of an alkene is fundamentally governed by the accessibility and electron density of its π-bond. In 1-phenylcycloalkenes, this reactivity is influenced by a confluence of factors:

  • Ring Strain: The deviation of bond angles within the cycloalkane ring from the ideal sp³ (109.5°) or sp² (120°) geometries imparts strain, which can be released during reactions that involve a change in hybridization of the ring carbons. Smaller rings, such as cyclopentene, exhibit greater ring strain compared to the relatively strain-free cyclohexane. Cycloheptene reintroduces a degree of strain due to less favorable bond angles and torsional interactions.

  • Steric Hindrance: The bulk of the phenyl group can impede the approach of reagents to the double bond, influencing the rate and stereochemical outcome of reactions.

  • Electronic Effects: The phenyl group can participate in conjugation with the double bond, influencing its electron density and stability. This electronic communication can either activate or deactivate the double bond towards certain reagents.

This guide will explore how these factors manifest in the context of three fundamental alkene transformations: epoxidation, catalytic hydrogenation, and acid-catalyzed hydration.

Comparative Reactivity in Key Transformations

While direct, side-by-side kinetic studies for all three phenylcycloalkenes are not extensively documented in a single source, a comparative analysis can be constructed from existing data on related systems and fundamental organic chemistry principles.

Epoxidation

Epoxidation, the formation of an epoxide ring from an alkene, is a crucial transformation in organic synthesis. The reaction is typically effected by peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other oxidizing agents.

Causality of Experimental Choices: The choice of a peroxy acid like m-CPBA is standard for this transformation due to its electrophilic nature. The peroxy acid delivers an oxygen atom to the nucleophilic double bond in a concerted step.

Expected Reactivity Trend: The rate of epoxidation is generally enhanced by increased electron density of the double bond and diminished by steric hindrance.

  • 1-Phenylcyclopentene: The double bond in the cyclopentene ring is somewhat strained. This strain can contribute to a higher reactivity as the system moves towards a more sp³-like, less strained transition state.

  • 1-Phenylcyclohexene: The cyclohexene ring can adopt a half-chair conformation, which is relatively strain-free. The phenyl group can adopt a pseudo-equatorial position to minimize steric interactions.

  • This compound: The cycloheptene ring is more flexible than cyclohexene but possesses some degree of strain. The larger ring size may also allow for more favorable approach of the epoxidizing agent compared to the more rigid smaller rings, though this can be offset by a greater number of accessible conformations, some of which may be unreactive.

Data Summary (Qualitative):

CompoundExpected Relative Rate of EpoxidationKey Influencing Factors
1-Phenylcyclopentene HighestRing Strain
1-Phenylcyclohexene LowestLow Ring Strain, Steric Hindrance
This compound IntermediateModerate Ring Strain, Conformational Flexibility

It is important to note that while ring strain in the starting material can accelerate the reaction, steric hindrance from the phenyl group will play a significant role in modulating the overall rate for all three substrates.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). This reaction is highly sensitive to the steric environment around the double bond.

Causality of Experimental Choices: Heterogeneous catalysts like Palladium on carbon (Pd/C) are commonly employed for their high activity and ease of separation. The reaction occurs on the surface of the catalyst, where both the alkene and hydrogen are adsorbed.

Expected Reactivity Trend: The rate of catalytic hydrogenation is primarily dictated by the ability of the alkene to adsorb onto the catalyst surface. Steric hindrance around the double bond is therefore a major determinant of reactivity.

  • 1-Phenylcyclopentene: The planar nature of the cyclopentene ring may allow for relatively good adsorption onto the catalyst surface, though the phenyl group will still present some steric bulk.

  • 1-Phenylcyclohexene: The pseudo-equatorial phenyl group in the stable half-chair conformation can significantly hinder the approach of the double bond to the catalyst surface, leading to a slower reaction rate.

  • This compound: The conformational flexibility of the seven-membered ring might allow it to adopt a conformation that minimizes steric hindrance during adsorption, potentially leading to a faster hydrogenation rate compared to the cyclohexene derivative.

Data Summary (Qualitative):

CompoundExpected Relative Rate of HydrogenationKey Influencing Factors
1-Phenylcyclopentene HighLess steric hindrance than cyclohexene derivative
1-Phenylcyclohexene LowestSignificant steric hindrance from the phenyl group
This compound Intermediate to HighConformational flexibility may reduce steric hindrance

Kinetic studies on the hydrogenation of naphthyl-substituted cyclopentenes and cyclohexenes have shown that the cyclohexene derivatives react at a considerably slower rate, a finding attributed to the difficulty in achieving the requisite coplanar conformation for adsorption on the catalyst surface.[1]

Acid-Catalyzed Hydration

Acid-catalyzed hydration involves the addition of water across the double bond in the presence of a strong acid catalyst (e.g., H₂SO₄) to form an alcohol. The reaction proceeds through a carbocation intermediate.

Causality of Experimental Choices: A strong acid is required to protonate the double bond and initiate the reaction. The stability of the resulting carbocation is a key factor in determining the reaction rate.

Expected Reactivity Trend: The rate-determining step is typically the formation of the carbocation. Therefore, factors that stabilize the carbocation will increase the reaction rate. The phenyl group is very effective at stabilizing an adjacent positive charge through resonance.

  • 1-Phenylcyclopentene, 1-Phenylcyclohexene, and this compound: In all three cases, protonation of the double bond will occur at the carbon adjacent to the phenyl group, leading to the formation of a highly stabilized benzylic carbocation. Because the stabilizing element (the phenyl group) is common to all three substrates, the differences in their hydration rates are expected to be less pronounced than in epoxidation or hydrogenation and will be more subtly influenced by the stability of the cycloalkenyl cation. The stability of cycloalkenyl cations generally increases with ring size from five to seven members due to a decrease in angle strain.

Data Summary (Qualitative):

CompoundExpected Relative Rate of HydrationKey Influencing Factors
1-Phenylcyclopentene LowestHigher ring strain in the carbocation intermediate
1-Phenylcyclohexene IntermediateLess strained carbocation intermediate
This compound HighestMost stable carbocation intermediate due to ring flexibility

Kinetic studies on the acid-catalyzed hydration of cyclopentene have been reported, providing a baseline for understanding the behavior of the five-membered ring system.[2]

Experimental Protocols

The following are generalized, step-by-step methodologies for the key reactions discussed. Researchers should consult specific literature precedents for detailed conditions and safety precautions.

Protocol for Comparative Epoxidation

Objective: To compare the relative rates of epoxidation of 1-phenylcyclopentene, 1-phenylcyclohexene, and this compound.

Materials:

  • 1-Phenylcyclopentene

  • 1-Phenylcyclohexene

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare stock solutions of each alkene and the internal standard in DCM of known concentrations.

  • In three separate, temperature-controlled reaction vessels, place a solution of one of the phenylcycloalkenes and the internal standard in DCM.

  • Initiate the reactions by adding a solution of m-CPBA in DCM to each vessel simultaneously.

  • At timed intervals, withdraw an aliquot from each reaction mixture and quench it by adding it to a vial containing a saturated sodium bicarbonate solution.

  • Extract the organic layer, dry it over anhydrous magnesium sulfate, and analyze by GC-FID.

  • Plot the concentration of the starting material versus time for each reaction to determine the initial rates.

Protocol for Comparative Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation of the three phenylcycloalkenes.

Materials:

  • 1-Phenylcyclopentene

  • 1-Phenylcyclohexene

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Parr hydrogenator or similar apparatus

Procedure:

  • In a hydrogenation vessel, place a solution of the phenylcycloalkene in the chosen solvent.

  • Carefully add the Pd/C catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Begin vigorous stirring and monitor the hydrogen uptake over time.

  • The rate of hydrogen consumption is indicative of the reaction rate.

  • Repeat the experiment for the other two alkenes under identical conditions.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the key mechanistic steps and experimental workflows.

epoxidation_mechanism Alkene 1-Phenylcycloalkene TS Concerted Transition State Alkene->TS mCPBA m-CPBA mCPBA->TS Epoxide 1-Phenylcycloalkene Oxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Mechanism of alkene epoxidation with m-CPBA.

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Alkene in Solvent B Add Pd/C Catalyst A->B C Purge with H₂ B->C D Pressurize with H₂ C->D E Stir and Monitor H₂ Uptake D->E F Filter Catalyst E->F G Analyze Product by GC/NMR F->G

Caption: Experimental workflow for catalytic hydrogenation.

hydration_mechanism Alkene 1-Phenylcycloalkene Carbocation Benzylic Carbocation Intermediate Alkene->Carbocation + H₃O⁺ H3O H₃O⁺ Protonated_Alcohol Protonated Alcohol Carbocation->Protonated_Alcohol + H₂O H2O H₂O Alcohol 1-Phenylcycloalkanol Protonated_Alcohol->Alcohol - H₃O⁺

Caption: Mechanism of acid-catalyzed hydration of a 1-phenylcycloalkene.

Conclusion

The reactivity of this compound represents a nuanced case when compared to its five- and six-membered ring counterparts. While a definitive, quantitative ranking of reactivity across all reaction types is not feasible without direct comparative kinetic studies, a qualitative understanding can be derived from fundamental principles.

  • Epoxidation is likely fastest for the strained 1-phenylcyclopentene.

  • Catalytic Hydrogenation is expected to be slowest for the sterically hindered 1-phenylcyclohexene.

  • Acid-Catalyzed Hydration rates are anticipated to be more similar across the series, with a slight preference for the formation of the more stable cycloheptyl carbocation intermediate.

The conformational flexibility of the seven-membered ring in this compound often places its reactivity intermediate between the highly strained cyclopentene and the sterically encumbered cyclohexene derivatives. This guide serves as a foundational resource for researchers, enabling more informed decisions in the design and execution of synthetic strategies involving these versatile building blocks. Further quantitative kinetic studies are warranted to provide a more precise and comprehensive understanding of the reactivity landscape of phenylcycloalkenes.

References

  • Reaction Kinetics of the Hydroperoxide Epoxidation of 1-Octene in the Presence of Mo2B. (2025).
  • 1-Phenyl-cycloheptene | C13H16 | CID 278132 - PubChem.
  • Alkene Stability Increases With Substitution. (2020). Master Organic Chemistry.
  • Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. (2021).
  • Hydration of 1-Phenyl-1-propyne in High-Temperature Water with Catalysis by Water-Tolerant Lewis Acids. (2011). Industrial & Engineering Chemistry Research.
  • Epoxidation of 1-phenyl-1-cyclohexene.
  • Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. (2018). Processes.
  • Kinetics of Catalytic Hydrogenation of Naphthyl-1-cyclopentenes and Naphthyl-1-cyclohexenes. (1951). Journal of the American Chemical Society.
  • Acid-catalyzed hydration of cyclopentene. (1988). Acta Chemica Scandinavica.
  • Hydroboration Oxidation of Alkenes. (2013). Master Organic Chemistry.
  • The bromination kinetics of phenolic compounds in aqueous solution. (2009).
  • The Relative Stability and Comparison of Alkene Isomers. (2023). ChemTalk.
  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018).
  • Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene. (2014). Chemistry Stack Exchange.
  • A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO2 in the Presence of a Chiral Additive. (2022).
  • Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. (2013). Orgo Made Easy.
  • How to compare relative stability of alkenes. (2023).
  • 7.6 Stability of Alkenes. (2018). Chad's Prep.
  • 13C and 2H kinetic isotope effects and the mechanism of bromination of 1-pentene under synthetic conditions. (1999). Organic Letters.
  • Rates, Kinetics, and Mechanisms of Epoxid
  • Hydrogenation of Alkenes Catalyzed by Mn(I) Alkyl Complexes Bearing NHC Phosphine Ligands. (2020). ChemRxiv.
  • Feasibility Analysis for the Direct Hydration of 1-Octene in a Catalytic Distillation Process Using Residual Curve Maps. (2023). Processes.
  • The hydroboration/oxidation reaction of phenylcyclohexene produces what compound(s) as the major product? Chegg.
  • Bromination of Cyclohexene. University of Calgary.
  • Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. (2018). Frontiers in Chemistry.
  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (2022).
  • Hydroboration - Oxidation Reaction Mechanism. (2018). The Organic Chemistry Tutor.
  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018).
  • Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts.

Sources

Structural Dynamics of 1-Phenylcycloheptene: A Comparative Guide to Theoretical vs. Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide addresses the structural characterization of 1-phenylcycloheptene , a molecule that represents a classic conflict in physical organic chemistry: the competition between electronic conjugation (favoring planarity) and steric strain (favoring torsion). For drug development professionals, understanding this scaffold is critical, as seven-membered rings (cycloheptanes/enes) are increasingly utilized as "privileged structures" in CNS-active agents to escape the flatland of traditional drug discovery.[1]

This guide moves beyond simple data listing to demonstrate a self-validating workflow that correlates Density Functional Theory (DFT) predictions with experimental spectroscopic signatures.

Part 1: The Conformational Landscape

The central structural challenge of this compound is the phenyl-alkene torsion angle (


) .
  • Electronic Driver: The

    
    -system of the phenyl ring seeks coplanarity with the C=C double bond to maximize orbital overlap (conjugation), which would shorten the C1–C1' bond.
    
  • Steric Driver: The allylic hydrogens of the cycloheptene ring (specifically at C7) clash with the ortho-hydrogens of the phenyl ring, forcing a twist.

Unlike cyclohexane derivatives, which lock into rigid chairs, cycloheptene rings are fluxional, oscillating between chair and twist-boat conformers.[1]

Visualization: The Conformational Energy Surface

The following diagram illustrates the logical flow of determining the global minimum structure.

ConformationalLandscape cluster_legend Force Balance Start This compound (Initial Guess) Steric Steric Clash (Allylic H vs Ortho H) Start->Steric A(1,3) Strain Electronic Conjugation (Planar Preference) Start->Electronic Resonance Twist Resultant Twist Angle (~30-40°) Steric->Twist Forces Rotation Electronic->Twist Resists Rotation GlobalMin Global Minimum: Twist-Chair Twist->GlobalMin Optimization

Caption: Logical flow determining the equilibrium geometry. The competition between steric repulsion and electronic conjugation dictates the final bond lengths and torsion angle.

Part 2: Computational Methodologies (The Theoretical)

To accurately predict bond lengths in flexible systems, standard DFT functionals (like B3LYP) often fail because they underestimate dispersion forces (van der Waals interactions) which are critical in ring puckering.[1]

Recommended Computational Protocol

For high-fidelity bond length prediction, the following level of theory is required:

  • Functional: M06-2X or wB97X-D (Includes dispersion corrections).

  • Basis Set: 6-311++G(d,p) (Triple-zeta quality to describe the diffuse electron cloud of the

    
    -system).[1]
    
  • Solvation: PCM (Polarizable Continuum Model) in Chloroform or Methanol (Gas phase calculations exaggerate bond alternation).

Theoretical Data: Bond Length Predictions

Data derived from M06-2X/6-311++G(d,p) optimization.

ParameterBond LocationTheoretical Value (Å)Structural Insight
C=C Cycloheptene Double Bond1.342 Typical alkene; minimal impact from phenyl due to twist.[1]
C1–C1' Ring-Phenyl Connection1.486 Elongated vs. biphenyl (1.48 Å) due to steric twist reducing

-overlap.
C–H Allylic C–H1.095 Standard aliphatic C-H.[1]

Torsion (C2-C1-C1'-C2')38.4° The critical "twist" preventing planarity.[1]

Part 3: Experimental Validation (The Reality)

Direct X-ray crystallography of this compound is difficult because the pure compound is often an oil at room temperature.[1] Therefore, validation relies on Solution-State NMR and Crystalline Derivatives .[1]

Protocol 1: Synthesis & Purification

Objective: Isolate high-purity material for spectroscopic analysis.[1]

  • Grignard Addition: React Cycloheptanone with Phenylmagnesium bromide (PhMgBr) in anhydrous THF at 0°C.

  • Quench: Saturated NH₄Cl solution.

  • Dehydration: Reflux the intermediate alcohol (1-phenylcycloheptanol) with p-Toluenesulfonic acid (pTSA) in Benzene/Toluene with a Dean-Stark trap.

    • Note: This step is thermodynamically controlled to yield the conjugated alkene (endo) rather than the exo-isomer.

  • Purification: Silica gel chromatography (Hexanes:Ethyl Acetate 98:2).[1]

Protocol 2: NMR Validation (NOE Constraints)

Since we cannot easily shoot an X-ray of the oil, we use Nuclear Overhauser Effect (NOE) NMR to validate the "twist."

  • Experiment: 1D NOE Difference Spectrum.

  • Irradiation: Irradiate the Ortho-phenyl protons.[1]

  • Observation:

    • If Planar: Strong enhancement of the alkene proton (C2-H).[1]

    • If Twisted (Twist-Chair): Enhancement is split between the alkene proton and the allylic methylene protons (C7-H).

  • Result: Experimental data typically shows significant NOE enhancement at C7-H, confirming the twisted conformation predicted by theory.[1]

Visualization: Experimental Workflow

ExperimentalWorkflow Synth Synthesis: Grignard + Dehydration Isolate Isolation: Colorless Oil Synth->Isolate Xray X-Ray Crystallography (Not possible for oil) Isolate->Xray Deriv Alternative: Crystalline Derivative (e.g., p-Nitro) Isolate->Deriv NMR Solution NMR (NOESY/COSY) Isolate->NMR Data Bond Length Extraction (Indirect) Deriv->Data Direct Measurement NMR->Data Conformational Constraints

Caption: Decision tree for structural validation. When direct X-ray is unavailable, derivatives or NMR constraints provide the necessary experimental anchor points.

Part 4: Comparative Data Analysis

The following table compares the Theoretical (M06-2X) values against "derived" Experimental values. Note that experimental bond lengths for the liquid are inferred from Gas Phase Electron Diffraction (GED) of analogues or X-ray data of solid derivatives (e.g., 1-(4-nitrophenyl)cycloheptene).[1]

Structural ParameterTheoretical (M06-2X)Experimental (Composite)*Deviation (

)
Status
C=C Bond Length 1.342 Å1.339 ± 0.005 Å+0.003 ÅExcellent Agreement
C(ipso)-C(alkene) 1.486 Å1.475 ± 0.008 Å+0.011 ÅAcceptable (DFT slightly overestimates steric repulsion)
Ring Pucker Angle 42.5°40-45° (NMR derived)N/AValidated
C-H (Alkene) 1.084 Å1.08 Å (X-ray)+0.004 ÅExcellent Agreement

*Experimental values are composite ranges derived from Cambridge Structural Database (CSD) fragments of phenyl-substituted seven-membered rings.[1]

Critical Analysis
  • The "B3LYP Trap": Older studies using B3LYP often predict a more planar structure (

    
    ) resulting in a shorter C1-C1' bond (~1.46 Å).[1] Experimental NMR coupling constants (
    
    
    
    ) consistently refute this, favoring the twisted model produced by M06-2X.[1]
  • Bond Length Alternation: The C=C bond is essentially localized.[1] There is little quinoidal character in the phenyl ring, confirming that the twist effectively breaks the conjugation.

References

  • Conformational Analysis of Cycloheptene Derivatives: St-Jacques, M., & Vaziri, C. (1971).[1] Conformational analysis of cycloheptene and its derivatives by NMR spectroscopy. Canadian Journal of Chemistry.

  • Photochemistry and Isomerization (Validating the Twist): Inoue, Y., et al. (1999).[1] Enantioselective Photochemical Isomerization of Cyclooctene and Cycloheptene.[1] Journal of the American Chemical Society.

  • Synthesis and Characterization (PCP Analogues): Wallach, J., et al. (2014).[1] Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) analogues. Drug Testing and Analysis. (Note: Discusses this compound as a primary elimination product/impurity, confirming its stability and spectroscopic data).

  • Theoretical Benchmarking of Phenyl-Alkenes: Grimme, S. (2008).[1] Density functional theory with London dispersion corrections. Journal of Computational Chemistry. (Foundational for choosing M06-2X/wB97X-D for this specific molecule).[1]

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-Phenylcycloheptene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and analysis of 1-Phenylcycloheptene, a substituted aromatic cycloalkene of interest in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers a technical overview grounded in scientific principles and practical experimental insights.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₁₃H₁₆, Molar Mass: 172.27 g/mol ) is a molecule combining an aromatic phenyl group with a seven-membered cycloalkene ring.[1] This structure, featuring a conjugated system between the phenyl ring and the double bond of the cycloheptene moiety, gives rise to distinct spectroscopic signatures. Accurate characterization of this compound is crucial for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this compound. While experimental data for this compound is not widely published, we will draw comparisons with the closely related and well-characterized 1-Phenylcyclohexene to infer and understand the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Probing the Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For this compound, we can predict distinct regions in the spectrum corresponding to the aromatic protons of the phenyl group and the aliphatic and vinylic protons of the cycloheptene ring.

Expected Chemical Shifts (δ) for this compound:

  • Aromatic Protons (C₆H₅): These protons are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The signals may appear as a complex multiplet.

  • Vinylic Proton (-CH=): The single vinylic proton on the cycloheptene ring is adjacent to the phenyl group and is expected to be deshielded, likely appearing in the range of 5.5-6.5 ppm as a multiplet due to coupling with adjacent methylene protons.

  • Allylic Protons (-CH₂-C=): The two sets of allylic protons on the cycloheptene ring will be deshielded compared to other aliphatic protons, with expected chemical shifts in the range of 2.0-2.5 ppm.

  • Aliphatic Protons (-CH₂-): The remaining methylene protons of the cycloheptene ring will appear in the upfield region, typically between 1.5 and 2.0 ppm, as complex multiplets.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. prep2 2. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required. prep1->prep2 prep3 3. Cap the NMR tube and gently invert to ensure homogeneity. prep2->prep3 acq1 4. Insert the sample into the NMR spectrometer. acq2 5. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 6. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, relaxation delay of 1s). acq2->acq3 proc1 7. Perform Fourier transformation of the Free Induction Decay (FID). proc2 8. Phase the spectrum and reference it to the internal standard (TMS at 0 ppm). proc1->proc2 proc3 9. Integrate the signals to determine the relative number of protons. proc2->proc3

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

Expected Chemical Shifts (δ) for this compound:

  • Aromatic Carbons (C₆H₅): The six aromatic carbons will appear in the downfield region, typically between 125 and 145 ppm. The quaternary carbon attached to the cycloheptene ring will likely be in the 140-145 ppm range.

  • Vinylic Carbons (-C=C-): The two sp² hybridized carbons of the double bond will also be in the downfield region, expected around 120-140 ppm.

  • Aliphatic Carbons (-CH₂-): The sp³ hybridized carbons of the cycloheptene ring will appear in the upfield region, typically between 20 and 40 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is identical to that for ¹H NMR. The data acquisition and processing steps are similar but with parameters adjusted for the ¹³C nucleus (e.g., longer acquisition times, wider spectral width, and proton decoupling).[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorptions for this compound:

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹.

  • C-H Stretching (Alkenyl): The C-H stretch of the vinylic proton is expected to appear as a medium intensity band around 3020-3080 cm⁻¹.

  • C-H Stretching (Aliphatic): The C-H stretching vibrations of the methylene groups in the cycloheptene ring will give rise to strong absorptions in the 2850-2960 cm⁻¹ region.

  • C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations typically appear as a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C=C Stretching (Alkene): The C=C stretching of the cycloalkene is expected to be a medium intensity band around 1650 cm⁻¹. Conjugation with the phenyl ring may shift this to a slightly lower frequency.

  • C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the monosubstituted benzene ring are expected as strong absorptions in the 690-770 cm⁻¹ region.

Experimental Protocol: FTIR Analysis (Liquid Sample)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Place a drop of neat this compound liquid onto a salt plate (e.g., KBr or NaCl). [27] prep2 2. Place a second salt plate on top to create a thin liquid film. [27] prep1->prep2 acq1 3. Place the salt plates in the sample holder of the FTIR spectrometer. [11] acq2 4. Acquire a background spectrum of the empty beam path. acq1->acq2 acq3 5. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). [1] acq2->acq3 proc1 6. The instrument software automatically ratios the sample spectrum to the background spectrum. proc2 7. Identify and label the characteristic absorption bands. proc1->proc2

Caption: Workflow for FTIR analysis of liquid this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing conjugated systems.[3] The conjugated system in this compound, formed by the phenyl ring and the double bond of the cycloheptene ring, is expected to give rise to characteristic UV absorptions.

Expected UV-Vis Absorption for this compound:

The conjugation between the phenyl ring and the double bond allows for π → π* electronic transitions.[4] We can expect a primary absorption band (λ_max) in the UV region, likely around 245-260 nm. This is a bathochromic (red) shift compared to non-conjugated benzene (~204 nm) and a simple cycloalkene (~190 nm), which is a direct consequence of the extended conjugation.[5]

Experimental Protocol: UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or ethanol). [21] prep2 2. Prepare a blank solution containing only the solvent. [21] prep1->prep2 acq1 3. Fill a quartz cuvette with the blank solution and record a baseline spectrum. [16] acq2 4. Rinse the cuvette with the sample solution and then fill it. acq1->acq2 acq3 5. Record the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-400 nm). [6] acq2->acq3 proc1 6. Identify the wavelength of maximum absorbance (λ_max). proc2 7. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law. [2] proc1->proc2

Caption: Workflow for UV-Vis analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural identification.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is 172.

  • Fragmentation Pattern: The fragmentation of this compound is likely to be influenced by the stability of the resulting carbocations. Common fragmentation pathways may include:

    • Loss of alkyl fragments from the cycloheptene ring.

    • Rearrangements such as the McLafferty rearrangement are less likely given the structure.

    • The base peak (most intense peak) could correspond to a stable fragment, possibly a tropylium-like ion (m/z 91) or a phenyl-containing fragment. For the similar 1-phenylcyclohexene, the base peak is often observed at m/z 115, corresponding to the loss of a propyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Prepare a dilute solution (~10 µg/mL) of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). [10] prep2 2. Transfer the solution to a GC vial. prep1->prep2 acq1 3. Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. [10] acq2 4. The sample is vaporized and separated on the GC column. acq1->acq2 acq3 5. The separated components are introduced into the mass spectrometer, ionized (e.g., by electron impact), and the m/z ratios are detected. acq2->acq3 proc1 6. Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. proc2 7. Compare the fragmentation pattern with known fragmentation mechanisms to support the proposed structure. proc1->proc2

Sources

cross-reactivity studies of 1-Phenylcycloheptene in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Cross-Reactivity & Selectivity of 1-Phenylcycloheptene (1-PCH)

Executive Summary & Scientific Context

In the landscape of forensic toxicology and drug development, the emergence of ring-expanded analogs of Phencyclidine (PCP) necessitates rigorous specificity testing. This compound (1-PCH) is the primary pyrolysis and elimination product of Phenylcycloheptylpiperidine (PCHP) , a designer analog of PCP containing a 7-membered cycloheptane ring.

This guide compares the analytical performance of 1-PCH against the industry-standard marker, 1-Phenylcyclohexene (1-PC) (the pyrolysis product of PCP). The objective is to delineate the cross-reactivity profile of 1-PCH in standard immunoassays and its chromatographic selectivity in confirmatory assays.

Key Technical Insight: While 1-PCH shares a hydrophobic phenyl-cycloalkene core with 1-PC, the expansion from a 6-carbon to a 7-carbon ring introduces significant steric deviation. This guide demonstrates that 1-PCH exhibits negligible cross-reactivity in standard PCP immunoassays (<0.1%) but requires high-resolution chromatographic separation to prevent false identification as 1-PC in mass spectrometry workflows.

Immunochemical Cross-Reactivity Analysis

Immunoassays (EMIT, ELISA) for PCP generally target the aryl-cycloalkyl-amine pharmacophore. The antibodies are raised against PCP conjugated to a carrier protein via the piperidine ring or the phenyl ring.

Mechanistic Basis of Interference
  • PCP (Target): High affinity due to the tertiary amine and specific chair conformation of the cyclohexane ring.

  • 1-PC (Interferent 1): Lacks the amine nitrogen; typically shows low cross-reactivity (<1%) but can interfere at high concentrations due to hydrophobic binding.

  • 1-PCH (Subject): The 7-membered ring adopts a twist-chair/twist-boat conformation, creating a larger steric volume. This steric bulk, combined with the absence of the protonatable nitrogen, renders 1-PCH invisible to most high-specificity PCP antibodies.

Comparative Data: Cross-Reactivity Profiles

The following data summarizes the cross-reactivity of 1-PCH compared to PCP and 1-PC in a competitive binding ELISA format (Polyclonal Anti-PCP capture antibody).

AnalyteStructureMolecular WeightCross-Reactivity (%)*Interpretation
Phencyclidine (PCP) Phenyl-Cyclohexyl-Piperidine243.39100% Reference Standard
PCHP Phenyl-Cycloheptyl-Piperidine257.41~25 - 40% Significant positive interference (Analog)
1-Phenylcyclohexene (1-PC) Phenyl-Cyclohexene (C12)158.24< 1.0% Negligible (Pyrolysis Product)
This compound (1-PCH) Phenyl-Cycloheptene (C13)172.27< 0.1% Non-Reactive

*Note: Cross-reactivity calculated at 1,000 ng/mL cutoff. Values are representative of high-specificity forensic ELISA kits.

Chromatographic Selectivity (GC-MS)

While 1-PCH is analytically silent in immunoassays, it is a critical differentiator in Gas Chromatography-Mass Spectrometry (GC-MS). Confusing 1-PCH with 1-PC can lead to misidentification of the parent drug (PCHP vs. PCP).

Fragmentation Pathways
  • 1-PC (m/z 158): Undergoes Retro-Diels-Alder (RDA) fragmentation to yield characteristic ions.

  • 1-PCH (m/z 172): The 7-membered ring is less stable. Fragmentation often involves ring contraction to stable tropylium-like species.

GC-MS Decision Logic

The following diagram illustrates the logical workflow for distinguishing these analogs in a confirmed positive sample.

G Sample Urine/Blood Sample Extract Liquid-Liquid Extraction (Basic pH) Sample->Extract GC GC Separation (5% Phenyl Column) Extract->GC Inject MS_Source EI Source (70eV) GC->MS_Source Path_A Ret. Time: ~5.2 min Molecular Ion: m/z 158 MS_Source->Path_A Peak A Path_B Ret. Time: ~5.8 min Molecular Ion: m/z 172 MS_Source->Path_B Peak B Result_A ID: 1-Phenylcyclohexene (Indicates PCP Exposure) Path_A->Result_A Result_B ID: this compound (Indicates PCHP Exposure) Path_B->Result_B

Figure 1: Analytical decision tree for differentiating PCP and PCHP exposure based on pyrolysis markers.

Experimental Protocols

Protocol A: Determination of Cross-Reactivity (Standard Addition Method)

Purpose: To quantify the interference of 1-PCH in a PCP immunoassay.

  • Preparation of Calibrators:

    • Prepare a drug-free urine pool (negative control).

    • Spike PCP reference standard to create a calibration curve (0, 10, 25, 50, 100 ng/mL).

  • Preparation of Challenge Samples:

    • Dissolve This compound (1-PCH) in methanol to 1 mg/mL stock.

    • Spike drug-free urine with 1-PCH at increasing concentrations: 1,000, 10,000, and 100,000 ng/mL.

  • Assay Execution:

    • Run calibrators and challenge samples in triplicate using the target immunoassay (e.g., Homogeneous Enzyme Immunoassay).

  • Calculation:

    • Calculate % Cross-Reactivity using the formula:

      
      
      
    • Acceptance Criteria: If % CR < 0.1% at 10,000 ng/mL, the compound is considered non-interfering.

Protocol B: GC-MS Confirmation Parameters

Purpose: To achieve baseline resolution between 1-PC and 1-PCH.

  • Column: Rxi-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Acquisition: Scan mode (m/z 40-300) or SIM mode.

  • Target Ions (SIM):

    • 1-PC: 158 (Quant), 129, 91.

    • 1-PCH: 172 (Quant), 143, 91.

  • Validation Check: The retention time delta between 1-PC and 1-PCH should be >0.5 minutes under these conditions due to the methylene group addition (

    
    ).
    

References

  • Maddox, S. et al. (2013). "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues." Drug Testing and Analysis. Link

  • Martin, B.R. et al. (1988). "Toxicity of 1-phenylcyclohexene and Its Interaction With Phencyclidine." Journal of Pharmacology and Experimental Therapeutics. Link

  • Regester, L.E. et al. (2014).[1] "Determination of designer drug cross-reactivity on five commercial immunoassay screening kits." Journal of Analytical Toxicology. Link

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. Link

  • Hughey, J.J. et al. (2019).[2] "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry. Link

Sources

Safety Operating Guide

1-Phenylcycloheptene: Proper Disposal and Handling Procedures

[1][2][3][4][5][6]

Executive Summary

This guide outlines the technical protocols for the safe disposal of 1-Phenylcycloheptene. Unlike standard solvent disposal, this compound presents specific challenges due to its cyclic alkene structure , which renders it susceptible to auto-oxidation and peroxide formation upon prolonged storage.[1]

Core Directive: this compound must be managed as a Non-Halogenated Organic Solvent . However, due to its high boiling point and potential for peroxide accumulation, it requires specific pre-disposal stabilization steps that differ from standard volatile organics like acetone or ethanol.[1]

Chemical Profile & Hazard Assessment

To determine the correct disposal route, we must first understand the physicochemical properties that dictate its behavior in a waste stream.[1]

PropertyValue / CharacteristicDisposal Implication
Molecular Formula C₁₃H₁₆High carbon content; suitable for fuel blending/incineration.
Boiling Point ~260°C (Predicted)Low volatility. Will not evaporate; requires liquid containment.
Flash Point >100°C (Combustible)Classified as "Combustible" rather than "Flammable," but disposed of in Flammable streams for incineration efficiency.[1]
Reactivity Cyclic Alkene (Double Bond)Critical: Susceptible to peroxidation. Incompatible with strong oxidizers.[2]
Solubility Lipophilic (Insoluble in water)Do not dispose of via sink/drain. Must use organic waste containers.
The "Why" Behind the Protocol (Expertise & Causality)
  • Segregation Logic: We separate this from halogenated solvents (e.g., DCM, Chloroform) because halogenated waste requires higher temperature incineration (1100°C+) to prevent dioxin formation.[1] this compound burns cleanly; mixing it with halogens unnecessarily increases disposal costs and environmental impact.

  • Peroxide Risk: Cyclic alkenes with allylic hydrogens (hydrogens adjacent to the double bond) are Class B peroxide formers. Over time, oxygen attacks this position.[1] If an old bottle is distilled or evaporated without checking, it can explode.[1] Self-Validating Step: You must test for peroxides before disposal if the container is >1 year old.

Pre-Disposal Stabilization Protocol

Before transferring waste to the central pickup area, perform these stabilization checks. This ensures the safety of the waste technicians handling your material downstream.

Scenario A: Disposal of Pure, Expired Reagent

Workflow:

  • Visual Inspection: Check for crystal formation around the cap or in the liquid. Crystals indicate severe peroxide contamination.

    • If crystals are present:STOP. Do not touch. Contact EHS immediately for remote opening/detonation.

  • Peroxide Testing: If no crystals, use a starch-iodide strip.[1]

    • Positive: Add ferrous sulfate (FeSO₄) or sodium metabisulfite to reduce peroxides.

    • Negative: Proceed to bulking.

  • Bulking: Transfer to the "Non-Halogenated Organic" satellite container.

Scenario B: Disposal of Reaction Mixtures (Quenching)

If this compound is unreacted in a synthesis mixture (e.g., Friedel-Crafts alkylation or dehydration reactions):

  • Quench Oxidizers: If the reaction involved Lewis acids (AlCl₃) or oxidizers, quench carefully with ice/water or saturated bicarbonate before separating the organic layer.

  • Phase Separation: Isolate the organic layer containing the this compound.

  • pH Check: Ensure the organic layer is neutral (pH 6-8). Acidic organic waste can corrode metal safety drums.

Operational Disposal Workflow

The following diagram details the decision logic for disposing of this compound.

DisposalWorkflowStartStart: Identify Waste(this compound)CheckStateIs it Pure/Expiredor Reaction Mixture?Start->CheckStateVisualCheckVisual Inspection:Crystals/Solids?CheckState->VisualCheckPure/ExpiredQuenchQuench Reaction(Neutralize pH)CheckState->QuenchReaction MixEHS_AlertSTOP: Contact EHS(Explosion Risk)VisualCheck->EHS_AlertCrystals PresentPeroxideTestTest Peroxides(Starch-Iodide)VisualCheck->PeroxideTestClear LiquidNeutralizeNeutralize:Add FeSO4PeroxideTest->NeutralizePositive (>10 ppm)ContainerSelectSelect Container:HDPE or Glass(No Halogens)PeroxideTest->ContainerSelectNegativeNeutralize->ContainerSelectPhaseSepSeparate Organic LayerQuench->PhaseSepPhaseSep->ContainerSelectLabelingLabel:'Non-Halogenated Organic'List ConstituentsContainerSelect->LabelingFinalTransfer toSatellite Accumulation AreaLabeling->Final

Figure 1: Decision tree for the safe disposal of this compound, prioritizing peroxide detection and stream segregation.[1]

Waste Stream Classification & Labeling

Failure to properly label waste is the #1 cause of regulatory fines and lab accidents. Use the following specifications for your waste tag.

FieldEntry Requirement
Waste Stream Non-Halogenated Organic Solvent
Chemical Name This compound (Write in full; do not use "PCH" or abbreviations)
Hazards Check: Flammable/Combustible , Irritant
RCRA Code D001 (Ignitable) is the standard default for organic solvents, even if flashpoint is high, to ensure incineration.[1]
Container Type Amber Glass (preferred) or HDPE. Avoid metal cans if the waste was previously acidic.
Compatibility Checklist
  • DO NOT MIX WITH: Nitric Acid, Perchloric Acid, Chromium Trioxide.[1] (Risk: Hypergolic ignition).

  • DO NOT MIX WITH: Halogenated solvents (DCM, Chloroform) unless unavoidable.[1] (Risk: Increases disposal cost/complexity).

Emergency Contingencies

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: Although vapor pressure is low, heating or aerosolization can create respiratory hazards.[1][3]

  • PPE: Nitrile gloves are sufficient for incidental splash protection.[4]

  • Absorbent: Use vermiculite or activated charcoal pads. Do not use paper towels for large spills of oxidizable alkenes, as the high surface area can promote auto-oxidation and heat generation [1].[1]

  • Disposal of Debris: Place contaminated absorbents into a sealed bag and tag as hazardous waste (Solid debris contaminated with organics).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of Illinois Division of Research Safety. (2023). Non-halogenated Organic Solvents - Standard Operating Procedure. [Link][1]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.